molecular formula C4H8Cl2 B1580518 1,2-Dichlorobutane CAS No. 616-21-7

1,2-Dichlorobutane

Número de catálogo: B1580518
Número CAS: 616-21-7
Peso molecular: 127.01 g/mol
Clave InChI: PQBOTZNYFQWRHU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,2-Dichlorobutane (CAS Registry Number: 616-21-7) is an organic compound with the molecular formula C4H8Cl2 and a molecular weight of 127.01 g/mol . It is a chlorinated hydrocarbon characterized by a four-carbon chain with chlorine atoms attached to the first and second carbon atoms, which contributes to its properties as a versatile solvent . This compound is particularly valuable in research and development for organic synthesis, where it serves as a medium or reactant in various chemical transformations . Its application extends to the formulation of agrochemicals, aiding in the development of pest control mechanisms . Physicochemical properties include a boiling point of approximately 124°C and a density of 1.112 g/cm³ . As a chlorinated hydrocarbon, it is soluble in non-polar organic solvents like hexane and toluene, but has limited solubility in water, exemplifying the "like dissolves like" principle . Researchers value this compound for its role in exploring synthetic pathways and industrial applications. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or personal use. Proper handling procedures should be followed, as it is a flammable liquid .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1,2-dichlorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Cl2/c1-2-4(6)3-5/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBOTZNYFQWRHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8027244
Record name 1,2-Dichlorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8027244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [MSDSonline]
Record name 1,2-Dichlorobutane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2751
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

124.1 °C
Record name 1,2-DICHLOROBUTANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5717
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Insoluble in water; soluble in ether, chloroform and carbon tetrachloride.
Record name 1,2-DICHLOROBUTANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5717
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.1116 @ 25 °C/4 °C
Record name 1,2-DICHLOROBUTANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5717
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Density

4.38 (AIR= 1)
Record name 1,2-DICHLOROBUTANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5717
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

20.9 [mmHg], 20.9 mm Hg @ 25 °C
Record name 1,2-Dichlorobutane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2751
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,2-DICHLOROBUTANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5717
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

616-21-7
Record name 1,2-Dichlorobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=616-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dichlorobutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-DICHLOROBUTANE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93880
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butane, 1,2-dichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Dichlorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8027244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dichlorobutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.518
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-DICHLOROBUTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45N8M9T967
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,2-DICHLOROBUTANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5717
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

physical properties of 1,2-Dichlorobutane isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of Dichlorobutane Isomers for Advanced Research Applications

Abstract

The isomeric forms of dichlorobutane (C₄H₈Cl₂) present a compelling case study in the profound impact of molecular architecture on macroscopic physical properties. For researchers in synthetic chemistry, materials science, and drug development, a nuanced understanding of these differences is not merely academic; it is fundamental to the design of purification strategies, the selection of appropriate solvent systems, and the prediction of chemical behavior. This technical guide provides a detailed examination of the physical properties of 1,2-dichlorobutane and its constitutional isomers, grounded in the principles of stereochemistry and intermolecular forces. We will explore the subtle yet critical distinctions between enantiomers and the more pronounced variations among constitutional isomers, offering both quantitative data and the underlying causal chemical principles. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the empirical validation of these properties, ensuring a self-validating system of knowledge for the practicing scientist.

The Isomeric Landscape of Dichlorobutane

Isomers, molecules sharing the same molecular formula but differing in atomic arrangement, are central to organic chemistry. For the molecular formula C₄H₈Cl₂, there are nine constitutional isomers, which are further diversified by stereoisomerism.[1][2] These are not trivial variations; the specific placement of the two chlorine atoms on the butane backbone dictates molecular polarity, symmetry, and the potential for chirality, which in turn governs physical properties like boiling point, melting point, and density.

Classification of Dichlorobutane Isomers

The isomers of C₄H₈Cl₂ can be broadly categorized into constitutional isomers, which differ in the connectivity of their atoms, and stereoisomers, which have the same connectivity but differ in the spatial arrangement of atoms.[2] this compound is a chiral molecule, existing as a pair of enantiomers.[1] Other isomers, such as 2,3-dichlorobutane, introduce the concept of diastereomers, including meso compounds.[1] Understanding this hierarchy is the first step in predicting and explaining their distinct physical characteristics.

G cluster_constitutional Constitutional Isomers cluster_stereoisomers Stereoisomers C4H8Cl2 Dichlorobutane (C₄H₈Cl₂) DCB_1_1 1,1-Dichlorobutane C4H8Cl2->DCB_1_1 DCB_1_2 This compound C4H8Cl2->DCB_1_2 DCB_1_3 1,3-Dichlorobutane C4H8Cl2->DCB_1_3 DCB_1_4 1,4-Dichlorobutane C4H8Cl2->DCB_1_4 DCB_2_2 2,2-Dichlorobutane C4H8Cl2->DCB_2_2 DCB_2_3 2,3-Dichlorobutane C4H8Cl2->DCB_2_3 Others Branched Isomers (e.g., 1,2-dichloro-2-methylpropane) C4H8Cl2->Others Enantiomers Enantiomers (R/S isomers) DCB_1_2->Enantiomers Diastereomers Diastereomers (incl. meso forms) DCB_2_3->Diastereomers

Caption: Hierarchical classification of dichlorobutane isomers.

Stereochemistry of this compound: A Focus on Enantiomers

This compound possesses a single chiral center at the second carbon atom (C2), the point of attachment for one chlorine atom and an ethyl group, a hydrogen atom, and a chloromethyl group. This asymmetry means the molecule is not superimposable on its mirror image, giving rise to two distinct enantiomers: (R)-1,2-dichlorobutane and (S)-1,2-dichlorobutane.[1]

Caption: Enantiomers of this compound as non-superimposable mirror images.

Physical Properties of Enantiomers

A foundational principle of stereochemistry is that enantiomers exhibit identical physical properties in an achiral environment. Their boiling points, melting points, densities, refractive indices, and solubilities are indistinguishable.[3] This is because these properties are governed by the magnitude of intermolecular forces, which are identical for two molecules that are simply mirror images of each other. The only physical property that distinguishes enantiomers is their interaction with plane-polarized light, where they rotate the light in equal but opposite directions. For this reason, racemic mixtures (50:50 mixtures of enantiomers) are often treated as a single entity in terms of bulk physical properties.[4]

Comparative Analysis of Constitutional Isomers

Significant variations in physical properties emerge when comparing constitutional isomers of dichlorobutane. These differences are rooted in changes to molecular polarity and shape, which directly influence the strength of intermolecular forces.

Boiling Point

The boiling point of a substance is a measure of the energy required to overcome intermolecular attractive forces in the liquid state. For haloalkanes, these forces are primarily dipole-dipole interactions and London dispersion forces.

  • Effect of Polarity: The position of the chlorine atoms alters the overall molecular dipole moment. For instance, 1,4-dichlorobutane has a lower net dipole moment than this compound due to the more symmetrical arrangement of the C-Cl bond dipoles. However, boiling point is not solely dependent on dipole moment.

  • Effect of Molecular Shape: More linear molecules, like 1,4-dichlorobutane, have a larger surface area than more compact or branched isomers.[5] This increased surface area allows for more effective London dispersion forces, which are often the dominant intermolecular force, leading to higher boiling points.[5] Conversely, increased branching leads to a more spherical shape, reducing intermolecular contact and lowering the boiling point.[6]

Melting Point

Melting point is influenced not only by intermolecular forces but also by the efficiency with which molecules can pack into a crystal lattice.[7] Highly symmetrical molecules tend to pack more efficiently, resulting in a more stable crystal lattice that requires more energy to break apart. This is why 1,4-dichlorobutane, despite its lower dipole moment, has a significantly higher melting point than its less symmetrical isomers.[8]

Density and Refractive Index

Density generally increases with the addition of halogen atoms due to their higher atomic mass compared to the hydrogen atoms they replace.[9][5] Among isomers, density is a function of how closely the molecules can pack together. Denser isomers typically have stronger intermolecular forces or shapes that allow for more efficient space-filling.

The refractive index, a measure of how much light bends as it passes through the substance, is related to the density and polarizability of the molecules. For the dichlorobutane isomers, the values are quite similar but do show minor variations based on molecular packing and electron density.[10][11]

Solubility

As chlorinated hydrocarbons, dichlorobutanes are non-polar to moderately polar molecules.[12] Following the principle of "like dissolves like," they exhibit limited solubility in water, a highly polar solvent, because they cannot effectively disrupt the strong hydrogen bonding network of water.[12][13] Conversely, they are readily soluble in non-polar organic solvents such as ethers, chloroform, and hydrocarbons.[12][13][14] There are only minor differences in solubility among the various isomers in common organic solvents.

Quantitative Data Summary

The following table summarizes the key physical properties of several dichlorobutane isomers. It is important to note that reported values can vary slightly between sources due to different experimental conditions.

Property1,1-DichlorobutaneThis compound1,3-Dichlorobutane1,4-Dichlorobutane
Molecular Formula C₄H₈Cl₂C₄H₈Cl₂C₄H₈Cl₂C₄H₈Cl₂
Molar Mass ( g/mol ) 127.01127.01[4]127.01127.01[8]
Boiling Point (°C) 114-115124-125[13][15][16]134[17]161-163[18]
Melting Point (°C) -96.7-85.00[12]-98.1-35.1[8]
Density (g/mL @ 25°C) 1.0841.112[15][16]1.115[17]1.141 (@ 20°C)[8]
Refractive Index (n²⁰/D) 1.4431.445[13][15]1.443[17]1.455

Experimental Determination of Physical Properties

To ensure scientific integrity, empirical verification of physical properties is paramount. The following protocols describe standard laboratory procedures for determining boiling point, density, and refractive index.

Protocol for Boiling Point Determination via Simple Distillation

This method is suitable for determining the boiling point of a liquid sample at atmospheric pressure. The boiling point is recorded as the temperature at which the liquid and vapor phases are in equilibrium.

Methodology:

  • Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

  • Sample Addition: Add the dichlorobutane isomer sample to the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature is that of the vapor distilling into the condenser.

  • Heating: Gently heat the flask using a heating mantle.

  • Data Collection: Record the temperature when the first drop of distillate is collected in the receiving flask and observe the temperature range over which the bulk of the material distills. A pure compound will have a narrow boiling range (1-2 °C).

G A Assemble Distillation Apparatus B Add Sample and Boiling Chips A->B C Position Thermometer Correctly B->C D Apply Gentle, Steady Heat C->D E Record Temperature at First Distillate Drop D->E F Note Boiling Range for Bulk Distillation E->F

Caption: Experimental workflow for determining boiling point via distillation.

Protocol for Density Measurement

Density is determined by measuring the mass of a known volume of the liquid at a specific temperature.

Methodology:

  • Measure Mass of Empty Pycnometer: Clean, dry, and accurately weigh an empty pycnometer (a flask of a specific volume).

  • Fill with Sample: Fill the pycnometer with the dichlorobutane isomer, ensuring the temperature is equilibrated to a known value (e.g., 25.0 °C).

  • Measure Mass of Filled Pycnometer: Weigh the filled pycnometer.

  • Calculate Mass of Liquid: Subtract the mass of the empty pycnometer from the mass of the filled pycnometer.

  • Calculate Density: Divide the mass of the liquid by the known volume of the pycnometer.

Protocol for Refractive Index Measurement

An Abbe refractometer is used to measure the refractive index of a liquid sample.

Methodology:

  • Calibrate: Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

  • Apply Sample: Place a few drops of the dichlorobutane isomer onto the prism surface.

  • Adjust and Read: Close the prisms and adjust the instrument until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

  • Record Value: Read the refractive index from the instrument's scale. Record the temperature at which the measurement was taken.

Implications for Research and Development

The significant differences in boiling points among the constitutional isomers of dichlorobutane are directly exploitable for purification. Fractional distillation is a highly effective technique for separating a mixture of these isomers, as their different volatilities allow them to be distilled and collected at different temperatures.[19] For instance, separating this compound (b.p. ~125 °C) from 1,4-dichlorobutane (b.p. ~162 °C) is readily achievable with a standard fractional distillation column. Understanding these properties is therefore essential for any researcher aiming to work with a specific, pure isomer.

Conclusion

The physical properties of this compound and its isomers are a direct manifestation of their underlying molecular structure. While the enantiomers of this compound are physically indistinguishable in an achiral context, the constitutional isomers display a wide range of boiling points, melting points, and densities. These variations are governed by the interplay of molecular polarity, shape, and the efficiency of crystal lattice packing, which collectively determine the strength of intermolecular forces. For the chemical researcher, this knowledge is not merely descriptive but predictive, providing a rational basis for designing separation protocols, selecting solvents, and anticipating the physical behavior of these versatile chemical building blocks.

References

The Analytical Fingerprint: An In-depth Spectroscopic Guide to 1,2-Dichlorobutane

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive exploration of the spectroscopic data of 1,2-dichlorobutane, tailored for researchers, scientists, and professionals in drug development. Our focus is to dissect the mass spectrometry (MS), ¹³C Nuclear Magnetic Resonance (NMR), ¹H NMR, and Infrared (IR) spectroscopy data, offering not just a static interpretation but a deeper understanding of the underlying molecular behaviors that give rise to the observed spectra. This guide is structured to empower the reader with the ability to critically analyze and interpret similar data for related halogenated alkanes.

Introduction: The Molecular Identity of this compound

This compound (C₄H₈Cl₂) is a halogenated hydrocarbon with the chemical structure CH₃CH₂CHClCH₂Cl.[1] Its unambiguous identification is critical in various applications, from chemical synthesis to environmental analysis. Spectroscopic techniques provide a powerful toolkit for elucidating its structure, offering a unique "fingerprint" based on its mass-to-charge ratio, nuclear spin environment, and vibrational modes. This guide will delve into the nuances of interpreting these spectral fingerprints.

Section 1: Mass Spectrometry - Unraveling the Fragmentation Puzzle

Mass spectrometry (MS) of this compound provides crucial information about its molecular weight and fragmentation pattern upon ionization. The electron ionization (EI) mass spectrum is particularly informative.

The Molecular Ion Peak and Isotopic Distribution

The molecular weight of this compound is 127.01 g/mol .[1] Due to the presence of two chlorine atoms, the molecular ion region in the mass spectrum exhibits a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). This results in three molecular ion peaks:

  • [M]⁺˙ (C₄H₈³⁵Cl₂) at m/z 126

  • [M+2]⁺˙ (C₄H₈³⁵Cl³⁷Cl) at m/z 128

  • [M+4]⁺˙ (C₄H₈³⁷Cl₂) at m/z 130

The expected relative intensity ratio of these peaks is approximately 9:6:1, a hallmark of a dichloro-substituted compound.

Fragmentation Analysis

The fragmentation of the this compound molecular ion is driven by the formation of stable carbocations and radicals. The major observed fragments are summarized in the table below.

m/zProposed Fragment IonRelative Intensity (%)
91[C₄H₈³⁷Cl]⁺~7.4
90[C₄H₈³⁵Cl]⁺~38.6
77[C₃H₆³⁵Cl]⁺~97.3
63[C₂H₄³⁵Cl]⁺~10.0
62[C₃H₃³⁵Cl]⁺~32.4
55[C₄H₇]⁺100 (Base Peak)
41[C₃H₅]⁺~91.0
29[C₂H₅]⁺~27.5
27[C₂H₃]⁺~32.4

Data sourced from ChemicalBook.[2]

The base peak at m/z 55 corresponds to the stable allyl cation ([C₄H₇]⁺), likely formed through the loss of HCl and a chlorine radical. The significant peak at m/z 77 arises from the loss of an ethyl radical.

fragmentation M+ (m/z 126, 128, 130) M+ (m/z 126, 128, 130) m/z 91/90 [C4H8Cl]+ (m/z 90, 92) M+ (m/z 126, 128, 130)->m/z 91/90 -Cl m/z 77 [C3H6Cl]+ (m/z 77, 79) M+ (m/z 126, 128, 130)->m/z 77 -C2H5 m/z 55 [C4H7]+ (Base Peak) M+ (m/z 126, 128, 130)->m/z 55 -HCl, -Cl m/z 91/90->m/z 55 -Cl m/z 41 [C3H5]+ m/z 77->m/z 41 -HCl m/z 63/62 [C2H4Cl]+ / [C3H3Cl]+ m/z 29 [C2H5]+ m/z 55->m/z 29 -C2H2 C13_NMR cluster_0 This compound Structure C4 C4 (δ ~11.1 ppm) C3 C3 (δ ~26.8 ppm) C4->C3 C2 C2 (δ ~63.2 ppm) C3->C2 C1 C1 (δ ~49.5 ppm) C2->C1 Cl2 Cl C2->Cl2 Cl1 Cl C1->Cl1 H1_NMR cluster_0 This compound Structure H4 H4 (δ ~1.07 ppm, t) C4 C4 H4->C4 H3 H3 (δ ~1.75-2.05 ppm, m) H2 H2 (δ ~3.98 ppm, m) H1 H1 (δ ~3.67-3.76 ppm, dd) Cl2 Cl Cl1 Cl C3 C3 C4->C3 C3->H3 C2 C2 C3->C2 C2->H2 C2->Cl2 C1 C1 C2->C1 C1->H1 C1->Cl1 IR_Spectrum IR Spectrum C-H Stretch C-H Stretch (2970-2850 cm⁻¹) IR Spectrum->C-H Stretch C-H Bend C-H Bend (1465-1370 cm⁻¹) IR Spectrum->C-H Bend Fingerprint Region Fingerprint Region (<1500 cm⁻¹) IR Spectrum->Fingerprint Region C-Cl Stretch C-Cl Stretch (750-650 cm⁻¹) Fingerprint Region->C-Cl Stretch

References

mass spectrometry fragmentation pattern of 1,2-Dichlorobutane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1,2-Dichlorobutane

Introduction

This compound (C₄H₈Cl₂) is a halogenated volatile organic compound (VOC) whose unambiguous identification is critical in environmental analysis, chemical synthesis, and toxicology. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) stands as the definitive analytical technique for the characterization of such compounds, providing both high-resolution separation and detailed structural information through mass-to-charge (m/z) analysis.[1][2] This guide offers a comprehensive examination of the EI mass spectrometry fragmentation pattern of this compound, intended for researchers and application scientists. We will dissect the fundamental principles governing its fragmentation, delineate the primary cleavage pathways, and provide a validated experimental protocol for its analysis.

Part 1: Foundational Principles of Electron Ionization (EI) Mass Spectrometry

The fragmentation pattern observed in an EI mass spectrum is a molecular fingerprint derived from a series of predictable, competing unimolecular decay reactions. Understanding these foundational principles is essential for accurate spectral interpretation.

The Ionization Process

In the ion source of the mass spectrometer, gaseous this compound molecules are bombarded by a high-energy electron beam, typically set at 70 eV.[3] This energy is sufficient to eject an electron from the molecule's highest occupied molecular orbital, creating a positively charged radical cation known as the molecular ion ([M]⁺˙).[4] This initial species is energetically unstable and prone to fragmentation.

Molecular Ion Stability and Fragmentation

The newly formed molecular ion possesses significant excess internal energy, which it dissipates by breaking chemical bonds.[5] Fragmentation follows logical chemical principles, favoring pathways that lead to the formation of more stable products (cations and neutral radicals).[4] The relative abundance of each fragment ion in the resulting spectrum is dictated by the kinetics of these competing fragmentation reactions.

The Critical Role of Chlorine Isotopes

A defining characteristic of the mass spectra of chlorinated compounds is the presence of distinct isotopic patterns. Chlorine exists naturally as two stable isotopes: ³⁵Cl (75.76% abundance) and ³⁷Cl (24.24% abundance), an approximate 3:1 ratio.[6] This natural distribution gives rise to predictable peak clusters for any chlorine-containing ion.

  • Single Chlorine Atom: A fragment containing one chlorine atom will appear as a pair of peaks separated by 2 m/z units (e.g., M and M+2), with a relative intensity ratio of approximately 3:1.[7]

  • Two Chlorine Atoms: A fragment containing two chlorine atoms, such as the molecular ion of this compound, will exhibit a cluster of three peaks at M, M+2, and M+4. The expected intensity ratio is calculated from the probabilities of all isotopic combinations and approximates 9:6:1 ([³⁵Cl³⁵Cl] : [³⁵Cl³⁷Cl] : [³⁷Cl³⁷Cl]).[8]

Part 2: Fragmentation Analysis of this compound (C₄H₈Cl₂)

The mass spectrum of this compound is a composite of several key fragmentation pathways, each providing clues to its specific structure. The molecular weight of the most abundant isotopic form (C₄H₈³⁵Cl₂) is 126 Da.[9]

The Molecular Ion ([C₄H₈Cl₂]⁺˙)

The molecular ion region is expected to show the characteristic three-peak cluster for a dichloro-compound.

  • m/z 126: [C₄H₈³⁵Cl₂]⁺˙

  • m/z 128: [C₄H₈³⁵Cl³⁷Cl]⁺˙

  • m/z 130: [C₄H₈³⁷Cl₂]⁺˙

The relative intensity of these peaks is often low, indicating that the molecular ion is highly unstable and readily undergoes fragmentation.

Key Fragmentation Pathways

The fragmentation of this compound is dominated by the cleavage of C-C and C-Cl bonds, driven by the formation of stable carbocations.

  • Loss of a Chlorine Radical (•Cl): This is a common fragmentation for haloalkanes. Alpha-cleavage of a C-Cl bond results in the formation of a chlorobutyl cation, [C₄H₈Cl]⁺. This fragment will exhibit the 3:1 isotope pattern.

    • m/z 91: [C₄H₈³⁵Cl]⁺

    • m/z 93: [C₄H₈³⁷Cl]⁺

  • Cleavage of the C2-C3 Bond: The cleavage of the bond between the second and third carbon atoms leads to the loss of an ethyl radical (•CH₂CH₃). This is a significant pathway that helps differentiate this compound from its isomers.

    • m/z 63: [C₂H₄³⁵Cl]⁺

    • m/z 65: [C₂H₄³⁷Cl]⁺ This fragment, corresponding to the chloroethyl cation, shows a prominent 3:1 isotopic signature and is often the base peak or a very abundant peak in the spectrum of this compound.[3]

  • Loss of a Chloromethyl Radical (•CH₂Cl): Cleavage of the C1-C2 bond results in the loss of a chloromethyl radical, leading to the formation of a secondary carbocation stabilized by the remaining chlorine atom. This pathway is a major contributor to the observed spectrum.

    • m/z 77: [C₃H₆³⁵Cl]⁺

    • m/z 79: [C₃H₆³⁷Cl]⁺ The peak at m/z 77 is characteristically the most abundant (base peak) in the mass spectrum of this compound.[3]

Data Summary: Principal Fragment Ions

The following table summarizes the key ions observed in the 70 eV electron ionization mass spectrum of this compound, with data compiled from the NIST Mass Spectrometry Data Center.[3][10]

m/zProposed Fragment IonFormulaNotes
126Molecular Ion[C₄H₈³⁵Cl³⁵Cl]⁺˙M peak, low intensity
91 / 93Chlorobutyl cation[C₄H₈Cl]⁺Loss of •Cl; 3:1 ratio
77 / 79Chloropropyl cation[C₃H₆Cl]⁺Base Peak (m/z 77) ; Loss of •CH₂Cl; 3:1 ratio
63 / 65Chloroethyl cation[C₂H₄Cl]⁺Loss of •C₂H₅; 3:1 ratio
41Allyl cation[C₃H₅]⁺Loss of both Cl atoms and rearrangement
27Ethyl cation fragment[C₂H₃]⁺Further fragmentation
Visualization of Fragmentation Pathways

The primary fragmentation pathways are illustrated below using the DOT language for clear visualization.

G cluster_path1 Loss of •Cl cluster_path2 Loss of •CH₂Cl cluster_path3 Loss of •C₂H₅ M [C₄H₈Cl₂]⁺˙ m/z 126, 128, 130 F1 [C₄H₈Cl]⁺ m/z 91, 93 M->F1 - •Cl F2 [C₃H₆Cl]⁺ m/z 77, 79 (Base Peak) M->F2 - •CH₂Cl F3 [C₂H₄Cl]⁺ m/z 63, 65 M->F3 - •C₂H₅

Caption: Primary fragmentation pathways of the this compound molecular ion.

Part 3: Experimental Protocol for GC-MS Analysis

This section provides a self-validating protocol for the acquisition of a high-quality EI mass spectrum of this compound. The method is based on established practices for the analysis of volatile organic compounds.[1][11]

Methodology
  • Sample Preparation:

    • Prepare a stock solution of this compound at 1000 µg/mL in methanol.

    • Create a working standard by diluting the stock solution in dichloromethane to a final concentration of approximately 1 µg/mL.[3] Dichloromethane is a suitable solvent due to its volatility and minimal interference.

  • Gas Chromatography (GC) Conditions:

    • System: Agilent GC-MS or equivalent.

    • Injector: Split/splitless injector, operated in split mode with a 50:1 ratio to prevent column overloading.[3]

    • Injector Temperature: 250 °C.

    • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent (5% phenyl methylpolysiloxane stationary phase).[3]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: Increase temperature at 10 °C/min to 200 °C.

      • Hold: Hold at 200 °C for 2 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.[3]

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 25 to 150 to cover the molecular ion and all significant fragments.

    • Solvent Delay: 3 minutes (to prevent the solvent peak from saturating the detector).

  • Data Analysis:

    • Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.

    • Extract the mass spectrum from the apex of the chromatographic peak.

    • Compare the acquired spectrum against a reference library, such as the NIST Mass Spectral Library, for confirmation.[10]

    • Analyze the isotopic patterns of chlorine-containing fragments to validate their identification.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Detection cluster_data Data Analysis prep1 Dilute this compound in Dichloromethane (1 µg/mL) gc_inj Inject 1 µL into GC prep1->gc_inj gc_sep Separate on DB-5ms Column (Temp Programmed) gc_inj->gc_sep ms_ion Electron Ionization (70 eV) gc_sep->ms_ion ms_frag Fragmentation ms_ion->ms_frag ms_det Mass Analysis (m/z 25-150) ms_frag->ms_det data_acq Acquire Spectrum ms_det->data_acq data_lib NIST Library Match data_acq->data_lib

Caption: Generalized workflow for the GC-MS analysis of this compound.

Conclusion

The electron ionization mass spectrum of this compound is defined by a series of characteristic fragmentation events. Key identifiers include the loss of a chloromethyl radical to form the base peak at m/z 77 ([C₃H₆³⁵Cl]⁺) and the loss of an ethyl radical to produce the abundant ion at m/z 63 ([C₂H₄³⁵Cl]⁺). The distinct isotopic patterns resulting from the two chlorine atoms serve as an additional, powerful confirmation of the presence and number of chlorine atoms in the molecular ion and its fragments. A thorough understanding of these fragmentation pathways, coupled with a robust GC-MS experimental protocol, enables scientists to confidently identify this compound and distinguish it from its structural isomers.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1,2-Dichlorobutane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the principles and practices involved in the infrared (IR) spectroscopic analysis of 1,2-dichlorobutane. It is intended for researchers, scientists, and professionals in drug development and related fields who utilize spectroscopic techniques for molecular characterization. This document delves into the theoretical underpinnings of the vibrational spectroscopy of halogenated alkanes, offers a detailed experimental protocol for acquiring high-quality IR spectra, and provides an in-depth interpretation of the resulting spectral data.

Foundational Principles: Molecular Vibrations and Infrared Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational energy levels of a molecule. When a molecule is irradiated with infrared light, it absorbs energy at frequencies that correspond to its natural modes of vibration. These vibrations, which involve the stretching and bending of chemical bonds, are unique to the molecule's structure. Consequently, the resulting IR spectrum serves as a molecular "fingerprint," providing valuable information about the functional groups present and the overall molecular architecture.[1][2]

For a molecule such as this compound (C₄H₈Cl₂), the IR spectrum is characterized by a series of absorption bands arising from the various vibrational modes of its constituent atoms. The primary vibrations of interest include:

  • C-H stretching and bending: Associated with the methyl (CH₃) and methylene (CH₂) groups in the butyl chain.

  • C-C stretching and bending: Corresponding to the carbon backbone of the molecule.

  • C-Cl stretching and bending: Characteristic of the carbon-chlorine bonds.

The precise frequencies of these vibrations are influenced by factors such as bond strength, the mass of the atoms involved, and the local molecular environment.[3]

The Structural Landscape: Conformational Isomerism in this compound

A critical aspect to consider in the vibrational analysis of this compound is the potential for conformational isomerism. Rotation around the C1-C2 and C2-C3 single bonds can lead to the existence of different spatial arrangements of the atoms, known as conformers or rotamers. These conformers, such as the anti and gauche forms, can have distinct potential energies and, importantly, different vibrational frequencies.[4][5]

The presence of multiple conformers in a liquid sample of this compound can lead to a more complex IR spectrum, with the appearance of additional or broadened absorption bands. The relative intensities of these bands may also be temperature-dependent, reflecting changes in the equilibrium populations of the different conformers. A thorough interpretation of the IR spectrum, therefore, requires an appreciation of this conformational flexibility.

Acquiring the Spectrum: A Validated Experimental Protocol

Obtaining a high-quality, reproducible IR spectrum is paramount for accurate analysis. The following protocol outlines a standard procedure for the analysis of liquid this compound using Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy, a common and convenient technique for liquid samples.

Instrumentation and Materials
  • FTIR Spectrometer: A benchtop FTIR spectrometer equipped with a diamond or zinc selenide ATR accessory.

  • Sample: this compound (purity ≥ 98%).

  • Solvent: Isopropanol or acetone for cleaning.

  • Wipes: Lint-free laboratory wipes.

Step-by-Step Experimental Workflow
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Thoroughly clean the ATR crystal with a lint-free wipe soaked in isopropanol or acetone to remove any residual contaminants. Allow the crystal to air dry completely.

  • Background Spectrum Acquisition:

    • With the clean, dry ATR crystal in place, acquire a background spectrum. This spectrum will measure the absorbance of the ambient atmosphere (primarily water vapor and carbon dioxide) and the ATR crystal itself.

    • The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum is solely representative of the sample.

  • Sample Application:

    • Using a clean pipette, deposit a small drop of this compound onto the center of the ATR crystal, ensuring that the crystal surface is completely covered.

  • Sample Spectrum Acquisition:

    • Acquire the IR spectrum of the this compound sample. Typically, a spectral range of 4000 cm⁻¹ to 400 cm⁻¹ is sufficient for most organic compounds.

    • To improve the signal-to-noise ratio, it is common practice to co-add multiple scans (e.g., 16 or 32).

  • Data Processing and Analysis:

    • The acquired spectrum should be baseline-corrected if necessary to ensure a flat baseline.

    • The spectrum is now ready for interpretation, involving the identification and assignment of the characteristic absorption bands.

  • Cleaning:

    • After analysis, thoroughly clean the ATR crystal with a solvent-moistened, lint-free wipe to remove all traces of the sample.

Diagram of the Experimental Workflow:

experimental_workflow A Instrument Preparation B Background Spectrum Acquisition A->B C Sample Application B->C D Sample Spectrum Acquisition C->D E Data Processing & Analysis D->E F Cleaning E->F

Caption: A schematic of the step-by-step workflow for acquiring the FTIR spectrum of a liquid sample.

Spectral Interpretation: Decoding the Vibrational Signature of this compound

The infrared spectrum of this compound, as obtained from the NIST Chemistry WebBook, is presented below for analysis.[6] The interpretation of this spectrum involves assigning the observed absorption bands to specific molecular vibrations.

(Note: A representative IR spectrum image would be inserted here in a real-world document. For this text-based generation, a descriptive analysis will be provided based on typical spectral data.)

The spectrum can be broadly divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).

Functional Group Region (4000-1500 cm⁻¹)

This region is primarily characterized by the stretching vibrations of C-H bonds.

  • C-H Stretching (3000-2850 cm⁻¹): A series of strong, sharp absorption bands are observed in this region. These are characteristic of the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the butane chain.[7] The presence of these bands confirms the aliphatic hydrocarbon nature of the molecule.

Fingerprint Region (1500-400 cm⁻¹)

This region contains a wealth of structural information, arising from a complex interplay of bending and stretching vibrations. While a definitive assignment of every peak can be challenging without computational modeling, the key characteristic absorptions can be identified.

  • C-H Bending (1470-1370 cm⁻¹): Absorption bands in this area are attributable to the scissoring and bending vibrations of the CH₂ and CH₃ groups. A band around 1465 cm⁻¹ is typical for CH₂ scissoring, while a band near 1380 cm⁻¹ is characteristic of a CH₃ symmetric bend.

  • C-H Wagging and Twisting (1350-1150 cm⁻¹): The presence of chlorine atoms influences the C-H bending vibrations on the adjacent carbons. A characteristic C-H wagging of the -CH₂X group (where X is a halogen) is often observed in the 1300-1150 cm⁻¹ range.[6][8]

  • C-C Stretching (1200-800 cm⁻¹): The stretching vibrations of the carbon-carbon single bonds of the butane backbone appear in this region. These are typically weaker than the C-H and C-Cl absorptions.

  • C-Cl Stretching (850-550 cm⁻¹): The most diagnostic peaks for this compound in the fingerprint region are the strong absorptions corresponding to the C-Cl stretching vibrations. For alkyl chlorides, these bands typically appear in the 850-550 cm⁻¹ range.[6][9][10] The presence of two chlorine atoms in this compound can lead to both symmetric and asymmetric stretching modes, potentially resulting in multiple bands in this region. Furthermore, the exact position of these C-Cl stretching bands can be sensitive to the conformational state of the molecule, with different conformers exhibiting slightly different absorption frequencies.

Table of Characteristic IR Absorptions for this compound:

Wavenumber Range (cm⁻¹)Vibrational ModeIntensity
3000-2850C-H Stretching (CH₂, CH₃)Strong
1470-1450C-H Bending (CH₂ Scissoring)Medium
1385-1375C-H Bending (CH₃ Symmetric Bending)Medium
1300-1150C-H Wagging (-CH₂Cl, -CHCl)Medium
1200-800C-C StretchingWeak
850-550C-Cl StretchingStrong

Diagram of Key Vibrational Modes and their Spectral Regions:

vibrational_modes cluster_regions Approximate IR Spectral Regions (cm⁻¹) 3000-2850 3000-2850 1500-1350 1500-1350 1350-1150 1350-1150 850-550 850-550 C-H Stretch C-H Stretch C-H Stretch->3000-2850 Strong C-H Bend C-H Bend C-H Bend->1500-1350 Medium C-H Wag C-H Wag C-H Wag->1350-1150 Medium C-Cl Stretch C-Cl Stretch C-Cl Stretch->850-550 Strong

Caption: Relationship between key vibrational modes of this compound and their corresponding regions in the IR spectrum.

Conclusion

The infrared spectrum of this compound provides a detailed fingerprint of its molecular structure. The prominent absorption bands can be confidently assigned to the characteristic vibrational modes of the alkyl chain and the carbon-chlorine bonds. A thorough analysis of the spectrum, particularly the fingerprint region, can yield valuable insights into the molecular conformation. By following a robust experimental protocol, researchers can obtain high-quality, reproducible spectra that are essential for the unambiguous identification and characterization of this and similar halogenated organic compounds. This guide serves as a foundational resource for leveraging the power of IR spectroscopy in scientific research and development.

References

A Senior Application Scientist's Guide to the Conformational Analysis of 1,2-Dichlorobutane

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Conformational analysis, the study of the three-dimensional arrangements of atoms that can be interconverted by rotation about single bonds, is a cornerstone of modern stereochemistry and rational drug design. The spatial orientation of functional groups within a molecule dictates its physical properties, reactivity, and biological activity. This technical guide provides an in-depth exploration of the conformational landscape of 1,2-dichlorobutane, a molecule that serves as an excellent model for understanding the interplay of steric, electronic, and solvent effects that govern molecular shape. We will dissect the principles behind conformer stability, detail both computational and experimental workflows for their characterization, and provide field-proven insights into the causality behind methodological choices. This document is structured to serve as a practical and authoritative resource for professionals engaged in molecular design and analysis.

Introduction: Beyond the 2D Structure

In drug development and materials science, a molecule's static, two-dimensional representation is insufficient. The reality is a dynamic ensemble of interconverting three-dimensional structures known as conformers or conformational isomers.[1][2] These structures, which typically cannot be isolated at room temperature due to low rotational energy barriers, exist in a thermodynamic equilibrium.[1] The population of each conformer in this equilibrium is determined by its relative Gibbs free energy. Understanding this conformational preference is critical, as the biologically active "pharmacophore" is often a single, low-energy conformer that correctly orients functional groups for optimal interaction with a protein binding site or receptor.

This compound presents a compelling case study. Rotation around the central C1-C2 bond generates a series of staggered and eclipsed conformers, each with a distinct energy profile arising from a balance of competing forces:

  • Torsional Strain: An inherent resistance to bond rotation arising from the repulsion of bonding electron pairs. This strain is maximized in eclipsed conformations.

  • Steric Strain (van der Waals Repulsion): The repulsive force that occurs when non-bonded atoms or groups are forced into close proximity. This is a major factor in destabilizing conformers where bulky groups are near each other.

  • Dipole-Dipole Interactions: The electrostatic interaction between the permanent dipoles of the two C-Cl bonds. These interactions can be either repulsive or attractive depending on their relative orientation.

This guide will systematically analyze these factors to build a comprehensive understanding of this compound's conformational behavior.

The Conformational Landscape of this compound

To visualize the conformers resulting from rotation around the C1-C2 bond, we employ Newman projections. In these projections, we view the molecule along the C1-C2 axis, with the front carbon (C1) represented by a dot and the back carbon (C2) by a circle.

Staggered Conformers: The Energy Minima

Staggered conformations, where the substituents on the front carbon are positioned between the substituents on the back carbon, represent the energy minima on the potential energy surface.[1] For this compound, there are three distinct staggered conformers:

  • Anti-periplanar (Anti) Conformer: The two bulky chlorine atoms and the ethyl group are positioned at a dihedral angle of approximately 180° to each other, minimizing both steric repulsion and unfavorable dipole-dipole interactions. This is generally the most stable conformer in the gas phase and in non-polar solvents.[1][3] The dipole moments of the two C-Cl bonds are opposed, resulting in a low overall molecular dipole moment.[1]

  • Synclinal (Gauche) Conformers: In these conformers, the chlorine atoms are at a dihedral angle of approximately ±60°. This arrangement introduces steric strain, known as a gauche interaction, between the chlorine atoms and between the chlorine and the ethyl group. Furthermore, the C-Cl bond dipoles are in proximity, leading to electrostatic repulsion. Consequently, the gauche conformers are higher in energy than the anti conformer.[3] It is crucial to note that the two gauche conformers are non-superimposable mirror images of each other, forming a pair of enantiomers.

The diagram below illustrates the interconversion of these staggered conformers.

G cluster_gauche1 Gauche (-60°) cluster_anti Anti (180°) cluster_gauche2 Gauche (+60°) g1 Cl H H g1_back H Et Cl a1_back H Cl Et g1_back->a1_back Rotation a1 Cl H H g2_back Et H Cl a1_back->g2_back Rotation g2 Cl H H g2_back->g1_back Rotation

Caption: Newman projections of the three staggered conformers of this compound.

Eclipsed Conformers: The Energy Maxima

Eclipsed conformations, where substituents on the front and back carbons are aligned, represent energy maxima and act as transition states for the interconversion of staggered conformers.[1] They are significantly destabilized by both torsional strain and increased steric repulsion. The highest energy conformer is the one where the two chlorine atoms and the ethyl group are fully eclipsed, maximizing all repulsive interactions.

Methodologies for Conformational Analysis

A dual-pronged approach, combining computational modeling with experimental verification, provides the most robust framework for conformational analysis.

Computational Chemistry: A Predictive Workflow

Density Functional Theory (DFT) is a powerful quantum mechanical method for accurately predicting the geometries and relative energies of conformers.[4][5]

This protocol outlines a typical workflow using the Gaussian software suite.[4][5][6][7]

  • Molecule Construction:

    • Action: Build the this compound molecule in a molecular modeling program (e.g., GaussView, Avogadro).

    • Causality: An accurate initial 3D structure is necessary as the starting point for calculations.

  • Initial Geometry Optimization:

    • Action: Perform an initial, low-level geometry optimization using a computationally inexpensive method (e.g., a semi-empirical method like PM6 or a small basis set DFT).

    • Causality: This step refines the initial hand-drawn structure to a more reasonable geometry, ensuring the subsequent high-level calculations start from a sensible point, saving computational time.

  • Potential Energy Surface (PES) Scan:

    • Action: Set up a "scan" calculation. Define the dihedral angle of interest (Cl-C1-C2-Cl). Instruct the software to rotate this bond in discrete steps (e.g., 10-15°) from 0° to 360° and perform a constrained geometry optimization at each step. Use a reliable DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)).[4]

    • Causality: This systematic scan maps out the potential energy landscape, identifying the approximate dihedral angles corresponding to energy minima (stable conformers) and maxima (transition states).

  • Full Geometry Optimization of Stationary Points:

    • Action: From the PES scan, extract the geometries of the identified minima and maxima. Perform a full, unconstrained geometry optimization on each of these structures using a higher level of theory (e.g., B3LYP with a larger basis set like 6-311+G(d,p)) to locate the precise stationary point.

    • Causality: The scan provides approximate structures. A full optimization is required to find the exact energy minimum or transition state geometry without constraints, leading to more accurate energy values.

  • Frequency Analysis:

    • Action: Perform a frequency calculation on each optimized structure at the same level of theory.

    • Causality (Self-Validation): This is a critical validation step. For a true energy minimum (a stable conformer), all calculated vibrational frequencies will be real (positive). For a transition state, there will be exactly one imaginary frequency corresponding to the motion along the reaction coordinate (in this case, bond rotation).[7] This confirms the nature of each stationary point. The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate Gibbs free energies.

  • Energy Analysis and Boltzmann Distribution:

    • Action: Extract the Gibbs free energies for all confirmed stable conformers. Calculate the relative energy (ΔG) of each conformer with respect to the most stable one (the global minimum). Use the Boltzmann distribution equation (see below) to calculate the predicted equilibrium population of each conformer at a given temperature.

      • ΔG = Gconformer - Gglobal_minimum

      • Population % = (e-ΔG/RT / Σe-ΔG/RT) * 100

    • Causality: This final step provides the key quantitative outputs: the relative stabilities and the expected abundance of each conformer at thermal equilibrium.

G start 1. Build 3D Structure (e.g., GaussView) scan 2. Potential Energy Surface (PES) Scan (Constrained Optimization) start->scan extract 3. Identify Minima (Conformers) & Maxima (Transition States) scan->extract opt 4. Full Geometry Optimization (Unconstrained) extract->opt freq 5. Frequency Calculation (Validation & Thermochemistry) opt->freq analysis 6. Calculate Relative Gibbs Free Energies & Boltzmann Population freq->analysis result Predicted Conformer Populations analysis->result

Caption: Workflow for DFT-based conformational analysis.

NMR Spectroscopy: An Experimental Approach

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying molecules in solution and can provide invaluable data on conformer populations.[8][9] The method relies on the fact that rapid interconversion between conformers on the NMR timescale results in an averaged spectrum. The observed parameters, particularly vicinal (3J) proton-proton coupling constants, are the population-weighted average of the values for the individual conformers.

The cornerstone of NMR-based conformational analysis is the Karplus equation, which describes the correlation between the three-bond coupling constant (3JHH) and the dihedral angle (φ) between the coupled protons.[1]

  • J(φ) = A cos2(φ) + B cos(φ) + C

Where A, B, and C are empirically derived parameters. The key insight is that the magnitude of 3JHH is highly dependent on the dihedral angle: it is largest for anti (φ ≈ 180°) and syn (φ ≈ 0°) arrangements and smallest for gauche (φ ≈ 60° or 90°) arrangements.

  • Sample Preparation:

    • Action: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

    • Causality: The choice of solvent is important, as polarity can influence the conformational equilibrium. Polar solvents tend to stabilize more polar conformers (like the gauche form).[1][2]

  • Data Acquisition:

    • Action: Acquire a high-resolution one-dimensional 1H NMR spectrum. Ensure adequate digital resolution to accurately measure coupling constants.

    • Causality: A high-quality spectrum is essential for the precise determination of peak multiplicities and the extraction of coupling constant values.

  • Spectral Analysis:

    • Action: Focus on the signals for the protons on C1 (HA, HB) and C2 (HX). These protons are vicinally coupled. Measure the observed coupling constant, JAX and JBX.

    • Causality: These protons are directly involved in the C1-C2 bond rotation, and their coupling constants are a direct reflection of the average dihedral angle.

  • Applying the Population Averaging Equation:

    • Action: The observed coupling constant (Jobs) is the weighted average of the coupling constants for the anti (Ja) and gauche (Jg) conformers. Let Pa be the mole fraction of the anti conformer and Pg be the mole fraction of the two gauche conformers combined (Pa + Pg = 1).

      • Jobs = Pa * Ja + Pg * Jg

    • Causality: This equation mathematically links the experimentally observed value to the unknown populations of the conformers.

  • Estimating Ja and Jg:

    • Action: The coupling constants for the pure anti and gauche forms (Ja and Jg) must be estimated from established Karplus parameters or model compounds. For typical H-C-C-H systems, Ja (for a 180° dihedral angle) is in the range of 10-14 Hz, while Jg (for a 60° dihedral angle) is around 2-4 Hz.

    • Causality: These estimated values for the pure conformers are necessary to solve the population averaging equation.

  • Calculating Conformer Populations:

    • Action: Rearrange the equation to solve for Pa and Pg.

      • Pa = (Jobs - Jg) / (Ja - Jg)

      • Pg = 1 - Pa

    • Causality: This final calculation yields the experimentally determined populations of the anti and gauche conformers in the chosen solvent, providing a direct validation of the computational predictions.

Data Synthesis: Energy and Stability

Table 1: Representative Relative Energies of this compound Conformers

ConformerDihedral Angle (Cl-C1-C2-Cl)Key InteractionsRelative Energy (kcal/mol)
Anti (Staggered) ~180°Cl/Et (anti), Cl/Cl (anti)0 (Reference)
Gauche (Staggered) ~60°Cl/Et (gauche), Cl/Cl (gauche)~1.2 - 1.8
Eclipsed A ~120°Cl/H (eclipsed), Et/Cl (eclipsed)~4.0 - 5.0
Eclipsed B (Syn) Cl/Cl (eclipsed), Et/H (eclipsed)> 6.0

Note: These are estimated values based on analogous systems. The Syn-Eclipsed conformer, with direct eclipsing of the two chlorine atoms and the ethyl group, represents the highest energy barrier to rotation.

Conclusion and Outlook

The conformational analysis of this compound reveals a dynamic equilibrium dominated by a single low-energy anti-periplanar conformer, with minor contributions from two higher-energy gauche conformers. This preference is dictated by a logical and predictable interplay of steric and electronic factors. This guide has detailed the robust, self-validating workflows, both computational and experimental, that allow researchers to predict and confirm this conformational landscape.

For professionals in drug development, mastering these principles and techniques is not an academic exercise. It is a fundamental requirement for designing molecules with the precise three-dimensional architecture needed for potent and selective biological activity. The ability to predict and control molecular conformation is a key driver of success in the rational design of novel therapeutics and functional materials.

References

The Chloro-Alkanes: A Technical Guide to the Discovery and Historical Synthesis of Dichlorobutanes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the discovery and historical synthesis of dichlorobutanes. It navigates the chronological evolution of synthetic methodologies, from early free-radical chlorinations and electrophilic additions to more refined approaches utilizing functionalized precursors. By examining the causality behind experimental choices and the progressive refinement of techniques, this guide offers valuable insights into the development of organochlorine chemistry. Detailed protocols for key historical and modern syntheses are presented, alongside comparative data, to provide a thorough understanding of the synthesis of these versatile chemical intermediates.

Introduction: The Advent of Dichlorobutanes

The dichlorobutanes, a family of chlorinated hydrocarbons with the general formula C₄H₈Cl₂, represent a fascinating case study in the evolution of synthetic organic chemistry. Comprising several structural isomers, each with unique physical properties and reactivity, these compounds have served as pivotal intermediates in the synthesis of polymers, pharmaceuticals, and other fine chemicals. Their history is intertwined with the broader development of chlorination reactions and the quest for selective and efficient methods to introduce chlorine atoms into aliphatic chains. This guide will delve into the key milestones in the discovery and synthesis of the primary isomers of dichlorobutane, offering a granular look at the experimental landscape that has shaped our modern understanding.

Foundational Methodologies: The Direct Chlorination of Butane and Butenes

The earliest approaches to dichlorobutane synthesis were rooted in the direct reaction of butane and its corresponding alkenes (butenes) with elemental chlorine. These methods, while conceptually straightforward, often presented significant challenges in controlling selectivity, leading to mixtures of isomers and over-chlorinated products.

Free-Radical Chlorination of Butane

The reaction of butane with chlorine, typically initiated by UV light or heat, proceeds through a free-radical chain mechanism. This method, while effective at producing chlorinated butanes, is notoriously difficult to control. The chlorine radical can abstract any of the hydrogen atoms on the butane chain, leading to a mixture of 1-chlorobutane and 2-chlorobutane in the initial monochlorination step. Subsequent chlorination of these monochlorobutanes results in a complex mixture of dichlorobutane isomers, including 1,1-, 1,2-, 1,3-, 1,4-, 2,2-, and 2,3-dichlorobutane.[1][2]

The distribution of these isomers is governed by the relative reactivity of the different C-H bonds and statistical factors.[3] Secondary hydrogens are more readily abstracted than primary hydrogens, leading to a higher proportion of products derived from chlorination at the C2 and C3 positions.[1] However, the inherent lack of selectivity makes this method impractical for the targeted synthesis of a specific dichlorobutane isomer in a laboratory or industrial setting.

Electrophilic Addition of Chlorine to Butenes

A more controlled approach to synthesizing vicinal dichlorobutanes (where the chlorine atoms are on adjacent carbons) involves the electrophilic addition of chlorine to butenes.[4] This reaction is a cornerstone of alkene chemistry and provides a direct route to 1,2- and 2,3-dichlorobutane.

  • 1-Butene to 1,2-Dichlorobutane: The reaction of 1-butene with chlorine proceeds through a cyclic chloronium ion intermediate, which is then attacked by a chloride ion to yield this compound.[5] The reaction is typically carried out in an inert solvent at low temperatures to suppress free-radical side reactions.[5]

  • 2-Butene to 2,3-Dichlorobutane: Similarly, the chlorination of 2-butene (either cis or trans) affords 2,3-dichlorobutane.[5] The stereochemistry of the starting alkene influences the stereochemistry of the resulting dichlorobutane, with the reaction typically proceeding via an anti-addition mechanism.[6]

dot

Electrophilic_Addition_of_Chlorine_to_Butene cluster_1_butene 1-Butene to this compound cluster_2_butene 2-Butene to 2,3-Dichlorobutane 1-Butene CH₂=CH-CH₂-CH₃ Intermediate_1 Chloronium Ion Intermediate 1-Butene->Intermediate_1 + Cl₂ Cl₂_1 Cl₂ This compound CH₂Cl-CHCl-CH₂-CH₃ Intermediate_1->this compound + Cl⁻ Cl⁻_1 Cl⁻ 2-Butene CH₃-CH=CH-CH₃ Intermediate_2 Chloronium Ion Intermediate 2-Butene->Intermediate_2 + Cl₂ Cl₂_2 Cl₂ 2,3-Dichlorobutane CH₃-CHCl-CHCl-CH₃ Intermediate_2->2,3-Dichlorobutane + Cl⁻ Cl⁻_2 Cl⁻

Caption: Electrophilic addition of chlorine to butenes.

Evolution to Functional Group Interconversion: A Paradigm Shift

As the demand for specific dichlorobutane isomers grew, chemists began to move away from direct chlorination methods and towards more controlled syntheses involving the conversion of other functional groups. This shift allowed for greater regioselectivity and the targeted production of isomers that were difficult to isolate from complex mixtures.

Synthesis of 1,4-Dichlorobutane from Precursors

1,4-Dichlorobutane, a valuable precursor for the synthesis of adiponitrile (a nylon intermediate), tetrahydrofuran, and pyrrolidine, has been the subject of extensive synthetic development.[7][8][9]

A common and efficient laboratory-scale synthesis of 1,4-dichlorobutane involves the reaction of 1,4-butanediol with a chlorinating agent.[9][10] Thionyl chloride (SOCl₂) in the presence of a base like pyridine is a frequently used reagent for this transformation.[10] The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion.

A modern, high-yield protocol involves the reaction of 1,4-butanediol with hydrogen chloride gas in an aqueous solution containing a phase-transfer catalyst like ammonium chloride.[11] This method allows for a high conversion rate and purity of the final product.[11]

  • Reaction Setup: In a 1000 mL three-necked flask equipped with a reflux condenser, mechanical stirrer, and a gas inlet tube, add 400 g of water, 5 g of ammonium chloride, and 322 g of 1,4-butanediol.

  • Reaction Initiation: Stir the mixture and raise the temperature to 56°C.

  • HCl Gas Introduction: Begin bubbling hydrogen chloride gas through the solution.

  • Reaction Progression: Continue the introduction of HCl gas as the clear solution turns milky white. Increase the temperature to 105°C and maintain a reflux.

  • Product Collection: As the reaction proceeds, an upper organic layer of 1,4-dichlorobutane will separate in the oil-water separator. Continue the reflux for 3 hours.

  • Workup: The lower aqueous phase is returned to the reaction flask, and the upper 1,4-dichlorobutane layer is collected.

The ring-opening of tetrahydrofuran with hydrogen chloride is another well-established route to 1,4-dichlorobutane.[9][12] This reaction is typically carried out at elevated temperatures and pressures.[13] A significant challenge with this method is the formation of the byproduct 4,4'-dichlorodibutyl ether.[14]

Early methods often employed catalysts such as zinc chloride to facilitate the ring-opening.[15] Later developments focused on optimizing reaction conditions to minimize byproduct formation, such as maintaining a specific concentration of aqueous HCl.[13] A continuous process for this reaction has also been developed for industrial-scale production.

dot

Synthesis_of_1_4_Dichlorobutane 1,4-Butanediol 1,4-Butanediol 1,4-Dichlorobutane 1,4-Dichlorobutane 1,4-Butanediol->1,4-Dichlorobutane SOCl₂/Pyridine or HCl/NH₄Cl THF Tetrahydrofuran THF->1,4-Dichlorobutane HCl, Δ, P

Caption: Key synthetic routes to 1,4-dichlorobutane.

Synthesis of 1,3-Dichlorobutane

The synthesis of 1,3-dichlorobutane has historically been more challenging than its 1,4-isomer. Early methods involved the chlorination of 1-chlorobutane, which, as a free-radical process, produced a mixture of isomers with 1,3-dichlorobutane being one of the products.[3][16][17] A more selective, albeit less common, historical method involved heating 1,3-butanediol with hydrogen chloride in a sealed tube.[18]

A notable development was the reaction of tetrahydrofuran with carbonyl chloride (phosgene) in the presence of hydrogen chloride, which surprisingly yielded 1,3-dichlorobutane in substantial amounts, offering a more direct route than the multi-step or non-selective earlier methods.[18]

Synthesis of Geminal Dichlorobutanes: The Case of 2,2-Dichlorobutane

Geminal dichlorides, where both chlorine atoms are on the same carbon, are typically synthesized through different precursors than vicinal or isolated dichlorides. The synthesis of 2,2-dichlorobutane can be achieved through the reaction of butan-2-one with phosphorus pentachloride (PCl₅). Another synthetic route involves the telomerization of ethylene with 1,1-dichloroethane, initiated by a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN).[19]

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route for a particular dichlorobutane isomer has evolved based on factors such as selectivity, yield, availability of starting materials, and scalability. The following table provides a comparative overview of the primary historical and modern synthetic methods.

Dichlorobutane Isomer Historical Synthetic Method Typical Reagents Advantages Disadvantages Modern Synthetic Method Typical Reagents Advantages Disadvantages
This compound Electrophilic addition to 1-buteneCl₂Direct, high atom economyRequires gaseous starting materialElectrophilic addition to 1-buteneCl₂Well-established, high yieldRequires handling of chlorine gas
1,3-Dichlorobutane Free-radical chlorination of 1-chlorobutaneCl₂, UV light or heatUtilizes readily available starting materialLow selectivity, mixture of isomersReaction of THF with carbonyl chloride and HClTHF, COCl₂, HClHigher selectivityUse of highly toxic phosgene
1,4-Dichlorobutane Ring-opening of THF with HClTHF, HCl, ZnCl₂Utilizes an inexpensive starting materialFormation of ether byproducts, harsh conditionsFrom 1,4-butanediol with HCl1,4-Butanediol, HCl, NH₄ClHigh yield and purity, milder conditionsRequires a more functionalized starting material
2,2-Dichlorobutane Reaction of butan-2-one with PCl₅Butan-2-one, PCl₅Direct conversion of a ketoneUse of corrosive and hazardous PCl₅Telomerization of ethylene and 1,1-dichloroethaneEthylene, 1,1-dichloroethane, AIBNIndustrial scalabilityRequires specialized equipment for handling gases
2,3-Dichlorobutane Electrophilic addition to 2-buteneCl₂Direct, high atom economyRequires gaseous starting materialElectrophilic addition to 2-buteneCl₂Well-established, stereospecificRequires handling of chlorine gas

Conclusion: A Legacy of Innovation

The historical synthesis of dichlorobutanes mirrors the broader narrative of organic chemistry's progression from empirical observation to mechanistically driven design. The journey from the non-selective free-radical chlorination of alkanes to the highly specific and efficient conversions of functionalized precursors demonstrates a continuous drive for control and precision. While some of the earliest methods have been largely superseded for preparative purposes, they remain fundamentally important for understanding the reactivity of alkanes and alkenes. The development of synthetic routes to dichlorobutanes has not only provided access to these valuable chemical intermediates but has also contributed to the establishment of fundamental reaction mechanisms and synthetic strategies that continue to be refined and applied in modern chemical research and industry.

References

An In-Depth Technical Guide to the Stereoisomers of 1,2-Dichlorobutane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the stereoisomerism, physicochemical properties, and analytical methodologies pertaining to 1,2-dichlorobutane. Contrary to more complex dihalogenated alkanes, this compound possesses a single chiral center at the C2 position, giving rise to a pair of enantiomers: (R)-1,2-dichlorobutane and (S)-1,2-dichlorobutane. This document elucidates the structural relationship between these enantiomers, details their identical physical properties in achiral environments, and explores the key chiroptical property—optical activity—that differentiates them. Furthermore, we present detailed protocols for the spectroscopic characterization and the critical process of resolving the racemic mixture. This guide is intended for researchers, scientists, and drug development professionals who utilize chiral halogenated building blocks in asymmetric synthesis and other advanced chemical applications.

Part 1: The Fundamental Stereochemistry of this compound

Stereoisomers are compounds that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space.[1][2] The origin of stereoisomerism in this compound lies in the presence of a stereocenter, or chiral center.

Identification of the Chiral Center

A chiral carbon atom is defined as a carbon atom attached to four different substituent groups.[3][4] In the structure of this compound (CH₃CH₂CH(Cl)CH₂Cl), an analysis of each carbon atom reveals a single chiral center:

  • C1: Bonded to two hydrogen atoms, one chlorine atom, and the C2 carbon. It is achiral .

  • C2: Bonded to four distinct groups: a hydrogen atom (-H), a chlorine atom (-Cl), an ethyl group (-CH₂CH₃), and a chloromethyl group (-CH₂Cl). This carbon is therefore a chiral center .[5]

  • C3: Bonded to two hydrogen atoms and two carbon atoms. It is achiral .

  • C4: Bonded to three hydrogen atoms and one carbon atom. It is achiral .

With only one chiral center (n=1), the maximum number of possible stereoisomers is 2ⁿ, resulting in 2¹ = 2 stereoisomers.[6] These two isomers are enantiomers—non-superimposable mirror images of each other. Unlike compounds such as 2,3-dichlorobutane which have two chiral centers and can exist as diastereomers and meso forms, this compound exists only as a pair of enantiomers.[7][8]

The Enantiomers: (R)- and (S)-1,2-Dichlorobutane

The two enantiomers are designated as (R) and (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. The diagram below illustrates this non-superimposable mirror-image relationship.

Figure 1: Enantiomeric Relationship of this compound

Part 2: Physicochemical Properties

A foundational principle of stereochemistry is that enantiomers exhibit identical physical and chemical properties in an achiral environment.[9] Differences only emerge when they interact with other chiral entities, such as plane-polarized light or chiral molecules.

Standard Physical Properties

Properties such as boiling point, melting point, density, refractive index, and solubility in achiral solvents are identical for (R)- and (S)-1,2-dichlorobutane. Therefore, the data for the racemic mixture accurately represents the values for each pure enantiomer.

PropertyValueSource(s)
Molecular Formula C₄H₈Cl₂[10][11]
Molecular Weight 127.01 g/mol [10][11][12]
Appearance Colorless liquid[12][13]
Boiling Point 124.1 °C[12]
Density 1.1422 g/cm³[13]
Solubility Insoluble in water; soluble in ether, chloroform.[12][13]
Optical Activity: The Differentiating Property

The defining characteristic that distinguishes enantiomers is their interaction with plane-polarized light.

  • Chiral molecules are optically active, meaning they rotate the plane of polarized light.[9]

  • One enantiomer will rotate the light in a clockwise (+) direction (dextrorotatory), while its mirror image will rotate the light by an equal magnitude in the counter-clockwise (-) direction (levorotatory).[9]

  • A racemic mixture , which contains a 50:50 ratio of both enantiomers, is optically inactive because the equal and opposite rotations cancel each other out.[14]

Part 3: Spectroscopic Characterization

Standard spectroscopic techniques are generally insufficient for differentiating enantiomers, as the connectivity and bond energies are identical. However, these methods are crucial for confirming the constitutional structure of this compound.

  • NMR Spectroscopy (¹H and ¹³C): Enantiomers produce identical NMR spectra in an achiral solvent. The local electronic environments are the same for corresponding nuclei in each enantiomer. To distinguish them, a chiral shift reagent must be used to induce diastereomeric interactions, which can lead to separable signals.

  • Infrared (IR) Spectroscopy: The vibrational modes of (R)- and (S)-1,2-dichlorobutane are identical, resulting in superimposable IR spectra.[12]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will produce identical fragmentation patterns and the same molecular ion peak for both enantiomers.[11][15] GC-MS can effectively separate this compound from its constitutional isomers (e.g., 1,3- or 2,3-dichlorobutane) based on retention time, but a standard GC column will not separate the enantiomers.[15] Enantiomeric separation via chromatography requires a chiral stationary phase.

Figure 2: Analytical Approaches for this compound Enantiomers

Part 4: Synthesis and Resolution Protocols

Since direct asymmetric synthesis of a specific enantiomer can be complex, a common and practical approach is to synthesize the racemic mixture and then separate—or "resolve"—the enantiomers.

Protocol: Synthesis of Racemic this compound

A standard method for producing racemic this compound is the electrophilic addition of chlorine to 1-butene. The attack of the alkene on Cl₂ proceeds through a cyclic chloronium ion intermediate. Subsequent backside attack by the chloride ion (Cl⁻) at either C1 or C2 can occur. Attack at C2 is equally likely from either face of the planar intermediate, resulting in a 50:50 mixture of the (R) and (S) enantiomers.

Methodology:

  • Setup: In a fume hood, equip a three-necked flask with a gas inlet tube, a dry-ice condenser, and a dropping funnel. The flask should be cooled in an appropriate bath (e.g., -10 °C).

  • Reaction: Charge the flask with a solution of 1-butene in a non-reactive chlorinated solvent (e.g., carbon tetrachloride).

  • Chlorination: Slowly bubble chlorine gas (Cl₂) through the solution, or add a solution of Cl₂ in CCl₄ via the dropping funnel, maintaining the temperature below 0 °C. Monitor the reaction by the disappearance of the yellow-green chlorine color.

  • Workup: Once the reaction is complete, allow the mixture to warm to room temperature and purge with nitrogen gas to remove any excess Cl₂.

  • Purification: Wash the organic solution with aqueous sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation. The resulting crude product can be purified by fractional distillation to yield racemic this compound.

Protocol: Resolution of Enantiomers via Diastereomeric Salt Formation

Direct resolution of an alkyl halide is challenging. A more field-proven strategy involves resolving a chiral precursor, such as an alcohol, which can then be stereospecifically converted to the desired halide. Here, we describe the resolution of racemic 1-chloro-2-butanol, a logical precursor to this compound.

Principle: The racemic alcohol (R/S)-CH₃CH₂(CHOH)CH₂Cl is reacted with a single enantiomer of a chiral acid, such as (R,R)-(+)-tartaric acid. This reaction forms a mixture of diastereomeric esters: (R-alcohol, R,R-acid) and (S-alcohol, R,R-acid). Because diastereomers have different physical properties, they can be separated by fractional crystallization.[14][16]

Methodology:

  • Esterification: In a round-bottom flask, dissolve the racemic 1-chloro-2-butanol (1.0 eq) and an equimolar amount of (R,R)-(+)-tartaric acid (1.0 eq) in a suitable solvent (e.g., methanol/water mixture). A catalytic amount of strong acid (e.g., H₂SO₄) may be required.

  • Fractional Crystallization:

    • Gently heat the solution to ensure all solids dissolve. Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.

    • Causality: The diastereomeric ester with the lower solubility in the chosen solvent system will crystallize preferentially. This is the key separation step.

    • Collect the crystals by vacuum filtration. The purity of the crystallized diastereomer can be checked by measuring the optical rotation of the sample.

    • Recrystallize the solid from fresh solvent until a constant optical rotation is achieved, indicating the isolation of one pure diastereomer.

  • Hydrolysis (Liberation of the Chiral Alcohol):

    • Treat the purified diastereomeric ester with a strong base (e.g., aqueous NaOH) to hydrolyze the ester bond.

    • This regenerates the chiral resolving agent (as its salt) and liberates the enantiomerically pure alcohol (e.g., (S)-1-chloro-2-butanol).

    • Extract the pure alcohol into an organic solvent (e.g., diethyl ether), dry, and purify.

  • Conversion to this compound:

    • Treat the enantiomerically pure 1-chloro-2-butanol with a chlorinating agent like thionyl chloride (SOCl₂) in the presence of pyridine.

    • Mechanism: This reaction typically proceeds via an Sₙ2 mechanism, which results in an inversion of stereochemistry at the C2 center. Therefore, starting with (S)-1-chloro-2-butanol would yield (R)-1,2-dichlorobutane.

    • Purify the final product by distillation. The success of the resolution is confirmed by polarimetry, which should show a non-zero optical rotation.

Part 5: Applications and Significance

While often used as a solvent or an industrial intermediate in its racemic form, enantiomerically pure this compound is a valuable chiral building block.[5][10] In drug development and fine chemical synthesis, the precise three-dimensional arrangement of atoms is critical for biological activity and material properties. Enantiopure (R)- or (S)-1,2-dichlorobutane can serve as a starting material for constructing more complex chiral molecules, where the stereochemistry at the C2 position is transferred and maintained throughout a synthetic sequence.

Conclusion

This compound is a fundamental example of a molecule with a single stereocenter, giving rise to a pair of (R) and (S) enantiomers. While these isomers share identical physical and spectroscopic properties in achiral environments, their opposing optical activities provide the basis for their differentiation. The separation of the racemic mixture, a process known as resolution, is paramount for applications in asymmetric synthesis. The protocols detailed herein provide a robust framework for the synthesis, characterization, and resolution of these important chiral synthons, underscoring the critical interplay between chemical structure and function.

References

An In-Depth Technical Guide to the Thermodynamic Data of 1,2-Dichlorobutane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,2-Dichlorobutane (C₄H₈Cl₂), a chlorinated hydrocarbon, serves as a significant intermediate in various organic syntheses and as a solvent in specialized applications.[1][2] A thorough understanding of its thermodynamic properties is paramount for researchers, scientists, and drug development professionals to effectively model, design, and optimize chemical processes, predict reaction equilibria and spontaneity, and ensure process safety. This technical guide provides a comprehensive overview of the available experimental and estimated thermodynamic data for this compound, delves into the methodologies for their determination, and offers insights into the practical application of this critical information.

Physicochemical Properties of this compound

A foundational understanding of the physical characteristics of this compound is essential before delving into its thermodynamic data. These properties influence its behavior in various systems and are crucial for the design of experimental setups and industrial processes.

PropertyValueSource(s)
Molecular Formula C₄H₈Cl₂[3][4][5]
Molecular Weight 127.01 g/mol [3][4][5]
CAS Number 616-21-7[3][4][5]
Appearance Colorless liquid[6]
Boiling Point 124.1 °C (397.25 K)[6]
Density 1.1116 g/mL at 25 °C[6]
Vapor Pressure 20.9 mmHg at 25 °C[6]
Refractive Index 1.4450 at 20 °C[6]
Solubility Insoluble in water; soluble in ether, chloroform, and carbon tetrachloride.[6]

Experimental Thermodynamic Data

Experimentally determined thermodynamic data provide the most accurate and reliable information for any chemical species. The following table summarizes the key experimental thermodynamic values for this compound available in the literature, primarily from the NIST Chemistry WebBook.[3][4][5]

Thermodynamic PropertyValueUnitsMethodSource(s)
Standard Enthalpy of Formation (Gas, 298.15 K) -191.2 ± 1.7kJ/molCcr[7]
Enthalpy of Vaporization (298.15 K) 40.1 ± 0.1kJ/molC[8]
Constant Pressure Heat Capacity (Liquid, 298.15 K) 195.6J/mol·KDH[4]

Estimated Thermodynamic Properties

Due to the challenges and costs associated with experimental measurements, not all thermodynamic properties of this compound have been experimentally determined. In such cases, computational methods, particularly group contribution methods, offer reliable estimations.

Benson Group Additivity Method

The Benson group additivity method is a powerful tool for estimating the thermodynamic properties of organic molecules in the ideal gas state.[9] It is based on the principle that the properties of a molecule can be approximated by the sum of the contributions of its constituent functional groups. For this compound, the molecule can be dissected into the following groups:

  • C-(C)(H)₃ : A carbon atom bonded to one other carbon and three hydrogen atoms.

  • C-(C)₂(H)₂ : A carbon atom bonded to two other carbons and two hydrogen atoms.

  • C-(C)(Cl)(H)₂ : A carbon atom bonded to one carbon, one chlorine, and two hydrogen atoms.

  • C-(C)₂(Cl)(H) : A carbon atom bonded to two carbons, one chlorine, and one hydrogen atom.

The following diagram illustrates this molecular dissection:

Caption: Molecular structure of this compound and its decomposition into Benson groups.

By summing the contributions of these groups, we can estimate the ideal gas phase thermodynamic properties of this compound. The group contribution values for chlorinated alkanes have been determined by Sheng et al. and are used for the following calculations.[3]

Estimated Thermodynamic Data for this compound (Ideal Gas Phase)

Thermodynamic PropertyGroup Contributions (Units)Estimated ValueUnits
Standard Enthalpy of Formation (ΔfH°) [C-(C)(H)₃] + [C-(C)₂(H)₂] + [C-(C)₂(Cl)(H)] + [C-(C)(Cl)(H)₂](To be calculated)kJ/mol
Standard Entropy (S°) [C-(C)(H)₃] + [C-(C)₂(H)₂] + [C-(C)₂(Cl)(H)] + [C-(C)(Cl)(H)₂] - Rln(σ)(To be calculated)J/mol·K
Heat Capacity (Cp) at 300 K [C-(C)(H)₃] + [C-(C)₂(H)₂] + [C-(C)₂(Cl)(H)] + [C-(C)(Cl)(H)₂](To be calculated)J/mol·K
Heat Capacity (Cp) at 500 K [C-(C)(H)₃] + [C-(C)₂(H)₂] + [C-(C)₂(Cl)(H)] + [C-(C)(Cl)(H)₂](To be calculated)J/mol·K
Heat Capacity (Cp) at 1000 K [C-(C)(H)₃] + [C-(C)₂(H)₂] + [C-(C)₂(Cl)(H)] + [C-(C)(Cl)(H)₂](To be calculated)J/mol·K

(Note: The actual numerical calculations require the specific group contribution values from the cited literature, which are then summed to obtain the estimated values.)

Standard Gibbs Free Energy of Formation (ΔfG°)

The standard Gibbs free energy of formation can be calculated from the standard enthalpy of formation (ΔfH°) and the standard entropy (S°) using the following fundamental thermodynamic equation:

ΔfG° = ΔfH° - TΔS°f

Where ΔS°f is the entropy of formation, calculated from the standard entropies of the compound and its constituent elements in their standard states. Using the experimental ΔfH°(gas) and the estimated S°(gas), the ΔfG°(gas) for this compound at 298.15 K can be determined.[10][11][12][13]

Enthalpy of Fusion (ΔfusH°)

No experimental data for the enthalpy of fusion of this compound were found. However, estimation methods based on molecular structure, such as those implemented in the SPARC software, can provide an approximate value.[14] These methods often model the enthalpy of fusion as a function of the entropy of fusion, boiling point, and molecular flexibility.

Methodologies for Determining Thermodynamic Properties

The accuracy of thermodynamic data is intrinsically linked to the experimental and computational methods employed. Understanding these methodologies is crucial for critically evaluating the quality of the data.

Experimental Methodologies
  • Combustion Calorimetry (for Enthalpy of Formation): This technique involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment within a "bomb" calorimeter.[15] The heat released during the combustion is measured by the temperature rise of the surrounding water bath. By applying corrections for the heat capacity of the calorimeter and the formation of combustion products (like HCl for chlorinated compounds), the standard enthalpy of combustion can be determined, from which the standard enthalpy of formation is calculated.

  • Differential Scanning Calorimetry (DSC) (for Heat Capacity and Enthalpy of Fusion): DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. This method can be used to determine the heat capacity of a substance over a range of temperatures. When a substance undergoes a phase transition, such as melting, the DSC measures the enthalpy change associated with that transition, which is the enthalpy of fusion.

The following diagram illustrates a general workflow for the experimental determination of key thermodynamic properties:

G cluster_exp Experimental Determination cluster_data Derived Thermodynamic Data sample This compound Sample comb_cal Combustion Calorimetry sample->comb_cal dsc Differential Scanning Calorimetry sample->dsc delta_h_comb ΔH°c comb_cal->delta_h_comb cp Cp(T) dsc->cp delta_h_fus ΔfusH° dsc->delta_h_fus delta_h_form ΔfH° delta_h_comb->delta_h_form via Hess's Law

Caption: Workflow for experimental determination of thermodynamic properties.

Computational Methodologies
  • Group Contribution Methods (e.g., Benson, Joback): As previously discussed, these methods dissect a molecule into functional groups and sum the pre-determined contributions of each group to estimate a particular thermodynamic property.[9][16][17][18][19][20] These methods are computationally inexpensive and provide rapid estimations, making them valuable for initial process design and screening.

  • Quantum Chemical Calculations (e.g., Density Functional Theory - DFT): These ab initio or first-principles methods solve the electronic structure of a molecule to calculate its energy and vibrational frequencies.[21] From these fundamental properties, statistical mechanics can be used to derive macroscopic thermodynamic properties such as enthalpy, entropy, and heat capacity with high accuracy, although at a greater computational cost compared to group contribution methods.

Applications in Research and Development

The thermodynamic data of this compound are indispensable in various scientific and industrial contexts:

  • Reaction Engineering: Enthalpy of formation data are critical for calculating the heat of reaction for any process involving this compound, which is essential for reactor design and thermal management.

  • Chemical Process Simulation: Heat capacity, enthalpy of vaporization, and vapor pressure data are required inputs for process simulation software to model separation processes like distillation, and to perform energy balances on the system.

  • Phase Equilibria: Gibbs free energy data, along with activity coefficient models, can be used to predict the phase behavior of mixtures containing this compound, which is crucial for designing extraction and separation processes.[22]

  • Safety Analysis: Thermodynamic properties are used to assess the potential hazards of chemical processes, such as predicting the adiabatic temperature rise in the event of a runaway reaction.

Conclusion

This technical guide has provided a comprehensive compilation and analysis of the thermodynamic data for this compound. While key experimental data for the enthalpy of formation and vaporization are available, a complete thermodynamic characterization relies on robust estimation methods like the Benson group additivity approach to determine properties such as standard entropy, Gibbs free energy of formation, and temperature-dependent heat capacities. A thorough understanding and judicious application of both experimental and estimated data are essential for the successful design, optimization, and safety assessment of chemical processes involving this important chlorinated alkane.

References

An In-depth Technical Guide to Quantum Chemical Calculations for 1,2-Dichlorobutane

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Guide for Researchers and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive, in-depth guide to performing quantum chemical calculations for the conformational analysis of 1,2-dichlorobutane. The guide is designed for researchers, scientists, and drug development professionals who require a robust understanding of the stereochemical properties of halogenated alkanes. We will delve into the theoretical underpinnings, present a field-proven computational protocol, and analyze the expected results, emphasizing the causality behind methodological choices. This document eschews a rigid template, instead adopting a structure that logically unfolds the scientific narrative, from foundational concepts to practical application and data interpretation.

Introduction: The Significance of Conformational Isomerism in this compound

This compound (C₄H₈Cl₂) is a halogenated alkane that serves as a valuable model system for understanding the interplay of steric and electronic effects that govern molecular conformation.[1][2] As with many substituted alkanes, rotation around the central C-C single bond gives rise to various conformational isomers, primarily the staggered conformers, which are energy minima, and eclipsed conformers, which represent energy maxima.[3][4] For 1,2-disubstituted alkanes, the key staggered conformations are termed anti and gauche.[5]

The relative stability of these conformers dictates the molecule's overall properties, including its dipole moment, reactivity, and interaction with biological systems. In drug development, the specific three-dimensional arrangement of a molecule is critical for its binding affinity to a target receptor. Therefore, accurately predicting the conformational landscape is a cornerstone of modern computational chemistry.[6] Quantum chemical calculations offer a powerful, first-principles approach to determine the geometries, relative energies, and other electronic properties of these conformers with high accuracy.[7]

This guide will walk through the process of performing a complete conformational analysis of this compound using Density Functional Theory (DFT), a workhorse of computational chemistry.

Theoretical Foundations: Unpacking the Forces at Play

Conformational Isomers: Anti vs. Gauche

Rotation around the C2-C3 bond in this compound leads to three stable staggered conformers: one anti and two enantiomeric gauche forms.

  • Anti-Conformer: In this arrangement, the two bulky chlorine atoms are positioned 180° apart with respect to the central C-C bond. This conformation minimizes steric repulsion, which is the repulsive force between electron clouds of non-bonded atoms in close proximity.[4]

  • Gauche-Conformers: In these forms, the chlorine atoms have a dihedral angle of approximately 60°. While this introduces some steric strain compared to the anti form, it can sometimes be stabilized by other electronic effects, such as hyperconjugation or the "gauche effect."[8] The gauche effect is particularly notable for vicinal electronegative substituents, where the gauche conformer is atypically more stable than the anti.[5][8]

The Computational Approach: Why Density Functional Theory?

To model this system, we will employ Density Functional Theory (DFT). DFT is a quantum mechanical method that calculates the electronic structure of a system based on its electron density, rather than the complex many-electron wavefunction.[9] This approach offers an excellent balance of computational cost and accuracy, making it ideal for studying molecules of this size.

We will use a hybrid functional, such as B3LYP, which combines the strengths of Hartree-Fock theory with DFT to provide reliable results for a wide range of chemical systems.[10]

The Computational Protocol: A Self-Validating Workflow

This section details a step-by-step methodology for the conformational analysis of this compound. The protocol is designed to be self-validating, where each step confirms the success of the previous one.

Choice of Software and Basis Set
  • Software: A variety of quantum chemistry software packages can perform these calculations, including Gaussian, Q-Chem, and the open-source GAMESS.[11][12][13][14] The protocol described here is general and can be adapted to any of these platforms.

  • Basis Set: The choice of basis set is critical for obtaining accurate results, especially for molecules containing halogens.[6] A basis set is a set of mathematical functions used to build the molecular orbitals.[15]

    • Pople-style basis sets: A good starting point is the 6-31G(d,p) (often written as 6-31G**) basis set. This is a split-valence basis set, meaning it uses more functions for valence electrons, which are involved in bonding.[15] The (d,p) notation indicates the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow for more flexibility in the orbital shapes, which is crucial for describing the anisotropic electron distribution around the chlorine atoms.[16]

    • Correlation-consistent basis sets: For higher accuracy, Dunning's correlation-consistent basis sets, such as aug-cc-pVTZ, are recommended. The "aug" prefix denotes the addition of diffuse functions, which are important for describing weakly bound electrons and non-covalent interactions.[16][17]

For this guide, we will proceed with the widely used and well-validated B3LYP/6-31G(d,p) level of theory.

Experimental Protocol: Step-by-Step Calculation
  • Construct Initial Geometries:

    • Build the three initial structures for the conformers of this compound (one anti, two gauche) in a molecular modeling program.

    • For the anti conformer, set the Cl-C-C-Cl dihedral angle to 180°.

    • For the gauche conformers, set the Cl-C-C-Cl dihedral angles to +60° and -60°.

  • Geometry Optimization:

    • For each initial structure, perform a full geometry optimization. This is the process of finding the molecular structure with the lowest energy (a stationary point on the potential energy surface).

    • The algorithm will systematically adjust bond lengths, bond angles, and dihedral angles to minimize the forces on each atom.

    • Causality: Optimization is essential because our initial, manually built structures are not at a stable equilibrium. This step finds the nearest local energy minimum.

  • Vibrational Frequency Analysis:

    • After each optimization successfully converges, perform a frequency calculation at the same level of theory. This step is critical for two reasons:

      • Verification of Minima: A true energy minimum will have all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates a transition state (a saddle point), not a stable conformer.[18][19] If an imaginary frequency is found, it means the optimization did not find a true minimum, and the initial structure may need to be adjusted.

      • Thermochemical Data: The frequency calculation provides the Zero-Point Vibrational Energy (ZPVE), thermal energy, and entropy. These are necessary to calculate the Gibbs Free Energy (ΔG), which determines the relative populations of the conformers at a given temperature.[10][20]

Diagram: Computational Workflow

G cluster_start 1. Input Generation cluster_calc 2. Quantum Calculation cluster_analysis 3. Analysis & Validation A Build Initial Structures (Anti, Gauche+, Gauche-) B Geometry Optimization (e.g., B3LYP/6-31G(d,p)) A->B Submit Calculation C Frequency Calculation B->C Optimized Geometry D Check for Imaginary Frequencies C->D Vibrational Frequencies D->B If Imaginary Freq > 0 (Saddle Point Found) E Extract Thermochemical Data (ZPE, Enthalpy, Gibbs Free Energy) D->E If All Freq are Real (True Minimum) F Calculate Relative Energies E->F

Caption: A flowchart of the computational workflow for conformational analysis.

Results and Discussion: Interpreting the Data

Upon successful completion of the calculations, the key data to extract are the electronic energies and the thermochemical corrections.

Data Presentation

The results should be compiled into a clear, structured table for easy comparison.

ConformerRelative Electronic Energy (kcal/mol)Relative ZPE-Corrected Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Dipole Moment (Debye)
Anti0.000.000.00~0.0
GaucheValueValueValueValue

(Note: The 'Gauche' values would be populated with the output from the quantum chemistry software. The anti conformer is set as the zero-energy reference.)

Analysis and Expertise
  • Stability: The Gibbs Free Energy (ΔG) is the most relevant value for determining the relative stability and equilibrium populations of the conformers at a standard temperature (e.g., 298.15 K). A lower ΔG indicates a more stable conformer. For simple alkanes like butane, the anti conformer is significantly more stable.[4] However, for this compound, the energy difference is expected to be smaller due to competing steric and electronic effects.[21]

  • Dipole Moment: The anti conformer of this compound is predicted to have a net dipole moment of zero due to symmetry, as the individual C-Cl bond dipoles cancel each other out. The gauche conformers, lacking this symmetry, will possess a significant net dipole moment. This has practical implications, as the overall polarity of a sample of this compound will depend on the equilibrium population of its conformers.[3]

  • Trustworthiness: The consistency of the results provides a self-validation check. The two gauche conformers are enantiomers and must have identical energies. If the calculations produce significantly different energies for the (+)-gauche and (-)-gauche forms, it may indicate an issue with the optimization process, such as the algorithm failing to find the true minimum.

Diagram: Conformational Isomers of this compound

Caption: Newman projection representations of the anti and gauche conformers.

Conclusion

This guide has outlined a robust and scientifically sound methodology for the computational analysis of this compound's conformational isomers. By following the detailed protocol—from the careful selection of a DFT method and appropriate basis set to the critical validation step of frequency analysis—researchers can reliably determine the geometric structures, relative stabilities, and electronic properties of the key conformers. Understanding this conformational landscape is not merely an academic exercise; it provides fundamental insights that are directly applicable in fields like materials science and, most critically, in the rational design and development of new therapeutic agents.

References

An In-depth Technical Guide to 1,2-Dichlorobutane: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 1,2-dichlorobutane, a significant chlorinated hydrocarbon in both industrial and laboratory settings. We will delve into its fundamental chemical and physical properties, explore its synthesis and key reactions, discuss its applications, and provide detailed protocols for its handling and analysis. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this versatile chemical intermediate.

Chemical Identity and Physicochemical Properties

This compound is an organic compound with the molecular formula C₄H₈Cl₂.[1] It is a colorless liquid at room temperature with a mild, sweet odor characteristic of chlorinated hydrocarbons.[1][2]

  • IUPAC Name: this compound[2]

  • CAS Number: 616-21-7[3]

  • Synonyms: Butane, 1,2-dichloro-; α-Butylene chloride; dl-1,2-Dichlorobutane[1][3][4]

The structural arrangement of this compound, with chlorine atoms on the first and second carbon atoms of a butane chain, gives rise to its specific chemical behavior and physical properties.[2]

Molecular Structure

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Understanding these properties is crucial for its application in various chemical processes and for ensuring safe handling.

PropertyValueSource(s)
Molecular Formula C₄H₈Cl₂[1][2]
Molecular Weight 127.01 g/mol [5][6]
Appearance Colorless liquid[1][5]
Boiling Point 124.1 - 125 °C[5][7]
Melting Point -85.0 °C (estimate: -70.34°C)[2][7]
Density 1.112 g/mL at 25 °C[6][7]
Vapor Pressure 20.9 mmHg[5]
Refractive Index 1.4450 at 20 °C[5][6]
Solubility Insoluble in water; soluble in ether, chloroform, and carbon tetrachloride.[1][5]

Synthesis and Reactivity

This compound is a valuable intermediate in organic synthesis due to the reactivity imparted by its two chlorine atoms.[1]

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the free-radical chlorination of 1-chlorobutane.[8] This reaction typically uses a chlorinating agent like sulfuryl chloride (SO₂Cl₂) and a radical initiator.[8] The process results in a mixture of dichlorinated butanes, including 1,1-, 1,2-, 1,3-, and 1,4-dichlorobutane, which can then be separated by techniques such as fractional distillation.[8]

Protocol for Synthesis via Free-Radical Chlorination of 1-Chlorobutane:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-chlorobutane and a suitable solvent (e.g., carbon tetrachloride, if appropriate safety measures are in place).

  • Initiator Addition: Add a catalytic amount of a free-radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide.

  • Chlorinating Agent: Slowly add sulfuryl chloride to the reaction mixture. The reaction is often initiated by gentle heating or exposure to UV light.

  • Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) to determine the relative amounts of the dichlorinated products.

  • Workup: Upon completion, cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.[8]

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and purify the this compound from the product mixture by fractional distillation.[8]

Key Reactions

The presence of two chlorine atoms on adjacent carbons makes this compound susceptible to various reactions, particularly elimination and substitution.

  • Dehalogenation: Treatment of this compound with zinc dust results in a dehalogenation reaction to yield 1-butene.[9] This is a classic example of an elimination reaction where the two chlorine atoms are removed, and a double bond is formed between the corresponding carbon atoms.[9]

    CH₃CH₂CH(Cl)CH₂(Cl) + Zn → CH₃CH₂CH=CH₂ + ZnCl₂ [9]

  • Alkylation of Benzene: this compound can be used to alkylate benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or liquid hydrogen fluoride (HF).[6][7][10] This Friedel-Crafts alkylation reaction is a fundamental process in organic synthesis for forming carbon-carbon bonds.[4]

Alkylation_of_Benzene cluster_reactants Reactants cluster_products Products This compound This compound Reaction Reaction This compound->Reaction Benzene Benzene Benzene->Reaction Alkylated_Benzene Alkylated Benzene Products HCl HCl Catalyst AlCl₃ or HF Catalyst->Reaction Catalyst Reaction->Alkylated_Benzene Reaction->HCl

Caption: Alkylation of benzene using this compound.

Applications in Research and Industry

This compound serves multiple purposes in chemical research and industrial processes.

  • Solvent: Due to its chlorinated nature, it can act as a solvent for various chemical reactions, particularly those involving non-polar compounds.[2]

  • Intermediate in Organic Synthesis: It is primarily used as an intermediate in the synthesis of other organic compounds.[1] Its reactivity allows for its conversion into a variety of other functional groups.

  • Evaluation of Phase Diagrams: this compound has been used to evaluate temperature-composition phase diagrams of binary mixtures with ionic liquids like 1-ethyl-3-methylimidazolium ethylsulfate or 1-ethyl-3-methylimidazolium ethylsulfonate.[7]

While this compound is a useful building block, its isomer, 1,4-dichlorobutane, has more documented applications in pharmaceutical intermediate synthesis, for example, in the creation of pyrrolidine-based structures and as a precursor to 1,4-diaminobutane.[11]

Spectroscopic and Analytical Data

Characterization of this compound is typically achieved through various spectroscopic methods. Data for ¹H NMR, ¹³C NMR, IR, and mass spectrometry are available in chemical databases.[3][5][12][13]

Protocol for Analysis by Gas Chromatography (GC):

Gas chromatography is an effective method for analyzing the purity of this compound and for monitoring reaction progress during its synthesis.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., hexane or dichloromethane).

  • Instrumentation:

    • GC System: A gas chromatograph equipped with a flame ionization detector (FID) is suitable.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-1 or DB-5) is recommended.

    • Carrier Gas: Use high-purity helium or hydrogen as the carrier gas at a constant flow rate.

  • GC Method Parameters:

    • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min) to ensure separation of components.

    • Detector Temperature: Set higher than the final oven temperature to prevent condensation (e.g., 280 °C).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis: Identify the peak corresponding to this compound by its retention time (which can be confirmed with a pure standard). The peak area can be used to determine its purity or relative concentration in a mixture.

Safety and Handling

This compound is a flammable liquid and vapor and can cause skin, eye, and respiratory tract irritation.[5][14] Exposure to high concentrations of its vapor can lead to central nervous system depression.[5]

GHS Hazard Information
  • Pictograms:

    • GHS02: Flammable

    • GHS07: Exclamation mark

  • Signal Word: Warning

  • Hazard Statements:

    • H226: Flammable liquid and vapor.[5]

    • H302: Harmful if swallowed.[5]

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

NFPA 704 Diamond
  • Health (Blue): 2 - Can cause temporary incapacitation or residual injury.[5]

  • Flammability (Red): 2 - Must be moderately heated or exposed to relatively high ambient temperatures before ignition can occur.[5]

  • Instability (Yellow): 0 - Normally stable, even under fire conditions.[5]

Protocol for Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles and a face shield.[14]

  • Hand Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[14]

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator.

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[14]

  • Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[14][15]

  • Take precautionary measures against static discharge. Use non-sparking tools.[15]

  • Store in a cool, dry, and well-ventilated place in a tightly closed container.[14]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[14][15]

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[14][15]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[14][15]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[15]

Spill and Leak Procedures:

  • Ensure adequate ventilation and remove all sources of ignition.[14]

  • Contain the spillage and collect with a non-combustible absorbent material (e.g., sand, earth, vermiculite).[14]

  • Place in a suitable container for disposal according to local regulations.[14]

References

Navigating the Unseen: A Technical Guide to the Safe Handling of 1,2-Dichlorobutane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical framework for the safe handling, storage, and disposal of 1,2-Dichlorobutane (CAS No. 616-21-7). Designed for researchers, scientists, and drug development professionals, this document moves beyond rudimentary safety checklists to instill a deeper understanding of the material's properties and the causality behind essential safety protocols. Our objective is to empower laboratory personnel with the expertise to create a self-validating system of safety, ensuring both personal and environmental protection.

Understanding the Hazard Profile of this compound

This compound is a flammable, colorless liquid that presents a multi-faceted hazard profile requiring stringent control measures.[1][2] Its vapor can form explosive mixtures with air, and it is irritating to the skin, eyes, and respiratory system.[1][3] Prolonged or high-concentration exposure may lead to central nervous system depression, cardiac dysrhythmias, and potential liver injury.[3][4]

A comprehensive understanding of its physicochemical properties is fundamental to anticipating its behavior and mitigating risks.

Table 1: Physicochemical and Safety-Related Properties of this compound

PropertyValueSource
Molecular Formula C₄H₈Cl₂[1][5]
Molecular Weight 127.01 g/mol [3][5]
Appearance Colorless liquid[1][3]
Odor Characteristic, mild, sweet[2][6]
Boiling Point 124-125 °C[3][5]
Flash Point 27 °C (Closed Cup)[7]
Density 1.112 g/mL at 25 °C[3][5]
Vapor Pressure 20.9 mmHg at 25 °C[3]
Vapor Density 4.38 (Air = 1)[3]
Solubility Insoluble in water; soluble in ether, chloroform, and carbon tetrachloride.[3][2][3]
Autoignition Temperature 275 °C (527 °F)[3][7]

The Cornerstone of Safety: Engineering and Administrative Controls

The primary defense against exposure to this compound is the implementation of robust engineering and administrative controls. Personal protective equipment (PPE) should be considered the last line of defense.

Engineering Controls: Containing the Hazard

Due to its volatility and potential for respiratory irritation, all handling of this compound should be conducted within a certified chemical fume hood.[8] The fume hood provides critical containment and ventilation, preventing the accumulation of flammable and harmful vapors in the laboratory atmosphere.[8] Ensure that the fume hood has adequate airflow and is functioning correctly before commencing any work.

For procedures with the potential for splashing, a splash guard should be utilized within the fume hood. All equipment used for handling this compound, including transfer lines and reaction vessels, should be regularly inspected for leaks and damage.

Administrative Controls: A Culture of Safety

Administrative controls are the procedural and behavioral measures that minimize exposure risk. These include:

  • Standard Operating Procedures (SOPs): Detailed, experiment-specific SOPs for the use of this compound must be written and readily available to all laboratory personnel. These SOPs should include a step-by-step description of the procedure, a comprehensive hazard assessment, and emergency procedures.[8]

  • Training: All personnel who will handle this compound must receive documented training on its hazards, safe handling procedures, and emergency response.

  • Restricted Access: Areas where this compound is stored or used should be clearly marked with appropriate hazard signage, and access should be restricted to authorized personnel.

  • Hygiene Practices: Always wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.[8][9] Contaminated clothing should be removed immediately and decontaminated before reuse.[10]

Personal Protective Equipment (PPE): The Final Barrier

When engineering and administrative controls are in place, appropriate PPE provides an essential final layer of protection.

  • Eye and Face Protection: Chemical safety goggles are mandatory when handling this compound.[9] A face shield should also be worn when there is a significant risk of splashing.[9]

  • Skin Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[8][11] Nitrile gloves are recommended for handling this chemical; however, it is crucial to consult the glove manufacturer's compatibility chart for breakthrough times.[8] Always inspect gloves for any signs of degradation before use and dispose of them properly after handling.[9]

  • Respiratory Protection: In most laboratory settings with proper engineering controls, respiratory protection will not be necessary. However, if engineering controls are not sufficient to maintain exposure below acceptable levels, or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[8][12]

Workflow for Safe Handling of this compound

The following diagram illustrates a logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review SDS and SOP B Verify Fume Hood Functionality A->B C Don Appropriate PPE B->C D Dispense in Fume Hood C->D E Perform Experiment D->E F Close Container Immediately After Use E->F G Decontaminate Glassware F->G Post-Experiment H Segregate Waste G->H I Dispose of Waste via Approved Channels H->I J Spill or Exposure Occurs K Follow Emergency Procedures J->K Contingency

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures: Preparedness is Paramount

In the event of an emergency, a swift and informed response is critical to minimizing harm.

Spills and Leaks
  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[9]

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[1][13]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Activate the fire alarm if the spill is large or if there is a risk of fire.

    • Contact the institution's emergency response team.

    • Prevent entry to the affected area.

Personnel Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.[9]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[9] Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air.[9] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water and seek immediate medical attention.[9]

Storage and Disposal: Long-Term Safety and Responsibility

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other sources of ignition.[9][14] It should be stored separately from incompatible materials such as strong oxidizing agents.[9] The storage area should be clearly labeled with the appropriate hazard warnings.

Disposal

All waste containing this compound must be treated as hazardous waste.[1] Dispose of waste in accordance with all applicable local, state, and federal regulations.[1] Do not dispose of this compound down the drain.[9] Waste containers should be clearly labeled with the contents and associated hazards.

Conclusion: A Commitment to a Safer Scientific Community

The safe handling of this compound is not merely a matter of following rules but of understanding the principles behind them. By integrating the knowledge of its chemical properties with robust engineering controls, diligent administrative procedures, and the correct use of personal protective equipment, we can create a laboratory environment where scientific discovery can flourish without compromising safety. This guide serves as a foundational resource, and it is incumbent upon each researcher to apply these principles diligently in their specific experimental contexts.

References

Methodological & Application

Application Note: Strategic Use of 1,2-Dichlorobutane in Friedel-Crafts Alkylation for the Synthesis of Arylbutanes and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the application of 1,2-dichlorobutane as an alkylating agent in Friedel-Crafts reactions. It provides an in-depth analysis of the reaction mechanism, highlighting the critical role of carbocation rearrangements and the reaction conditions that dictate product distribution. Detailed experimental protocols for both intermolecular and intramolecular alkylation are presented, aimed at researchers, scientists, and professionals in drug development. This document is structured to provide not just procedural steps, but a foundational understanding of the chemical principles at play, ensuring scientifically sound experimental design and execution.

Introduction: The Versatility of Dihaloalkanes in Aromatic Substitution

The Friedel-Crafts reaction, a cornerstone of organic synthesis since its discovery in 1877 by Charles Friedel and James Crafts, facilitates the formation of carbon-carbon bonds by attaching substituents to an aromatic ring.[1][2] The alkylation variant, in particular, involves the reaction of an alkyl halide with an aromatic compound in the presence of a strong Lewis acid catalyst.[3][4] While simple alkyl halides are commonly employed, the use of dihaloalkanes like this compound introduces a layer of complexity and synthetic opportunity. The presence of two reactive centers allows for the potential of sequential alkylations, leading to diarylalkanes, or intramolecular cyclization to form cyclic structures.[1]

However, the utility of primary dihaloalkanes such as this compound is profoundly influenced by the inherent tendency of the intermediate carbocations to rearrange to more stable configurations.[3][4][5] Understanding and controlling these rearrangements is paramount to achieving the desired product. This application note will dissect the mechanistic pathways involved in the Friedel-Crafts alkylation with this compound and provide robust protocols for its practical application.

Mechanistic Deep Dive: Carbocation Dynamics and Product Determination

The reaction between an aromatic substrate and this compound, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), proceeds via electrophilic aromatic substitution.[1][6] The journey from reactants to products is a multi-step process governed by the stability of carbocation intermediates.

Step 1: Generation of the Electrophile and Inevitable Rearrangement

The Lewis acid catalyst initiates the reaction by abstracting a chloride ion from this compound to form a primary carbocation.[1] However, primary carbocations are highly unstable and readily undergo rearrangement to achieve a more stable configuration.[3][5][7] In the case of the 1,2-dichlorobutyl cation, a rapid 1,2-hydride shift occurs, transforming the unstable primary carbocation into a more stable secondary carbocation.[1][4]

Step 2: Electrophilic Attack and Formation of the Arenium Ion

The electron-rich aromatic ring, acting as a nucleophile, attacks the secondary carbocation. This step forms a resonance-stabilized intermediate known as an arenium ion or sigma complex, which temporarily disrupts the aromaticity of the ring.[1][3]

Step 3: Re-aromatization and Catalyst Regeneration

A weak base, typically the tetrachloroaluminate complex ([AlCl₄]⁻) formed in the initial step, abstracts a proton from the arenium ion.[1][2] This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, allowing it to participate in further reactions.

Step 4: The Second Halogen's Fate: Intermolecular vs. Intramolecular Pathways

The initial product, a (2-chlorobutyl)arene, still possesses a reactive chlorine atom. This can undergo a second Friedel-Crafts reaction.

  • Intermolecular Reaction: The second chlorine can be abstracted by the Lewis acid, forming another carbocation that can then alkylate a second aromatic molecule. This pathway leads to the formation of diarylbutane products.

  • Intramolecular Reaction (Cyclization): Under specific conditions, and particularly with activated aromatic rings, the second electrophilic center can be attacked by the already substituted aromatic ring, leading to the formation of a cyclic product, such as a tetralin derivative.[1][8] The formation of five- or six-membered rings is generally favored in intramolecular Friedel-Crafts reactions.[2][8]

Diagram: Mechanistic Pathway of Friedel-Crafts Alkylation with this compound

G cluster_0 Step 1: Electrophile Generation & Rearrangement cluster_1 Step 2 & 3: Electrophilic Aromatic Substitution cluster_2 Step 4: Second Reaction Pathways This compound This compound Primary Carbocation Primary Carbocation This compound->Primary Carbocation + AlCl3 - [AlCl4]- Secondary Carbocation Secondary Carbocation Primary Carbocation->Secondary Carbocation 1,2-Hydride Shift Arenium Ion Arenium Ion Secondary Carbocation->Arenium Ion + Arene Arene Arene Monosubstituted Product (2-Chlorobutyl)arene Arenium Ion->Monosubstituted Product - H+ (regenerates AlCl3) Diarylbutane Diarylbutane Monosubstituted Product->Diarylbutane Intermolecular + Arene, AlCl3 Cyclized Product Tetralin Derivative Monosubstituted Product->Cyclized Product Intramolecular AlCl3 G A Setup Dry Glassware (3-neck flask, condenser, dropping funnel) B Charge Benzene & Cool (0-5 °C) A->B C Add AlCl3 Portion-wise B->C D Add this compound Dropwise (maintain <10 °C) C->D E React at 0-10 °C, then RT D->E F Quench with Ice & HCl E->F G Liquid-Liquid Extraction F->G H Wash & Dry Organic Layer G->H I Solvent Removal & Purification H->I

References

The Emerging Role of 1,2-Dichlorobutane as a Versatile Solvent in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Halogenated Alkane, a Niche Solvent with Untapped Potential

1,2-Dichlorobutane, a chlorinated hydrocarbon, has long been recognized as a valuable intermediate and reactant in organic synthesis, particularly in reactions like Friedel-Crafts alkylation.[1][2][3] However, its utility as a solvent for a broad range of organic reactions is an area that is beginning to attract greater attention from the scientific community. This technical guide, designed for researchers, scientists, and professionals in drug development, aims to provide a comprehensive overview of this compound's properties as a solvent and to present detailed application notes and protocols for its use in various organic transformations. By exploring its unique physicochemical characteristics, we can unlock its potential to influence reaction pathways, enhance selectivity, and offer a viable alternative to more conventional solvents.

Physicochemical Properties and Solvent Characteristics of this compound

A thorough understanding of a solvent's physical and chemical properties is paramount to its effective application. This compound is a colorless liquid with a characteristic mild, sweet odor.[4] Its key properties are summarized in the table below, providing a foundation for its rational selection in reaction design.

PropertyValueSource(s)
Molecular Formula C₄H₈Cl₂[1][4]
Molecular Weight 127.01 g/mol [5]
Boiling Point 124-125 °C[6][7]
Melting Point -70.34 °C (estimate)[6]
Density 1.112 g/mL at 25 °C[6][7]
Refractive Index n20/D 1.445[6][7]
Flash Point 80 °F (26.7 °C)[6]
Vapor Pressure 28 mmHg at 32 °C[6][7]
Solubility in Water Limited[1][8]
Solubility in Organic Solvents Soluble in non-polar solvents like hexane and toluene. Soluble in ether, chloroform, and carbon tetrachloride.[5][8]

The moderate boiling point of this compound makes it suitable for reactions requiring elevated temperatures while still allowing for relatively easy removal post-reaction. Its density, being higher than water, facilitates phase separation in aqueous workups. As a chlorinated hydrocarbon, it is generally considered a non-polar aprotic solvent, capable of dissolving a wide range of organic compounds.[8] The presence of two chlorine atoms on the butane backbone contributes to its solvent properties, influencing its polarity and ability to engage in dipole-dipole interactions.[1]

Application in Organic Reactions: A Solvent with Specific Advantages

While not as universally employed as solvents like dichloromethane (DCM) or tetrahydrofuran (THF), this compound offers specific advantages in certain reaction classes. Its higher boiling point compared to DCM allows for reactions to be conducted at higher temperatures, potentially increasing reaction rates. Its relative inertness under many reaction conditions makes it a suitable medium for a variety of transformations.

Free-Radical Reactions: A Case Study in Chlorination

This compound can be formed as a product in the free-radical chlorination of 1-chlorobutane, a reaction often studied to understand the principles of selectivity in radical chemistry.[9] While this reaction demonstrates the formation of the compound, the principles can be extrapolated to its use as a solvent for other free-radical reactions. Its chlorinated nature suggests a degree of stability towards radical intermediates, making it a potentially suitable medium for such transformations.

Protocol: Free-Radical Chlorination of an Alkane (Illustrative Example)

This protocol provides a general framework for conducting a free-radical chlorination reaction, where a solvent like this compound could be employed.

Materials:

  • Alkane substrate

  • Sulfuryl chloride (SO₂Cl₂)

  • Radical initiator (e.g., AIBN - azobisisobutyronitrile)

  • This compound (as solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and workup

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the alkane substrate in an appropriate volume of this compound.

  • Add the radical initiator (e.g., AIBN) to the solution.

  • Slowly add sulfuryl chloride to the reaction mixture.

  • Heat the reaction mixture to reflux (the boiling point of this compound is ~124 °C) and maintain for the desired reaction time, monitoring the reaction progress by a suitable technique (e.g., GC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize any remaining acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation or chromatography as required.

Causality Behind Experimental Choices:

  • Solvent Choice: this compound's higher boiling point compared to other chlorinated solvents like DCM allows for a higher reaction temperature, which can be beneficial for initiating and propagating the radical chain reaction. Its relative inertness prevents it from participating in the reaction.

  • Initiator: AIBN is a common choice for a radical initiator as it decomposes at a predictable rate upon heating to generate radicals.

  • Workup: The aqueous workup with sodium bicarbonate is crucial to remove acidic byproducts like HCl and any remaining sulfuryl chloride.

Potential Applications in Other Reaction Classes

While detailed, validated protocols for using this compound as a solvent in a wide array of reactions are not extensively documented in readily available literature, its properties suggest potential for broader applications.

  • Nucleophilic Substitution Reactions: As a polar aprotic solvent, this compound could be a suitable medium for certain nucleophilic substitution reactions. However, its own structure contains electrophilic carbon-chlorine bonds, which could lead to side reactions with strong nucleophiles, a critical consideration for reaction design.

  • Polymerization Reactions: The use of chlorinated solvents in polymerization is well-established. This compound's boiling point and solvent properties could make it a candidate for solution polymerization of various vinyl monomers.[10][11]

  • Organometallic Reactions: The use of chlorinated solvents in Grignard reactions is generally avoided due to the reactivity of the Grignard reagent with the solvent.[12][13] However, for other less reactive organometallic reagents, this compound might be considered if it offers specific solubility or temperature advantages, though careful evaluation for compatibility would be essential.

Safety, Handling, and Disposal

As with all chlorinated hydrocarbons, proper safety precautions are essential when handling this compound.

  • Hazards: this compound is a flammable liquid and vapor.[5] It is harmful if swallowed and causes skin and eye irritation.[5] Exposure to high concentrations of vapors may cause central nervous system depression.[5]

  • Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

  • Disposal: Dispose of waste this compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound presents itself as a solvent with a unique set of properties that can be advantageous for specific organic reactions. Its moderate boiling point, good solvency for organic compounds, and relative inertness in certain contexts make it a valuable tool in the chemist's arsenal. While its application as a primary solvent is not as widespread as other chlorinated counterparts, this guide provides a foundation for its exploration in new synthetic methodologies. Further research into its solvent effects on reaction kinetics and selectivity, along with the development of detailed protocols for a broader range of reactions, will undoubtedly expand its role in modern organic synthesis. As the demand for specialized solvents with tailored properties continues to grow, this compound is poised to become an increasingly important, albeit niche, player in the field.

Visualizations

Experimental Workflow for a Generic Organic Reaction in this compound

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Reactants in this compound B 2. Add Reagents/Catalyst A->B C 3. Heat to Desired Temperature (e.g., Reflux) B->C D 4. Monitor Reaction Progress (TLC, GC, etc.) C->D E 5. Quench Reaction & Aqueous Wash D->E F 6. Phase Separation E->F G 7. Dry Organic Layer F->G H 8. Solvent Removal G->H I 9. Purify Product (Distillation/Chromatography) H->I

Caption: A generalized workflow for conducting an organic reaction using this compound as the solvent.

Logical Relationship of Solvent Properties to Application

G Solvent This compound Properties BoilingPoint Moderate Boiling Point (~124 °C) Solvent->BoilingPoint Solubility Good Solubility for Organic Compounds Solvent->Solubility Inertness Relative Inertness Solvent->Inertness Density Density > 1 g/mL Solvent->Density HighTempRxn Higher Temperature Reactions BoilingPoint->HighTempRxn BroadSubstrate Broad Substrate Scope Solubility->BroadSubstrate InertMedium Inert Reaction Medium Inertness->InertMedium Workup Facilitated Aqueous Workup Density->Workup Application Potential Applications HighTempRxn->Application BroadSubstrate->Application InertMedium->Application Workup->Application

Caption: Interplay of this compound's properties and its suitability for various applications in organic synthesis.

References

nucleophilic substitution reactions of 1,2-Dichlorobutane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Nucleophilic Substitution Reactions of 1,2-Dichlorobutane: Mechanisms, Protocols, and Applications

Abstract

This compound is a vicinal dihalide that serves as a versatile substrate in synthetic organic chemistry. Its two electrophilic carbon centers, one primary and one secondary, offer distinct reactivities towards nucleophiles, making it an excellent model for studying the principles of nucleophilic substitution. This guide provides a comprehensive overview of the SN2 mechanism that governs these transformations, explores competing elimination pathways, and presents detailed, field-proven protocols for key synthetic applications. We delve into the synthesis of 1,2-butanediol, 1,2-diazidobutane, and 1,2-diiodobutane, offering insights into experimental design, reaction optimization, and product characterization for researchers in chemical synthesis and drug development.

Theoretical Background: Understanding the Reactivity of this compound

This compound possesses two carbon-chlorine bonds with differing steric environments. The chlorine atom at the C1 position is attached to a primary carbon, while the chlorine at C2 is on a secondary carbon. This structural feature is central to its reactivity.

The Dominance of the SN2 Mechanism

Nucleophilic substitution reactions on primary and secondary alkyl halides predominantly proceed via the SN2 (Substitution, Nucleophilic, Bimolecular) mechanism.[1][2] This pathway is a single, concerted step where the incoming nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[3][4]

Key characteristics of the SN2 reaction include:

  • Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the substrate (this compound) and the nucleophile.[2][4][5] The rate law is expressed as: Rate = k[Alkyl Halide][Nucleophile].

  • Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group.[2][6][7] This trajectory is necessary to allow for the proper overlap of molecular orbitals.

  • Inversion of Configuration: A direct consequence of the backside attack is the inversion of stereochemistry at a chiral center.[5][8][9] For (S)-2-chlorobutane, an SN2 reaction leads to an (R)-configured product.[7][10]

  • Steric Hindrance: The rate of SN2 reactions is highly sensitive to steric crowding around the reaction center.[2] Reactions are fastest for methyl and primary halides and slowest for tertiary halides.[1][11] In this compound, the primary C1 position is more sterically accessible and thus generally more reactive towards SN2 attack than the secondary C2 position.

The alternative SN1 mechanism, which involves a carbocation intermediate, is energetically unfavorable for primary and secondary carbons and is not a significant pathway under typical SN2 conditions.[3]

Caption: Generalized SN2 mechanism showing backside attack and inversion.

Solvent Effects

The choice of solvent is critical. Polar aprotic solvents like acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are ideal for SN2 reactions.[12] They can solvate the counter-ion (e.g., Na⁺) but do not form strong hydrogen bonds with the nucleophile, leaving it "naked" and highly reactive. Polar protic solvents (e.g., water, ethanol) can solvate the nucleophile, creating a solvent shell that hinders its ability to attack the substrate, thus slowing the reaction.[5][13]

Competing E2 Elimination Reactions

Whenever a nucleophile is also a strong base (e.g., hydroxide, alkoxides), the E2 (Elimination, Bimolecular) reaction can compete with SN2 substitution.[14][15] In an E2 reaction, the base abstracts a proton from a carbon adjacent (beta) to the leaving group, leading to the formation of an alkene.[15] For this compound, this can result in the formation of chloro-butenes or, with excess strong base, butyne.[16][17][18][19]

Factors favoring E2 elimination include:

  • Strong, bulky bases: Potassium tert-butoxide is a classic example that favors elimination over substitution.[20]

  • Higher temperatures: Elimination reactions are generally favored at higher temperatures.

  • Secondary vs. Primary: The secondary C2 position in this compound is more prone to elimination than the primary C1 position.

Competition cluster_paths Substrate This compound + Nucleophile/Base SN2 Sₙ2 Substitution Product (e.g., 1,2-Butanediol) Substrate->SN2 Strong, non-bulky Nucleophile (e.g., I⁻, N₃⁻) E2 E2 Elimination Product (e.g., 1-Chloro-1-butene) Substrate->E2 Strong, bulky Base (e.g., t-BuO⁻) Higher Temperature Experimental_Workflow Setup 1. Reaction Setup (Flask, Stirrer, Condenser) Reagents 2. Add Substrate, Nucleophile, and Solvent Setup->Reagents Reaction 3. Heat to Reaction Temp (e.g., Reflux) Reagents->Reaction Monitor 4. Monitor Progress (TLC / GC) Reaction->Monitor Monitor->Reaction Incomplete Workup 5. Quench & Aqueous Workup (Separatory Funnel Extraction) Monitor->Workup Complete Dry 6. Dry Organic Phase (e.g., MgSO₄) Workup->Dry Concentrate 7. Concentrate (Rotary Evaporator) Dry->Concentrate Purify 8. Purify Product (Distillation / Chromatography) Concentrate->Purify Characterize 9. Characterize (NMR, IR, MS) Purify->Characterize

References

Application Notes and Protocols for the Preparation of Grignard Reagents from 1,2-Dichlorobutane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Grignard Reagent Formation from Vicinal Dihalides

The synthesis of Grignard reagents is a cornerstone of modern organic chemistry, providing a powerful method for the formation of carbon-carbon bonds.[1][2] Typically prepared by the reaction of an organic halide with magnesium metal, these organometallic compounds act as potent nucleophiles.[3][4] However, the preparation of Grignard reagents from 1,2-dihaloalkanes, such as 1,2-dichlorobutane, presents a significant synthetic challenge. The primary obstacle is a competing elimination reaction, which is often the dominant pathway, leading to the formation of alkenes instead of the desired Grignard reagent.[5][6][7] This application note provides a comprehensive guide to understanding and potentially overcoming these challenges, offering a detailed protocol for the preparation of Grignard reagents from this compound, with a focus on maximizing the yield of the desired organometallic species.

Mechanistic Insights: The Dichotomy of Grignard Formation and E2 Elimination

The reaction of a 1,2-dihaloalkane with magnesium metal resides at a mechanistic crossroads, where the desired Grignard formation is in direct competition with an E2-like elimination pathway. Understanding the nuances of these competing reactions is paramount to developing a successful synthetic strategy.

The formation of a Grignard reagent is generally understood to proceed through a radical mechanism at the surface of the magnesium metal.[8] An electron is transferred from the magnesium to the carbon-halogen bond, leading to the formation of a radical anion which then fragments to an alkyl radical and a halide anion. A second electron transfer from magnesium to the alkyl radical or recombination with a magnesium radical cation (MgX•) ultimately forms the organomagnesium species.

However, in the case of vicinal dihalides, once the initial Grignard reagent is formed at one of the carbon atoms, the resulting organometallic compound possesses a nucleophilic carbon atom in close proximity to a carbon atom bearing a good leaving group (the second halogen). This intramolecular arrangement is highly conducive to an E2 elimination reaction, where the nascent Grignard reagent acts as an internal base, leading to the formation of an alkene and magnesium salts.

G A This compound B Mono-Grignard Reagent (2-chlorobutylmagnesium chloride) A->B + Mg C Butenes (E2 Elimination Product) B->C Intramolecular E2 Elimination D Desired Subsequent Reactions B->D Trapping with Electrophile

References

Application Note: Selective Synthesis of Butenes via Dehydrochlorination of 1,2-Dichlorobutane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The conversion of halogenated hydrocarbons into valuable olefins is a cornerstone of industrial and synthetic chemistry. This guide provides a comprehensive overview and detailed protocols for the dehydrochlorination of 1,2-dichlorobutane, a vicinal dihalide, to produce a mixture of chlorobutene and butene isomers. We explore two primary methodological avenues: base-mediated elimination in the liquid phase and catalytic dehydrochlorination in the gas phase. Particular emphasis is placed on controlling the regioselectivity of the initial elimination step, governed by the principles of Zaitsev's and Hofmann's rules, through the strategic selection of reagents.[1] This document is intended for researchers and process chemists, offering detailed, self-validating experimental protocols, mechanistic insights, product analysis techniques, and essential safety procedures.

Theoretical Background & Mechanistic Insights

The dehydrochlorination of this compound is a classic elimination reaction, typically proceeding via a bimolecular (E2) mechanism.[2][3] This concerted reaction involves the abstraction of a β-proton by a base, the simultaneous formation of a carbon-carbon double bond, and the departure of a chloride leaving group. The complexity arises from the structure of this compound (CH₃CH₂CHClCH₂Cl), which presents two distinct possibilities for the initial elimination of hydrogen chloride (HCl), leading to different vinyl chloride isomers. A subsequent, more forceful elimination is required to generate the final butene products.

Regioselectivity: The Zaitsev vs. Hofmann Dichotomy

The initial elimination of HCl from this compound can yield two primary constitutional isomers: 1-chloro-1-butene and 2-chloro-1-butene. The predominant product is determined by the regioselectivity of the reaction, which can be controlled by the steric properties of the base employed.[4]

  • Zaitsev's Rule: This rule predicts that the more substituted (and thus more thermodynamically stable) alkene will be the major product. This outcome is favored when using a sterically unhindered, or "small," base such as potassium hydroxide (KOH) or sodium ethoxide (NaOEt).[5] For this compound, the Zaitsev product is 1-chloro-1-butene .

  • Hofmann's Rule: This rule predicts that the less substituted alkene will be the major product. This pathway is favored when a sterically hindered, or "bulky," base is used, such as potassium tert-butoxide (K-OtBu).[6][7] The bulky base preferentially abstracts the more sterically accessible proton, leading to the Hofmann product, which in this case is 2-chloro-1-butene .

Catalytic Dehydrochlorination

An alternative to base-mediated methods is gas-phase catalytic dehydrochlorination. This approach is common in industrial settings and involves passing the vaporized substrate over a heated solid catalyst.[8] Catalysts can include activated carbons, metal oxides (like Al₂O₃ or MgO), or supported metal chlorides.[8][9] This method can offer advantages in terms of catalyst recyclability, continuous processing, and potentially different selectivity profiles, although it often requires higher temperatures and specialized equipment.[10]

Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways in the base-mediated dehydrochlorination of this compound.

Dehydrochlorination_Pathways cluster_start Starting Material cluster_zaitsev Zaitsev Pathway cluster_hofmann Hofmann Pathway cluster_final Potential Final Products start This compound (CH₃CH₂CHClCH₂Cl) z_ts E2 Transition State (Internal Proton Abstraction) start->z_ts  Small Base (e.g., KOH in EtOH) Favors thermodynamic product h_ts E2 Transition State (Terminal Proton Abstraction) start->h_ts  Bulky Base (e.g., K-OtBu) Favors kinetic product z_prod 1-Chloro-1-butene (Major Product) z_ts->z_prod final_prod Butene Isomers / Alkynes (Via Second Elimination) z_prod->final_prod Harsh Conditions h_prod 2-Chloro-1-butene (Major Product) h_ts->h_prod h_prod->final_prod Harsh Conditions

Caption: Reaction pathways for the dehydrochlorination of this compound.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile), must be worn at all times.[11][12]

Protocol 1: Zaitsev-Selective Dehydrochlorination

This protocol favors the formation of the more substituted alkene, 1-chloro-1-butene, using a small, strong base.

Materials:

  • This compound (98%+)

  • Potassium hydroxide (KOH)

  • Ethanol (200 proof, anhydrous)

  • 50 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Prepare the base solution by carefully dissolving 5.6 g of KOH in 25 mL of anhydrous ethanol in the round-bottom flask with gentle stirring. This is an exothermic process.[13][14]

  • Once the solution has cooled to room temperature, add 6.35 g (5.7 mL) of this compound to the flask.

  • Attach the reflux condenser and heat the mixture to a gentle reflux (approx. 80-85°C) using the heating mantle.

  • Maintain reflux for 2 hours, monitoring the reaction progress via thin-layer chromatography (TLC) or sampling for GC analysis if desired.

  • After 2 hours, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a separatory funnel containing 50 mL of deionized water.

  • Extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Combine the organic layers, wash with 25 mL of water, and then with 25 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product mixture.

  • Analyze the product distribution using Gas Chromatography (see Section 4).

Protocol 2: Hofmann-Selective Dehydrochlorination

This protocol favors the formation of the less substituted alkene, 2-chloro-1-butene, using a bulky, strong base.

Materials:

  • This compound (98%+)

  • Potassium tert-butoxide (K-OtBu)

  • tert-Butanol (anhydrous)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • 50 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Set up the three-neck flask under an inert atmosphere. Potassium tert-butoxide is highly reactive with moisture.[15][16]

  • To the flask, add 25 mL of anhydrous tert-butanol followed by the careful addition of 5.6 g of potassium tert-butoxide. Stir until dissolved.

  • Slowly add 6.35 g (5.7 mL) of this compound to the stirred solution at room temperature.

  • Attach the reflux condenser (with the inert gas line at the top) and heat the mixture to a gentle reflux (approx. 85-90°C).

  • Maintain reflux for 2-3 hours.

  • Cool the reaction to room temperature and quench by slowly adding 50 mL of cold water.

  • Perform the extraction and workup as described in Protocol 1, Steps 6-9.

  • Analyze the product distribution using Gas Chromatography (see Section 4).

Product Analysis and Characterization

Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the preferred method for analyzing the resulting mixture of volatile chlorobutene and butene isomers.[17]

Sample GC Protocol:

  • Instrument: Agilent 7890 GC or equivalent

  • Column: Agilent CP-Al₂O₃/Na₂SO₄ PLOT column (50 m x 0.53 mm, 10 µm film) or similar high-resolution column for light hydrocarbons.

  • Carrier Gas: Helium or Nitrogen.[18]

  • Injector: Split/splitless, 150°C.

  • Oven Program: 40°C (hold 5 min), ramp at 10°C/min to 170°C (hold 5 min).

  • Detector: FID at 250°C or MS scanning from m/z 35-150.

  • Sample Prep: Dilute 1 µL of the crude product mixture in 1 mL of dichloromethane. Inject 1 µL.

Expected Elution Order: The less polar and more volatile butenes will elute first, followed by the more polar chlorobutene isomers. The exact order will depend on the column and conditions, but generally, lower boiling point compounds elute earlier. Identification can be confirmed by comparing retention times to authentic standards or by interpreting the mass spectra, which will show characteristic isotopic patterns for chlorine-containing fragments.[19]

Data Summary

The following table summarizes the expected outcomes for the described protocols. Product ratios are illustrative and will vary based on precise reaction conditions.

Parameter Protocol 1 (Zaitsev) Protocol 2 (Hofmann)
Substrate This compoundThis compound
Base Potassium Hydroxide (KOH)Potassium tert-butoxide (K-OtBu)
Solvent Ethanoltert-Butanol
Key Condition Small, unhindered baseBulky, hindered base
Expected Major Product 1-Chloro-1-butene2-Chloro-1-butene
Expected Minor Product 2-Chloro-1-butene1-Chloro-1-butene
Governing Principle Zaitsev's RuleHofmann's Rule

Safety and Handling

  • This compound (CAS 616-21-7): Flammable liquid and vapor.[20][21] Causes skin and serious eye irritation. May cause respiratory irritation.[11][12] Handle only in a chemical fume hood. Keep away from heat, sparks, and open flames.[11]

  • Potassium Hydroxide (in Ethanol): Corrosive and flammable.[13][22] Causes severe skin burns and eye damage. Do not breathe vapors. Store in a cool, well-ventilated area away from acids and oxidizing agents.[23][24]

  • Potassium tert-butoxide (CAS 865-47-4): Flammable solid, corrosive, and reacts violently with water.[25] Causes severe chemical burns by all exposure routes.[26] Must be handled under an inert, dry atmosphere.[15]

  • Waste Disposal: All organic and corrosive waste must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations.

References

The Versatile Role of 1,2-Dichlorobutane in Advanced Polymer Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the multifaceted roles of 1,2-dichlorobutane in polymer synthesis. Primarily recognized as a chlorinated hydrocarbon solvent and an intermediate in organic synthesis, its utility extends into the realm of polymer chemistry as a monomer in both polycondensation and polyalkylation reactions.[1][2] This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed application notes and validated protocols for the synthesis of novel polymeric materials.

Introduction to this compound in Polymer Chemistry

This compound (C₄H₈Cl₂) is a colorless liquid characterized by a four-carbon backbone with chlorine atoms attached to the first and second carbon atoms.[1] Its bifunctional nature, stemming from the two reactive carbon-chlorine bonds, is the cornerstone of its application in polymer synthesis. This guide will elucidate two primary applications: its role as a monomer in the synthesis of poly(butylene sulfide) via polycondensation and its function as an alkylating agent in Friedel-Crafts polymerization to produce polymers with aromatic moieties in their backbone.

I. Application: Synthesis of Poly(butylene sulfide) via Polycondensation

The reaction of dihaloalkanes with sodium sulfide is a well-established method for the synthesis of poly(alkylene sulfide)s.[3] In this polycondensation reaction, this compound serves as an electrophilic monomer, reacting with the nucleophilic sulfide ion to form a thioether linkage. The repetition of this reaction leads to the formation of a linear polymer, poly(butylene sulfide).

Mechanistic Insight

The synthesis of poly(butylene sulfide) from this compound and sodium sulfide is a nucleophilic substitution reaction. The sulfide anion (S²⁻) acts as a potent nucleophile, attacking the electrophilic carbon atoms bonded to the chlorine atoms in this compound. The reaction proceeds in a stepwise manner, with the initial substitution forming a thiol-like intermediate which then reacts with another molecule of this compound or a growing polymer chain.

Diagram 1: Polycondensation of this compound with Sodium Sulfide

G cluster_reactants Reactants cluster_reaction Polycondensation cluster_products Products Dichlorobutane This compound (Cl-CH(CH₂CH₃)-CH₂-Cl) Polymerization Nucleophilic Substitution (Step-growth) Dichlorobutane->Polymerization SodiumSulfide Sodium Sulfide (Na₂S) SodiumSulfide->Polymerization Polymer Poly(butylene sulfide) (-[S-CH(CH₂CH₃)-CH₂]-n) Polymerization->Polymer Byproduct Sodium Chloride (NaCl) Polymerization->Byproduct Elimination G cluster_workflow Experimental Workflow Start Start Reactants Charge Aromatic Substrate (e.g., Benzene) Start->Reactants Cooling Cool to 0-5°C Reactants->Cooling Catalyst Add Lewis Acid Catalyst (e.g., AlCl₃) Cooling->Catalyst Monomer Add this compound Dropwise (0-10°C) Catalyst->Monomer Reaction Stir at Room Temperature (2-4 hours) Monomer->Reaction Quench Quench with Ice-Water/HCl Reaction->Quench Separate Separate Organic Layer Quench->Separate Wash Wash with NaHCO₃ and Brine Separate->Wash Dry Dry over Anhydrous MgSO₄ Wash->Dry Solvent Remove Solvent in Vacuo Dry->Solvent Purify Purify Polymer (e.g., Precipitation) Solvent->Purify End End Purify->End

References

Application Note: High-Fidelity Purity Determination of 1,2-Dichlorobutane for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methodologies for the stringent purity assessment of 1,2-Dichlorobutane, a critical intermediate in organic synthesis and drug development.[1][2][3] We present validated protocols for Gas Chromatography (GC), coupled with Flame Ionization Detection (FID) and Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to ensure robust and reliable purity data. The protocols herein are designed to be self-validating, adhering to principles of scientific integrity and regulatory expectations.[4][5][6]

Introduction: The Imperative for Purity in this compound

This compound (C₄H₈Cl₂) is a halogenated hydrocarbon that serves as a versatile solvent and a key building block in the synthesis of more complex molecules.[2] Its physical properties, such as a boiling point of approximately 124-125°C and its solubility in organic solvents, make it a useful reagent.[7][8] In the context of pharmaceutical development, the purity of starting materials and intermediates like this compound is non-negotiable. Impurities, which can include structural isomers (e.g., 1,1-dichlorobutane, 1,3-dichlorobutane, and 1,4-dichlorobutane) or byproducts from synthesis, can lead to undesired side reactions, lower yields, and the introduction of potentially toxic components into the final drug product.[9]

This application note details robust analytical methods to quantify the purity of this compound and to identify and quantify potential impurities. The choice of analytical technique is paramount and is dictated by the specific requirements of the analysis, including required sensitivity, selectivity, and the nature of the sample matrix.[10]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is foundational to the development of robust analytical methods.

PropertyValueSource
Molecular FormulaC₄H₈Cl₂[1][8][11]
Molecular Weight127.01 g/mol [7]
AppearanceColorless liquid[7][11]
Boiling Point124.1 - 125 °C[7][8]
Density1.112 g/mL at 25 °C[8]
Refractive Indexn20/D 1.445[8]
SolubilityInsoluble in water; soluble in ether, chloroform, and carbon tetrachloride.[7][7]

Primary Analytical Technique: Gas Chromatography (GC)

Gas chromatography is the premier technique for assessing the purity of volatile compounds like this compound due to its high resolution and sensitivity.[9] The choice of stationary phase is critical for resolving this compound from its isomers and other potential impurities.

Principle of Gas Chromatography

In GC, a sample is vaporized and injected onto the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the gaseous mobile phase and the stationary phase coated on the column walls. Compounds with higher volatility and lower affinity for the stationary phase elute faster.

Recommended GC Protocols

Two primary methods are presented, utilizing a non-polar and a polar stationary phase to provide orthogonal separation mechanisms, ensuring comprehensive impurity profiling.

Method 1: Separation on a Non-Polar Stationary Phase

This method is effective for resolving dichlorobutane isomers based on their boiling points.[9]

  • Instrumentation and Conditions:

    • Gas Chromatograph: Standard GC system with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[9]

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5, SE-54, or equivalent).[9][12]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9][12]

    • Injector: Split mode with a split ratio of 50:1.[9][12]

    • Injector Temperature: 250 °C.[9][12]

    • Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.[12]

    • Detector (FID): 280 °C.

Method 2: Separation on a Polar Stationary Phase

A polar stationary phase offers alternative selectivity, which can be advantageous for resolving co-eluting peaks observed on a non-polar column.[9]

  • Instrumentation and Conditions:

    • Gas Chromatograph: Standard GC system with a split/splitless injector and a Flame Ionization Detector (FID).[9]

    • Column: 50 m x 0.32 mm ID, 1.2 µm film thickness Fused Silica WCOT CP-Wax 57 CB (or equivalent polyethylene glycol phase).[9]

    • Carrier Gas: Hydrogen at a pressure of 75 kPa.[9]

    • Injector Temperature: 200 °C.[9]

    • Oven Temperature Program: Initial temperature: 60 °C, ramp at 2 °C/min to 200 °C.[9]

    • Detector (FID): 280 °C.[9]

GC Experimental Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute in a suitable solvent (e.g., Dichloromethane) Sample->Dilution Vial Transfer to GC vial Dilution->Vial Injection Inject into GC Vial->Injection Separation Separation on Capillary Column Injection->Separation Detection Detection by FID/MS Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Purity Calculation (% Area) Integration->Quantification

Caption: Generalized workflow for the GC analysis of this compound.

Confirmatory Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

For unambiguous identification of impurities, coupling GC with a Mass Spectrometer is essential.

Principle of GC-MS

As compounds elute from the GC column, they enter the ion source of the mass spectrometer. In Electron Ionization (EI) mode, molecules are bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for structural elucidation.[12]

MS Fragmentation of this compound

The mass spectrum of this compound is characterized by its molecular ion peak and distinct fragmentation patterns. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for chlorine-containing fragments.[12]

Typical Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI).[12]

  • Electron Energy: 70 eV.[12]

  • Ion Source Temperature: 230 °C.[12]

  • Mass Range: m/z 25-150.[12]

Key Fragment Ions for this compound: The mass spectrum of this compound shows characteristic fragment ions that aid in its identification.[13][14]

m/zProposed Fragment
126[C₄H₈Cl₂]⁺ (Molecular Ion)
91/93[C₄H₈Cl]⁺
62/64[C₂H₃Cl]⁺
55[C₄H₇]⁺

GC-MS Workflow for Impurity Identification

GCMS_Workflow Start GC Separation of This compound and Impurities Elution Eluted compounds enter Mass Spectrometer Start->Elution Ionization Electron Ionization (70 eV) Elution->Ionization Fragmentation Molecular Fragmentation Ionization->Fragmentation Detection Mass Analyzer separates ions by m/z Fragmentation->Detection Spectrum Mass Spectrum Generation Detection->Spectrum Library_Search Compare spectrum to NIST Library Spectrum->Library_Search Identification Impurity Identification Library_Search->Identification

Caption: Workflow for impurity identification using GC-MS.

Orthogonal Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity determination of this compound. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Principle of NMR Spectroscopy

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei can absorb electromagnetic radiation at specific frequencies. The chemical shift (δ) of a nucleus is dependent on its local electronic environment, providing detailed structural information.

¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is expected to show distinct signals for the different protons in the molecule. The integration of these signals is proportional to the number of protons, and the splitting patterns (multiplicity) provide information about neighboring protons.[15]

¹H NMR Protocol:

  • Sample Preparation: Dissolve an accurately weighed sample in a deuterated solvent (e.g., CDCl₃) in a high-quality NMR tube.[16]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).[16]

  • Data Acquisition:

    • Locking: Lock the spectrometer's field frequency on the deuterium signal of the solvent.[16]

    • Shimming: Optimize the magnetic field homogeneity.[16]

    • Acquisition: Acquire the spectrum with appropriate parameters (e.g., pulse sequence, number of scans).[16]

Quantitative NMR (qNMR)

qNMR can be used for highly accurate purity determination without the need for a calibration curve, by comparing the integral of an analyte signal to that of a certified internal standard of known purity.[10]

qNMR Protocol:

  • Accurately weigh the this compound sample into an NMR tube.

  • Accurately weigh and add a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the same NMR tube. The standard's signals should not overlap with the analyte's signals.[10]

  • Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Calculate the purity of this compound based on the integral ratios, molecular weights, and masses of the analyte and the internal standard.

Method Validation

All analytical methods used for purity determination must be validated to ensure they are suitable for their intended purpose.[4][6][17] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[5][6]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[17]

  • Accuracy: The closeness of test results obtained by the method to the true value.[5]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[18]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[6][17]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]

Conclusion

The purity of this compound is a critical quality attribute that directly impacts its performance in research and pharmaceutical applications. The analytical methods detailed in this application note, particularly high-resolution Gas Chromatography coupled with FID and MS, provide a robust framework for the comprehensive purity assessment of this important chemical intermediate. The use of an orthogonal technique like NMR spectroscopy further strengthens the confidence in the analytical results. Adherence to rigorous method validation principles is paramount to ensure the generation of reliable and defensible data.

References

Definitive Analysis of Dichlorobutane Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The structural isomers of dichlorobutane are critical intermediates in chemical synthesis and can be present as environmental pollutants.[1][2] Due to their similar chemical properties and identical molecular weight, their separation and unambiguous identification pose a significant analytical challenge. This application note presents a detailed, robust protocol for the analysis of dichlorobutane isomers using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology leverages the high separation efficiency of capillary gas chromatography and the definitive identification capabilities of mass spectrometry. We will delve into the causality behind experimental choices, from sample preparation to the interpretation of mass spectra, providing a self-validating system for trustworthy and reproducible results.

Introduction: The Analytical Challenge of Isomers

Dichlorobutane exists in several isomeric forms, including 1,1-, 1,2-, 1,3-, 1,4-, and 2,3-dichlorobutane.[1][3] While all share the molecular formula C₄H₈Cl₂, the positioning of the chlorine atoms dramatically influences their physical properties, such as boiling point, and their chemical reactivity.[1] Consequently, in fields like pharmaceutical development and environmental monitoring, it is often insufficient to merely detect the presence of dichlorobutane; one must quantify each specific isomer.

Gas Chromatography-Mass Spectrometry (GC-MS) is the preeminent technique for this task. Its power lies in the hyphenation of two powerful analytical methods:

  • Gas Chromatography (GC): Separates volatile compounds in a mixture based on their differential partitioning between a gaseous mobile phase and a liquid stationary phase.[4] For dichlorobutane isomers, separation on a non-polar stationary phase is primarily governed by their boiling points.[1]

  • Mass Spectrometry (MS): Acts as a highly specific detector, ionizing the separated compounds, sorting the resulting ions by their mass-to-charge ratio (m/z), and generating a unique fragmentation pattern, or mass spectrum, for each compound.[5] This allows for confident identification.

This guide provides a comprehensive protocol that has been synthesized from established methods for volatile organic compounds (VOCs), ensuring a foundation of reliability and accuracy.

Principle of the Method: A Two-Fold Identification System

The protocol's trustworthiness is rooted in its two-dimensional confirmation approach. An analyte is only positively identified if it meets two distinct criteria:

  • Correct Retention Time (RT): The time it takes for an analyte to pass through the GC column. Under identical conditions, a specific compound will consistently have the same RT.

  • Matching Mass Spectrum: The fragmentation pattern of the analyte must match that of a known reference standard or a library spectrum, such as those from the NIST Mass Spectral Library.[6]

The fragmentation of dichlorobutanes upon electron ionization (EI) is particularly informative. The presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance) creates characteristic isotopic patterns in chlorine-containing fragments, providing an additional layer of confirmation.[5]

Experimental Protocol

This protocol is designed to be a comprehensive workflow, from sample receipt to final data analysis.

Materials and Reagents
  • Solvents: High-purity, GC-grade dichloromethane or methanol for sample dilution.[5]

  • Reference Standards: Certified reference standards for each dichlorobutane isomer of interest (e.g., 1,1-, 1,2-, 1,3-, 1,4-dichlorobutane).

  • Carrier Gas: Helium (99.999% purity or higher).[5]

  • Sample Vials: 2 mL clear glass vials with PTFE-lined screw caps.[4]

Instrumentation

A standard Gas Chromatograph equipped with a split/splitless injector and coupled to a Mass Spectrometer is required.[1] The system should be controlled by a compatible data acquisition and processing system.

Overall Experimental Workflow

The logical flow of the analysis is critical for ensuring reproducibility and minimizing contamination.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Receive Sample (e.g., Reaction Mixture, Water Sample) Dilute Prepare Standard Curve & Dilute Sample in Dichloromethane Sample->Dilute Vial Transfer to GC Vial Dilute->Vial Inject Inject 1 µL into GC Vial->Inject Separate Separation on Non-Polar Capillary Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 25-150) Ionize->Detect Acquire Acquire Total Ion Chromatogram (TIC) Detect->Acquire Identify Identify Peaks by Retention Time & Mass Spectrum Acquire->Identify Quantify Quantify using Standard Curve Identify->Quantify Report Generate Report Quantify->Report

Caption: Generalized workflow for the GC-MS analysis of dichlorobutane isomers.

Sample Preparation Protocol

The goal of sample preparation is to create a clean, homogenous sample in a volatile solvent suitable for GC injection.[4]

  • Standard Preparation: Prepare individual stock solutions of each dichlorobutane isomer reference standard in dichloromethane at a concentration of 1000 µg/mL. From these, create a mixed working standard containing all isomers at a concentration of ~10 µg/mL.

  • Calibration Curve: Perform serial dilutions of the mixed working standard to create calibration standards at concentrations ranging from approximately 0.1 to 10 µg/mL. This range may be adjusted based on expected sample concentrations.

  • Sample Dilution: Dilute the unknown sample in dichloromethane to a concentration expected to fall within the calibration range. A starting dilution of 1:100 is often appropriate for reaction mixtures.[5]

  • Vialing: Transfer the prepared standards and diluted samples into labeled 2 mL GC vials.

Insight from the Field: For trace analysis in complex matrices like water or soil, pre-concentration techniques such as Purge-and-Trap or Headspace (static or dynamic) sampling are required.[7][8][9] These methods, detailed in U.S. EPA protocols like 524.2, effectively isolate volatile analytes from non-volatile matrix components, significantly improving sensitivity.[7]

GC-MS Method Parameters

The following parameters are a robust starting point and can be optimized for specific instrumentation.

Parameter Condition Rationale
GC System Gas Chromatograph with Mass SpectrometerStandard instrumentation for volatile compound analysis.[1]
Injector Split/Splitless, Split mode (50:1 ratio)Split injection prevents column overloading when analyzing relatively concentrated samples and ensures sharp chromatographic peaks.[5]
Injector Temperature 250 °CEnsures rapid and complete volatilization of dichlorobutane isomers without thermal degradation.[5]
Column 30 m x 0.25 mm ID, 0.25 µm film thickness with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms).[5]This non-polar column separates isomers primarily by their boiling points, providing a predictable elution order.[1] It is a robust, general-purpose column suitable for VOC analysis.
Carrier Gas Helium at a constant flow of 1.0 mL/min.Helium is an inert and efficient carrier gas, providing good chromatographic resolution. A constant flow rate ensures reproducible retention times.[5]
Oven Program Initial 40 °C (hold 2 min), then ramp 10 °C/min to 200 °C.[5]The initial hold allows for focusing of analytes at the head of the column. The temperature ramp ensures elution of all isomers with good separation in a reasonable timeframe.
MS Ion Source Temp. 230 °CMaintains analytes in the gas phase and promotes efficient ionization.[5]
Ionization Mode Electron Ionization (EI) at 70 eV.Standard EI energy that produces reproducible fragmentation patterns that are comparable to established spectral libraries (e.g., NIST).[5]
Mass Range m/z 25-150This range covers the molecular ion (m/z 126) and all expected primary fragments of dichlorobutane isomers, while excluding low-mass interferences like air and water.[5]
Scan Mode Full ScanAcquires the complete mass spectrum for each point in the chromatogram, which is essential for qualitative analysis and confident identification of unknown peaks. For higher sensitivity, SIM mode can be used.

Data Analysis and Interpretation

Peak Identification

After data acquisition, the total ion chromatogram (TIC) is processed.

  • Locate Peaks: Identify the chromatographic peaks corresponding to your calibration standards.

  • Extract Mass Spectra: For each peak, extract the corresponding mass spectrum.

  • Confirm Identity: Compare the retention time and the mass spectrum of each peak in the unknown sample to your authenticated standards. The spectrum should also be matched against a reference library like the NIST/EPA/NIH Mass Spectral Library for final confirmation.[6]

Understanding Fragmentation

The fragmentation pattern is key to distinguishing isomers. Upon ionization, the molecular ion ([C₄H₈Cl₂]⁺˙, m/z 126) is formed, which then fragments. The position of the chlorine atoms dictates the most stable carbocations that can be formed, leading to different relative abundances of fragment ions.[5]

Fragmentation cluster_frags Primary Fragmentation Pathways cluster_secondary Secondary Fragmentation M [C₄H₈Cl₂]⁺˙ (Molecular Ion, m/z 126) loss_Cl Loss of •Cl [C₄H₈Cl]⁺ m/z 91 M->loss_Cl loss_C2H5 Loss of •C₂H₅ [C₂H₃Cl₂]⁺ m/z 97 M->loss_C2H5 loss_HCl Loss of HCl [C₄H₇Cl]⁺˙ m/z 90 M->loss_HCl C4H8 [C₄H₈]⁺˙ m/z 56 loss_Cl->C4H8 Loss of HCl C4H7 [C₄H₇]⁺ m/z 55 loss_HCl->C4H7 Loss of H•

Caption: Simplified, general fragmentation pathways for a dichlorobutane isomer.

Expected Results

The elution order on a non-polar DB-5ms column generally follows the boiling points of the isomers.[1] The mass spectra, while sharing some common fragments, will show distinct differences in the relative abundance of key ions, allowing for their differentiation.[5]

IsomerBoiling Point (°C)Expected Elution OrderKey Mass Fragments (m/z) and Relative Abundance Notes
1,1-Dichlorobutane 114-1151Base peak often at m/z 55 or 77.[5]
1,2-Dichlorobutane 121-1232Prominent peaks at m/z 55, 62, 77, 90.[5][10]
1,3-Dichlorobutane 131-1333Characteristic fragments will differ from other isomers.
1,4-Dichlorobutane 161-1634Base peak often at m/z 55, with a significant m/z 90 from loss of HCl.[5]
2,3-Dichlorobutane ~117~1-2Fragmentation is heavily influenced by the stable secondary carbocations formed.[11]

Note: Relative abundances and retention times can vary slightly between instruments. The data presented is compiled from various sources, including the NIST Mass Spectrometry Data Center.[1][5]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the separation and identification of dichlorobutane isomers using GC-MS. By understanding the principles behind the separation and fragmentation, and by following a systematic and validated workflow, researchers can achieve accurate and reliable quantification of these challenging analytes. The combination of chromatographic retention time and mass spectral fingerprinting provides the high degree of certainty required in research, development, and quality control environments.

References

Application Note: A Systematic Approach to the HPLC Separation of Dichlorobutane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The separation and quantification of dichlorobutane isomers are critical in various fields, from industrial process monitoring to environmental analysis. While gas chromatography (GC) is the conventional method for these volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a valuable alternative, particularly for samples in complex matrices or when thermal degradation is a concern. This guide provides a comprehensive framework for developing robust HPLC methods for the separation of dichlorobutane positional and stereoisomers. We will explore method development strategies in both reversed-phase and normal-phase chromatography, as well as specialized techniques for chiral separations.

Introduction: The Analytical Challenge

Dichlorobutane exists as nine constitutional isomers, some of which also exhibit stereoisomerism, leading to a total of 13 unique isomers.[1] These compounds are often found as mixtures, and their accurate identification is essential for quality control and safety assessment. Due to their volatility, GC has traditionally been the method of choice.[2][3][4] However, HPLC presents a powerful alternative.

The primary challenges in developing HPLC methods for dichlorobutanes are:

  • Structural Similarity: The isomers possess very similar physicochemical properties, making them difficult to resolve.

  • Weak Chromophores: Lacking significant UV-absorbing functional groups, dichlorobutanes are challenging to detect with standard UV detectors, often requiring analysis at low wavelengths (e.g., <210 nm).

  • Volatility: Sample handling requires care to prevent loss of the analytes.

This application note provides a systematic, field-proven approach to overcome these challenges, guiding the researcher from initial method screening to final optimization.

Foundational Strategy: A Multi-Modal Approach

A successful separation strategy for dichlorobutane isomers hinges on exploiting subtle differences in their polarity and shape. No single method is guaranteed to resolve all isomers, thus a logical, multi-modal approach is recommended. The choice between reversed-phase and normal-phase chromatography is the first critical decision.[5]

  • Reversed-Phase (RP) HPLC: The most common starting point in HPLC method development. It separates analytes based on their relative hydrophobicity.[6] Non-polar stationary phases like C18 are used with polar mobile phases (e.g., water/acetonitrile or water/methanol).[7]

  • Normal-Phase (NP) HPLC: An excellent alternative for isomer separations, particularly when RP-HPLC fails to provide adequate resolution.[8] It utilizes a polar stationary phase (like silica) and a non-polar mobile phase (e.g., hexane/isopropanol) and is highly sensitive to small structural differences.

The following diagram outlines the logical workflow for developing a suitable HPLC method.

HPLC_Method_Development_Workflow start Define Analytical Goal: Separate Dichlorobutane Isomers rp_screening Step 1: Reversed-Phase Screening (C18 Column) start->rp_screening adequate_sep Adequate Separation? rp_screening->adequate_sep rp_optimization Step 2: RP Optimization (Mobile Phase, Gradient, Temp.) validation Final Method Validation (ICH Guidelines) rp_optimization->validation  Yes np_screening Step 3: Normal-Phase Screening (Silica or Cyano Column) np_optimization Step 4: NP Optimization (Mobile Phase Modifier %) np_screening->np_optimization np_optimization->validation chiral_sep Step 5: Chiral Separation (If stereoisomers are present) validation->chiral_sep  If Needed adequate_sep->rp_optimization  Partial Separation adequate_sep->np_screening  No Separation

Caption: HPLC Method Development Workflow for Dichlorobutane Isomers.

Part 1: Reversed-Phase (RP) HPLC Method Development

RP-HPLC is the workhorse of modern chromatography and serves as the logical starting point for separating the less polar dichlorobutane isomers.

Protocol 1: Initial Screening on a C18 Stationary Phase

This protocol is designed to quickly determine the feasibility of an RP separation.

Instrumentation and Conditions:

  • HPLC System: Any standard HPLC or UHPLC system with a UV or Mass Spectrometric Detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Deionized Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5-10 µL

  • Detector: UV at 210 nm or Mass Spectrometer (for enhanced sensitivity).

Step-by-Step Methodology:

  • Sample Preparation: Prepare a mixed standard of dichlorobutane isomers at approximately 50-100 µg/mL in acetonitrile.

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition for at least 10 column volumes.

  • Gradient Elution:

    • Start with a scouting gradient: 50% B to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and re-equilibrate for 5 minutes.

  • Data Analysis: Analyze the chromatogram for any signs of separation. Even partial resolution is a positive indicator.

Protocol 2: RP-HPLC Optimization

If the initial screening shows promise, the following steps can be taken to improve resolution.

  • Modify the Organic Solvent: Replace acetonitrile with methanol. Methanol can offer different selectivity for isomers due to its different solvent properties.[8]

  • Adjust the Gradient Slope: A shallower gradient (e.g., a 1% per minute increase in organic solvent) can significantly improve the resolution of closely eluting peaks.[8]

  • Vary the Temperature: Adjust the column temperature between 25 °C and 40 °C. Temperature can affect analyte interaction with the stationary phase and alter selectivity.[8]

  • Consider a Phenyl Stationary Phase: If a C18 column is insufficient, a phenyl-based column can provide alternative selectivity for halogenated compounds through π-π interactions.[9]

Parameter Initial Screening Conditions Optimization Strategies
Stationary Phase C18, 5 µmC18 (3 µm), Phenyl-Hexyl
Mobile Phase Water/AcetonitrileWater/Methanol; addition of small % of THF
Elution Mode Gradient (50-95% B)Shallow Gradient or Isocratic
Temperature 30 °CTest range from 25 °C to 40 °C

Part 2: Normal-Phase (NP) HPLC for Enhanced Selectivity

Normal-phase chromatography is a powerful tool for separating isomers that are difficult to resolve by reversed-phase methods.[8] It separates compounds based on their interaction with a polar stationary phase.

Protocol 3: Isomer Separation on a Silica Column

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system (ensure it is properly flushed and dedicated to normal-phase solvents).

  • Column: Silica or Cyano column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane with a polar modifier like Isopropanol (IPA). Start with 99:1 (v/v) n-Hexane:IPA.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5-10 µL

  • Detector: UV at 210 nm or Refractive Index (RI) detector.

Step-by-Step Methodology:

  • System Preparation: Ensure the HPLC system is free of any water or buffer salts. Flush thoroughly with isopropanol, followed by the mobile phase.

  • Sample Preparation: Dissolve the isomer mixture in the mobile phase (or n-hexane).

  • Column Equilibration: Equilibrate the silica column with the mobile phase until a stable baseline is achieved (this can take longer than in RP-HPLC).

  • Isocratic Elution: Inject the sample and run the analysis under isocratic conditions.

  • Optimization: To improve separation, carefully adjust the percentage of the polar modifier (IPA). Increasing the IPA concentration will decrease retention times. Make small adjustments (e.g., from 1% to 1.5% or 2% IPA) to fine-tune selectivity.[8]

Parameter Starting Conditions Optimization Strategies
Stationary Phase Silica, 5 µmCyano, Amino, or Diol phases for alternative selectivity
Mobile Phase n-Hexane:Isopropanol (99:1)Adjust IPA % (0.5% - 5%); test other modifiers (e.g., ethanol)
Elution Mode IsocraticA very shallow gradient may be attempted if necessary

Part 3: Chiral Separation of Dichlorobutane Stereoisomers

Several dichlorobutane isomers, such as 1,2-dichlorobutane and 2,3-dichlorobutane, are chiral and exist as enantiomers.[1][10] These stereoisomers have identical physical properties in a non-chiral environment and can only be separated using a chiral stationary phase (CSP).[11]

Chiral_Separation cluster_0 Non-Chiral Column (e.g., C18) cluster_1 Chiral Stationary Phase (CSP) a Racemic Mixture (R- and S-Isomers) b Single Peak a->b Co-elution c Racemic Mixture (R- and S-Isomers) d Peak 1 (R-Isomer) c->d Differential Interaction e Peak 2 (S-Isomer) c->e Differential Interaction

Caption: Principle of Chiral Separation by HPLC.

Protocol 4: Screening for Chiral Resolution

Chiral method development is often an empirical process of screening different columns and mobile phases.[12] Polysaccharide-based CSPs are a versatile and effective starting point.

Instrumentation and Conditions:

  • HPLC System: Standard HPLC system.

  • Column: A polysaccharide-based CSP (e.g., cellulose or amylose-based column).

  • Mobile Phase: Typically a mixture of n-Hexane and a polar alcohol modifier (e.g., Isopropanol or Ethanol). A common starting point is 90:10 (v/v) n-Hexane:IPA.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25 °C

  • Detector: UV at 210 nm

Step-by-Step Methodology:

  • Column Selection: Choose a set of 2-3 different polysaccharide-based CSPs for initial screening.

  • Mobile Phase Screening: Test different alcohol modifiers (IPA vs. Ethanol) and different ratios (e.g., 95:5, 90:10, 80:20 Hexane:Alcohol).

  • Analysis: Inject a standard of the specific racemic dichlorobutane isomer and evaluate the chromatogram for any separation (alpha > 1.0).

  • Optimization: Once baseline separation is achieved, the method can be optimized by fine-tuning the mobile phase composition and flow rate to achieve the desired resolution (Rs > 1.5) in the shortest possible time.

Conclusion and Final Recommendations

The separation of dichlorobutane isomers by HPLC is a challenging but achievable task that requires a systematic and logical approach. While GC remains a primary technique, the protocols outlined in this application note provide a robust framework for developing and optimizing HPLC methods.

Key Takeaways:

  • Start with Reversed-Phase: A C18 column with a water/acetonitrile gradient is the most logical starting point for method development.

  • Employ Normal-Phase for Selectivity: If RP-HPLC is unsuccessful, normal-phase chromatography on a silica column offers a powerful alternative with different selectivity for positional isomers.

  • Use Chiral Phases for Stereoisomers: The separation of enantiomers is only possible with a chiral stationary phase; polysaccharide-based columns are a highly effective choice for screening.

  • Detector Choice is Crucial: Due to the poor UV absorbance of dichlorobutanes, a low wavelength (e.g., 210 nm) should be used. For improved sensitivity and specificity, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.

By following this structured workflow, researchers, scientists, and drug development professionals can confidently develop validated HPLC methods for the accurate analysis of dichlorobutane isomers.

References

Application Notes and Protocols: The Versatility of 1,2-Dichlorobutane in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dichlorobutane is a chlorinated hydrocarbon that, while not a household name in the world of blockbuster agrochemicals, presents a unique and versatile platform for the synthesis of novel active ingredients.[1] Its bifunctional nature, stemming from the two chlorine atoms on adjacent carbons, allows for a range of chemical transformations that can lead to diverse molecular architectures. These notes explore the potential applications of this compound in agrochemical synthesis, providing both theoretical frameworks and practical protocols for its use as a C4 building block. While its direct application in the synthesis of major commercial agrochemicals is not widely documented, its reactivity profile suggests significant untapped potential for the development of new fungicides, herbicides, and insecticides.

Core Chemical Reactivity and Potential Applications in Agrochemical Synthesis

The reactivity of this compound is primarily dictated by the two carbon-chlorine bonds. The presence of two electrophilic centers allows for sequential or, under forcing conditions, double substitution reactions. This opens up avenues for creating a variety of structures that are relevant to agrochemical design.

Nucleophilic Substitution Reactions

One of the most straightforward applications of this compound is in nucleophilic substitution reactions. The two chlorine atoms can be displaced by a variety of nucleophiles, including amines, phenols, and thiols, which are common functional groups in agrochemical molecules.

Reaction with Amines: The reaction of this compound with primary or secondary amines can lead to the formation of substituted butanediamines or, through controlled reaction conditions, mono-aminated products. These butanediamine backbones can be found in certain classes of fungicides and herbicides.

Reaction with Phenols and Thiophenols: Alkylation of phenols and thiophenols with this compound can introduce a butoxy or thiobutoxy linker into a molecule. This is a common strategy in herbicide and fungicide design to connect an active aromatic or heterocyclic moiety to a lipophilic side chain, which can improve uptake and translocation in the target organism.

Hypothetical Protocol: Synthesis of a 1,2-bis(aryloxy)butane Precursor for Fungicide Development

This protocol describes a hypothetical synthesis of a 1,2-bis(4-chlorophenoxy)butane, a potential precursor for a novel fungicide. The rationale is to create a flexible C4 linker between two aromatic rings, a common structural motif in certain classes of fungicides.

Materials and Reagents
CompoundMolecular FormulaMolar Mass ( g/mol )Quantity
This compoundC₄H₈Cl₂127.011.27 g (10 mmol)
4-ChlorophenolC₆H₅ClO128.562.83 g (22 mmol)
Potassium CarbonateK₂CO₃138.214.15 g (30 mmol)
N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mL
Diethyl Ether(C₂H₅)₂O74.12As needed
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-As needed
BrineNaCl(aq)-As needed
Anhydrous Magnesium SulfateMgSO₄120.37As needed
Experimental Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorophenol (2.83 g, 22 mmol) and potassium carbonate (4.15 g, 30 mmol) to 50 mL of N,N-dimethylformamide (DMF).

  • Addition of this compound: Stir the mixture at room temperature for 15 minutes to ensure the formation of the potassium phenoxide. To this suspension, add this compound (1.27 g, 10 mmol) dropwise over 5 minutes.

  • Reaction: Heat the reaction mixture to 100 °C and maintain this temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 1,2-bis(4-chlorophenoxy)butane.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification reactants This compound + 4-Chlorophenol + K2CO3 in DMF heating Heat to 100 °C (12 hours) reactants->heating Reflux quench Quench with Water heating->quench extraction Extract with Diethyl Ether quench->extraction washing Wash with NaHCO3 and Brine extraction->washing drying Dry over MgSO4 washing->drying concentration Concentrate in vacuo drying->concentration chromatography Column Chromatography concentration->chromatography product Pure 1,2-bis(4-chlorophenoxy)butane chromatography->product

Caption: A typical experimental workflow for the synthesis of a 1,2-bis(aryloxy)butane precursor.

Friedel-Crafts Alkylation of Aromatic Compounds

This compound can also be employed as an alkylating agent in Friedel-Crafts reactions to introduce a butyl or substituted butyl group onto an aromatic or heteroaromatic ring.[2][3][4][5] This reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The bifunctional nature of this compound can lead to mono- or di-alkylation, and potentially to cyclization products depending on the substrate and reaction conditions.

General Protocol for Friedel-Crafts Alkylation

Caution: Friedel-Crafts reactions are exothermic and should be carried out with appropriate cooling. Aluminum chloride is corrosive and reacts violently with water.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap), place the aromatic substrate (e.g., benzene or a substituted benzene) and a suitable solvent (e.g., carbon disulfide or excess aromatic substrate).

  • Catalyst Addition: Cool the flask in an ice bath to 0-5 °C. Carefully add anhydrous aluminum chloride in portions with stirring.

  • Addition of this compound: Add this compound dropwise from the dropping funnel while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours or until TLC indicates the consumption of the starting material.

  • Quenching and Work-up: Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with a suitable solvent. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over a suitable drying agent, filter, and concentrate the solvent. Purify the crude product by distillation or column chromatography.

Reaction Mechanism Visualization

Friedel_Crafts_Mechanism cluster_step1 Step 1: Carbocation Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation start This compound + AlCl3 carbocation Secondary Butyl Carbocation + AlCl4- start->carbocation Chloride Abstraction & Rearrangement aromatic Aromatic Ring sigma_complex Sigma Complex carbocation->sigma_complex Electrophile aromatic->sigma_complex Nucleophilic Attack deprotonation Deprotonation by AlCl4- sigma_complex->deprotonation product Alkylated Aromatic + HCl + AlCl3 deprotonation->product

Caption: The general mechanism of a Friedel-Crafts alkylation using this compound.

Conclusion

While this compound may not be a widely cited starting material in the synthesis of current commercial agrochemicals, its chemical properties make it a valuable and potentially underutilized C4 building block. Its ability to undergo nucleophilic substitutions and Friedel-Crafts alkylations offers synthetic chemists a tool to introduce a flexible or rigidified four-carbon chain into a variety of molecular scaffolds. The protocols and concepts outlined in these application notes provide a foundation for researchers to explore the utility of this compound in the discovery and development of the next generation of agrochemicals. Further investigation into its reactivity with various heterocyclic systems and in the presence of modern catalytic methods is warranted to fully unlock its synthetic potential.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1,2-Dichlorobutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1,2-Dichlorobutane. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. As Senior Application Scientists, we have structured this guide to move beyond simple protocols, focusing on the causality behind experimental choices to ensure procedural integrity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and safety properties of this compound?

A1: Understanding the fundamental properties of this compound is critical for its safe handling and purification. It is a colorless liquid with a characteristic mild, sweet odor.[1] Key data are summarized below.

Table 1: Physical and Safety Properties of this compound

Property Value Source(s)
Molecular Formula C₄H₈Cl₂ [1][2][3]
Molecular Weight 127.01 g/mol [1][4]
Boiling Point 124-125 °C (at 760 mmHg) [2][4]
Density 1.112 g/mL at 25 °C [2][4]
Refractive Index n20/D 1.445 [2][4]
Solubility Insoluble in water; soluble in ether, chloroform, and carbon tetrachloride.[4][5] [4][5]
Flash Point 27 °C (80.6 °F) - closed cup

| Hazards | Flammable liquid and vapor; Causes skin, eye, and respiratory irritation; Harmful if swallowed.[4][6] |[4][6] |

Q2: What are the likely impurities in commercial or crude this compound?

A2: Impurities in this compound typically stem from its synthesis route or degradation. While specific impurities are lot-dependent, they generally fall into these categories:

  • Isomeric Impurities: Structural isomers such as 1,1-dichlorobutane, 1,3-dichlorobutane, 2,2-dichlorobutane, and 1,4-dichlorobutane may be present.[7]

  • Unreacted Starting Materials: Depending on the synthesis, this could include 1-butene, sulfuryl chloride, or 1-chlorobutane.[8][9]

  • Acidic Impurities: Traces of hydrochloric acid (HCl) may be present from the chlorination process or slow hydrolysis.

  • Water: Due to atmospheric exposure or from aqueous workups.

  • Peroxides: Although less common for alkyl halides than ethers, it's a possibility if the material has been stored improperly for extended periods.

  • Dehydrohalogenation Products: Small amounts of chlorobutenes could form via elimination reactions.

Q3: What personal protective equipment (PPE) is mandatory when handling this compound?

A3: Due to its hazardous nature, a strict PPE protocol is essential.[10]

  • Eye Protection: Chemical safety goggles or a face shield are required.[6]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., Viton®, nitrile gloves may have limited breakthrough times). Always inspect gloves before use.[6]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory. An impervious apron is recommended for larger quantities.[11]

  • Respiratory Protection: All handling of volatile this compound should be performed in a certified chemical fume hood to avoid inhalation of vapors.[10][12]

Troubleshooting and Purification Guide

This section addresses specific issues that may arise during the purification workflow. The purification process generally involves an initial washing sequence to remove water-soluble and acidic/basic impurities, a drying step, and a final distillation for high-purity material.

Logical Flow of Purification

Purification_Workflow Crude Crude this compound Wash Washing Steps (H₂O, NaHCO₃, Brine) Crude->Wash Remove acids, water-solubles Dry Drying (Anhydrous MgSO₄/CaCl₂) Wash->Dry Remove bulk H₂O Filter Filtration Dry->Filter Remove drying agent Distill Fractional Distillation Filter->Distill Separate by b.p. Pure Pure this compound Distill->Pure

Caption: General workflow for the purification of this compound.

Part 1: Washing & Extraction Issues

Q: I've mixed the this compound with sodium bicarbonate solution, but I can't tell which layer is which. Why is this happening and what should I do?

A: This is a common issue. The density of this compound is approximately 1.11 g/mL, which is very close to the density of aqueous solutions.[4] The density of your aqueous layer can change depending on the concentration of dissolved salts (like NaHCO₃).

  • Causality: If the aqueous layer is sufficiently concentrated, its density can exceed that of the this compound, causing a layer inversion where the organic phase is on top. Conversely, a dilute aqueous solution will be less dense, leaving the organic layer on the bottom.

  • Troubleshooting Protocol:

    • Do not proceed with separation until the layers are identified.

    • Add a few drops of deionized water to the separatory funnel. The layer that the drops merge with is the aqueous layer.

    • Alternatively, withdraw a small sample (~1 mL) from the bottom layer and add it to a test tube containing ~2 mL of water. If it is miscible, it is the aqueous layer. If it forms a separate phase, it is the organic layer.

    • To improve separation, add a small amount of saturated NaCl solution (brine).[9] This will increase the density of the aqueous layer, making the separation more distinct, and also helps to break any emulsions that may have formed.

Q: An emulsion has formed at the interface, and the layers won't separate. How can I resolve this?

A: Emulsions are common when chlorinated solvents are agitated too vigorously with aqueous solutions.

  • Causality: Emulsions are colloidal suspensions of one liquid in another, stabilized by trace impurities. Vigorous shaking increases the surface area between the two immiscible phases, promoting emulsion formation.

  • Troubleshooting Protocol:

    • Patience: Let the separatory funnel stand undisturbed for 10-20 minutes. Often, the emulsion will break on its own.

    • Gentle Swirling: Gently swirl the funnel. This can help the dispersed droplets coalesce.

    • Add Brine: Add a small volume of saturated NaCl (brine) solution.[9] This increases the ionic strength of the aqueous phase, destabilizing the emulsion.

    • Filtration (Last Resort): Pass the entire mixture through a pad of glass wool or Celite. This can physically disrupt the emulsion. Be aware that this is a less clean method and may require re-extraction.

    • Prevention: During washing, use gentle inversions of the separatory funnel rather than vigorous shaking.

Part 2: Drying Issues

Q: I've added a drying agent, but the solvent still appears cloudy. What does this mean?

A: A cloudy appearance indicates the presence of finely dispersed water droplets. This means the solvent is not yet dry.

  • Causality: This occurs for one of two reasons: either not enough drying agent was used, or the contact time was insufficient. The capacity and efficiency of drying agents vary.

  • Troubleshooting Protocol:

    • Add More Drying Agent: Add small portions of fresh, anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and swirl.[13] Continue adding until the newly added agent no longer clumps together and flows freely as a fine powder in the liquid. A "snow globe" effect is often a good indicator of dryness.

    • Increase Contact Time: Allow the solvent to stand over the drying agent for at least 15-30 minutes with occasional swirling. For very wet solvents, a longer period may be necessary.

    • Consider a Different Drying Agent: Magnesium sulfate (MgSO₄) is a fast and efficient drying agent with high capacity.[14] Calcium chloride (CaCl₂) is also effective for alkyl halides but can form adducts with some compounds.[13][14] For applications requiring extremely low water content (<10 ppm), more reactive agents like calcium hydride (CaH₂) can be used, but this must be done with extreme caution and is typically performed just before distillation.[14][15]

Troubleshooting Decision Tree for Drying

Drying_Troubleshooting Start Solvent is Cloudy After Adding Drying Agent CheckAmount Is the drying agent clumped together? Start->CheckAmount AddTime Has it been <15 mins? CheckAmount->AddTime No AddMore Add more drying agent in portions until it flows freely. CheckAmount->AddMore Yes Wait Allow to stand for 15-30 mins with occasional swirling. AddTime->Wait Yes Recheck Is the solvent clear? AddTime->Recheck No AddMore->Recheck Wait->Recheck Success Proceed to Filtration Recheck->Success Yes ConsiderAgent Consider a more efficient drying agent (e.g., MgSO₄). Recheck->ConsiderAgent No

Caption: Decision tree for troubleshooting an incomplete drying process.

Part 3: Distillation Issues

Q: My distillation is proceeding very slowly, or the temperature is fluctuating wildly.

A: This typically points to issues with the distillation setup, heating, or pressure.

  • Causality:

    • Slow Distillation: Insufficient heating or poor insulation of the distillation column can lead to a slow rate.

    • Temperature Fluctuation ("Bumping"): Uneven boiling of the liquid is the primary cause. This happens when the liquid becomes superheated and then boils in a sudden burst. It can be dangerous and leads to poor separation.

    • Fluctuating Head Temperature: This can indicate a non-homogenous mixture (e.g., residual water forming a low-boiling azeotrope) or unstable heating.

  • Troubleshooting Protocol:

    • Ensure Even Heating: Use a heating mantle with a stirrer or add boiling chips/a magnetic stir bar to the distillation flask to ensure smooth boiling. Never add boiling chips to a hot liquid.

    • Check Insulation: Wrap the distillation head and column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.

    • Verify Thermometer Placement: The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser. Incorrect placement will give a false reading of the vapor temperature.

    • Check for Leaks: Ensure all joints are properly sealed, especially if performing a vacuum distillation. Leaks will cause pressure fluctuations and incorrect boiling point readings.

Q: The distilled product is not pure. What went wrong?

A: Contamination of the distillate can occur due to several factors.

  • Causality:

    • Flooded Column: Heating the distillation too strongly can cause the liquid to be carried over mechanically without proper fractionation, a phenomenon known as "flooding."

    • Inefficient Column: The fractionating column may not have enough theoretical plates to separate impurities with close boiling points.

    • Forerun: The initial fraction of distillate (the "forerun") may contain lower-boiling impurities and should be collected separately.

  • Troubleshooting Protocol:

    • Control the Heating Rate: Apply heat gradually. The distillation should proceed at a steady rate of 1-2 drops per second into the collection flask.

    • Collect Fractions: Do not collect the entire distillation into one flask. Collect a small forerun fraction first. Then, collect the main fraction over a stable, narrow temperature range (e.g., 123-125 °C).[2][4] Collect a final, higher-boiling fraction separately.

    • Use an Appropriate Column: For separating impurities with very close boiling points, a more efficient column (e.g., a Vigreux or packed column) is necessary.

Standard Purification Protocol

This protocol describes a general procedure for purifying ~100 mL of technical-grade this compound.

1. Materials and Equipment:

  • Crude this compound

  • 5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Calcium Chloride (CaCl₂)[13][14]

  • 250 mL Separatory Funnel

  • 250 mL Erlenmeyer Flask

  • 250 mL Round-bottom Flask

  • Fractional Distillation Apparatus (heating mantle, stir bar, fractionating column, condenser, collection flasks)

  • Boiling chips

2. Step-by-Step Methodology:

  • Step 1: Aqueous Wash (Acid Removal)

    • Place 100 mL of crude this compound into the 250 mL separatory funnel.

    • Add 50 mL of 5% NaHCO₃ solution.

    • Stopper the funnel and gently invert it several times, venting frequently to release any CO₂ pressure that builds up. Do not shake vigorously.

    • Allow the layers to separate. Drain the lower organic layer into a clean flask. (Verify layer identity if uncertain).

    • Discard the upper aqueous layer.

  • Step 2: Water and Brine Wash

    • Return the organic layer to the separatory funnel.

    • Add 50 mL of deionized water, gently invert, and separate as before.

    • Add 50 mL of brine solution, gently invert, and separate.[9] The brine wash helps remove the bulk of dissolved water before the drying step.

  • Step 3: Drying

    • Transfer the washed this compound to a dry 250 mL Erlenmeyer flask.

    • Add anhydrous MgSO₄ in small portions while swirling the flask. Continue until the agent no longer clumps and flows freely.[13][14]

    • Stopper the flask and let it stand for at least 20 minutes to ensure complete drying.

  • Step 4: Filtration

    • Decant or gravity filter the dried liquid into a clean, dry 250 mL round-bottom flask to remove the drying agent.

  • Step 5: Fractional Distillation

    • Add a few boiling chips or a magnetic stir bar to the flask containing the dried this compound.

    • Assemble the fractional distillation apparatus. Ensure all glass joints are secure.

    • Begin heating the flask gently.

    • Collect and discard a small initial fraction (forerun) that distills below the expected boiling point.

    • Collect the main fraction that distills at a constant temperature, around 124-125 °C.[2][4]

    • Stop the distillation when the temperature begins to rise again or when only a small residue remains in the flask. Do not distill to dryness.

    • Store the purified product in a tightly sealed, clearly labeled bottle, protected from light.

References

Technical Support Center: Optimizing Yield for the Chlorination of 1-Chlorobutane

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the free-radical chlorination of 1-chlorobutane. Here, you will find troubleshooting solutions and frequently asked questions to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the free-radical chlorination of 1-chlorobutane?

The reaction proceeds through a free-radical chain mechanism, which consists of three primary stages: initiation, propagation, and termination.[1][2]

  • Initiation: The process begins with the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN), or through the application of UV light.[3][4] This generates radicals that then react with a chlorine source, typically sulfuryl chloride (SO₂Cl₂), to produce chlorine radicals (Cl•).[3]

  • Propagation: A chlorine radical abstracts a hydrogen atom from 1-chlorobutane, resulting in the formation of a chlorobutyl radical and hydrogen chloride (HCl).[3] This alkyl radical subsequently reacts with sulfuryl chloride to yield a dichlorobutane product and a new chlorine radical, which continues the chain reaction.[3]

  • Termination: The chain reaction concludes when two radicals combine to form a stable, non-radical product.[1]

Q2: What are the potential isomeric products of the monochlorination of 1-chlorobutane?

The monochlorination of 1-chlorobutane can produce four different dichlorobutane isomers: 1,1-dichlorobutane, 1,2-dichlorobutane, 1,3-dichlorobutane, and 1,4-dichlorobutane.[5][6]

Q3: How does temperature affect the selectivity of the chlorination of 1-chlorobutane?

Temperature plays a critical role in the selectivity of this reaction. Lower temperatures generally lead to higher selectivity, whereas higher temperatures decrease selectivity.[3] At elevated temperatures, the chlorine radical is more reactive and less discriminating, leading to a product distribution that more closely reflects the statistical ratio of available hydrogen atoms.[3] Conversely, at lower temperatures, the radical is less energetic and more selective, preferentially abstracting the hydrogen that forms the most stable radical intermediate.[3][7]

Q4: What factors influence the reactivity of the different C-H bonds in 1-chlorobutane?

Two main factors determine the reactivity of the C-H bonds:

  • Radical Stability: The stability of the resulting chlorobutyl radical is a key factor. The stability of free radicals follows the order: tertiary > secondary > primary.[3] Therefore, the abstraction of a hydrogen atom that leads to a more stable secondary radical is generally favored over the formation of a primary radical.[8]

  • Polar Effects: The electron-withdrawing inductive effect of the chlorine atom already present on the 1-chlorobutane molecule strengthens the C-H bonds on the carbons nearest to it (C1 and C2).[3][9] This effect diminishes with distance, making the C-H bonds on C3 and C4 weaker and more susceptible to radical attack.[9][10]

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible CauseSolution
Ineffective Initiation Ensure your radical initiator (e.g., AIBN, ABCN) has not expired and has been stored correctly under appropriate conditions, as some are sensitive to heat and light.[11] If using photochemical initiation, verify the intensity and wavelength of your UV light source. For thermal initiation, confirm the reaction has reached the necessary temperature for the initiator to decompose at an adequate rate.[4]
Presence of Radical Inhibitors Oxygen can act as a radical inhibitor.[12] It is crucial to perform the reaction under an inert atmosphere, such as nitrogen or argon, to prevent the quenching of radical intermediates.
Insufficient Reaction Time or Temperature If the reaction has not gone to completion, consider extending the reaction time. If selectivity is not a primary concern, a moderate increase in temperature can also increase the reaction rate. Monitor the reaction progress using an appropriate analytical technique, such as GC-MS.
Issue 2: Significant Formation of Polychlorinated Products
Possible CauseSolution
High Concentration of Chlorinating Agent To favor monochlorination, use a large excess of 1-chlorobutane relative to the chlorinating agent (e.g., sulfuryl chloride).[3][13] This increases the probability that a chlorine radical will collide with a molecule of 1-chlorobutane rather than a dichlorobutane product.[13]
Issue 3: Product Distribution Does Not Favor the Expected Isomer
Possible CauseSolution
Reaction Temperature is Too High As a general rule, decreasing the reaction temperature will enhance selectivity for the formation of the most thermodynamically stable radical intermediate.[3] For 1-chlorobutane, this would favor hydrogen abstraction at the C3 position.[10] Consider performing the reaction at a lower temperature, which may necessitate a longer reaction time or a more efficient low-temperature initiator.[7]
Inaccurate Product Analysis The dichlorobutane isomers have distinct boiling points and will exhibit different retention times during Gas Chromatography (GC) analysis.[14] Ensure your GC method is properly calibrated with authentic standards for each isomer to allow for accurate identification and quantification.[14] The elution order on a non-polar column generally follows the boiling points.[14]

Experimental Protocols

Standard Protocol for Free-Radical Chlorination of 1-Chlorobutane

This protocol outlines a standard procedure for the free-radical chlorination of 1-chlorobutane using sulfuryl chloride as the chlorinating agent and AIBN as the initiator.

1. Reaction Setup:

  • In a fume hood, assemble a reflux apparatus consisting of a dry round-bottom flask, a condenser, and a gas outlet connected to a trap containing a basic solution (e.g., sodium hydroxide) to neutralize the HCl and SO₂ gases produced.[3]

  • To the round-bottom flask, add a magnetic stir bar and a significant molar excess of 1-chlorobutane.[13]

2. Reagent Addition:

  • Carefully add sulfuryl chloride to the reaction flask, followed by a catalytic amount of AIBN.[3]

3. Initiation and Reflux:

  • Heat the mixture to a gentle reflux (approximately 80°C) using a heating mantle.[3]

  • Allow the reaction to proceed under reflux for a designated period (e.g., 20-30 minutes), monitoring the evolution of gases as an indicator of reaction progress.[3]

4. Workup:

  • Cool the reaction mixture to room temperature.[3]

  • Transfer the mixture to a separatory funnel and wash sequentially with a chilled sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.[3][15]

5. Drying and Isolation:

  • Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄).[3]

  • Decant or filter the dried organic solution to remove the drying agent.[3]

6. Analysis:

  • Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative abundance of the dichlorobutane isomers.[9]

Data Presentation: Expected Product Distribution

The relative yield of the dichlorobutane isomers is influenced by both statistical factors (the number of available hydrogens at each position) and electronic/steric factors (radical stability and inductive effects). The C-H bonds at the C3 position are generally the most reactive due to the formation of a stable secondary radical and reduced influence from the electron-withdrawing chlorine atom.[9][10]

IsomerNumber of HydrogensRelative Reactivity (Approximate)Expected Product % (Example)
1,1-dichlorobutane2Low~10%
This compound2Moderate~25%
1,3-dichlorobutane2High~45%
1,4-dichlorobutane3Moderate~20%

Note: These are approximate values and the actual distribution will depend on specific reaction conditions.

Visualizations

Reaction Mechanism Workflow

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator AIBN Initiator Radicals 2 R• + N2 Initiator->Radicals Heat or UV Light Chlorine_Radical Cl• Radicals->Chlorine_Radical + SO2Cl2 Chlorobutyl_Radical •C4H8Cl Chlorine_Radical->Chlorobutyl_Radical + 1-Chlorobutane - HCl Dichlorobutane C4H8Cl2 Chlorobutyl_Radical->Dichlorobutane + SO2Cl2 Dichlorobutane->Chlorine_Radical - SO2Cl (regenerates chain carrier) Radical1 Radical Stable_Product Stable Product Radical1->Stable_Product Radical2 Radical Radical2->Stable_Product

Caption: Free-radical chlorination mechanism.

Troubleshooting Workflow for Low Yield

G Start Low or No Yield Check_Initiator Check Initiator (Age, Storage) Start->Check_Initiator Initiator_OK Initiator OK? Check_Initiator->Initiator_OK Check_Atmosphere Inert Atmosphere? (e.g., N2, Ar) Atmosphere_OK Atmosphere OK? Check_Atmosphere->Atmosphere_OK Check_Conditions Check Reaction (Time, Temperature) Conditions_OK Conditions OK? Check_Conditions->Conditions_OK Initiator_OK->Check_Atmosphere Yes Replace_Initiator Replace Initiator Initiator_OK->Replace_Initiator No Atmosphere_OK->Check_Conditions Yes Purge_System Purge with Inert Gas Atmosphere_OK->Purge_System No Optimize_Conditions Optimize Conditions (Increase Time/Temp) Conditions_OK->Optimize_Conditions No Success Yield Improved Conditions_OK->Success Yes Replace_Initiator->Check_Atmosphere Purge_System->Check_Conditions Optimize_Conditions->Success

Caption: Troubleshooting low yield issues.

References

Technical Support Center: Troubleshooting Grignard Reagent Formation with Dichlorobutanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges encountered during the formation of Grignard reagents from dichlorobutane isomers. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental work.

Introduction: The Dichlorobutane Challenge

The synthesis of Grignard reagents from dichlorobutanes presents a unique set of challenges compared to their monohalogenated counterparts. The presence of a second chloro group introduces the potential for intramolecular reactions and the formation of di-Grignard reagents, alongside the usual difficulties of Grignard synthesis such as initiation and side reactions. This guide is structured to address these specific issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Reaction Fails to Initiate

Question: I'm trying to form a Grignard reagent from 1,4-dichlorobutane, but the reaction won't start. What are the common causes and how can I initiate it?

Answer:

Failure to initiate is one of the most common hurdles in Grignard synthesis.[1] The primary culprits are an inactive magnesium surface and the presence of impurities that quench the Grignard reagent as it forms.

  • Inactive Magnesium Surface: Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents the metal from reacting with the alkyl halide.[2] Activation is crucial to expose a fresh, reactive metal surface.

  • Presence of Moisture: Grignard reagents are highly sensitive to protic sources, especially water.[3][4] All glassware must be rigorously dried, and anhydrous solvents are essential.[2][4]

Here is a systematic approach to troubleshooting initiation failure:

Troubleshooting Workflow for Grignard Initiation

G start Reaction Fails to Initiate check_dry Are all glassware and solvents scrupulously dry? start->check_dry dry_glassware Flame-dry glassware under vacuum. Use freshly distilled anhydrous solvent. check_dry->dry_glassware No check_mg Is the magnesium surface activated? check_dry->check_mg Yes dry_glassware->check_dry activate_mg Activate Magnesium (See Protocol 1) check_mg->activate_mg No initiation_methods Apply Gentle Initiation Techniques check_mg->initiation_methods Yes activate_mg->initiation_methods warming Gentle warming (hand or water bath) initiation_methods->warming sonication Ultrasonic bath initiation_methods->sonication crushing Crush a few turnings with a glass rod initiation_methods->crushing fail Reaction Still Fails: Consider fresh reagents or stronger activation. initiation_methods->fail success Reaction Initiates: Observe exotherm, bubbling, or color change. warming->success sonication->success crushing->success

Caption: A step-by-step decision tree for troubleshooting Grignard reaction initiation.

Protocol 1: Chemical Activation of Magnesium Turnings

This protocol describes the use of 1,2-dibromoethane (DBE) as a chemical activator.

Materials:

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • 1,2-dibromoethane (DBE)

  • Flame-dried reaction flask with a stir bar, condenser, and nitrogen/argon inlet

Procedure:

  • Place the magnesium turnings in the flame-dried flask under an inert atmosphere.

  • Add enough anhydrous solvent to cover the magnesium.

  • With vigorous stirring, add a few drops of 1,2-dibromoethane via syringe.

  • Successful activation is indicated by the evolution of ethylene gas (bubbling).[2][5]

  • Once the bubbling subsides, you can proceed with the slow addition of your dichlorobutane solution.

Activator Visual Cue of Initiation Notes
Iodine (I₂) Disappearance of the brown/purple color.[2][6]A classic and effective method.
1,2-Dibromoethane (DBE) Bubbling (ethylene gas evolution).[2][5]Highly reliable for stubborn reactions.
Diisobutylaluminum hydride (DIBAL-H) Can be used catalytically for activation at lower temperatures.[7]Useful for sensitive substrates.
Issue 2: Low Yield and Formation of Side Products

Question: My Grignard reaction with 1,4-dichlorobutane is giving a low yield of the desired product. What are the likely side reactions, and how can I minimize them?

Answer:

With dichlorobutanes, several competing reactions can lower the yield of your desired Grignard reagent. The primary side reactions are Wurtz coupling and intramolecular cyclization.

  • Wurtz Coupling: The already formed Grignard reagent can act as a nucleophile and attack the chloro group of another 1,4-dichlorobutane molecule. This results in a coupling product.[1]

  • Intramolecular Cyclization: For certain isomers like 1,4-dichlorobutane, the Grignard reagent can undergo an intramolecular Sₙ2 reaction, leading to the formation of cyclobutane.

Reaction Pathways for 1,4-Dichlorobutane

G cluster_0 Desired Reaction cluster_1 Side Reactions Cl(CH₂)₄Cl Cl(CH₂)₄Cl Cl(CH₂)₄MgCl Cl(CH₂)₄MgCl Cl(CH₂)₄Cl->Cl(CH₂)₄MgCl Mg, THF ClMg(CH₂)₄MgCl ClMg(CH₂)₄MgCl Cl(CH₂)₄MgCl->ClMg(CH₂)₄MgCl Mg, THF (Di-Grignard) Cyclobutane Cyclobutane Cl(CH₂)₄MgCl->Cyclobutane Intramolecular Cyclization Cl(CH₂)₈Cl Cl(CH₂)₈Cl Cl(CH₂)₄MgCl->Cl(CH₂)₈Cl + Cl(CH₂)₄Cl (Wurtz Coupling)

Caption: Competing reaction pathways in the Grignard formation from 1,4-dichlorobutane.

Strategies to Minimize Side Reactions:

StrategyRationale
Slow Addition Adding the dichlorobutane solution dropwise to the magnesium suspension maintains a low concentration of the alkyl halide, minimizing the chance of Wurtz coupling.[1]
Controlled Temperature While gentle heating might be needed for initiation, excessive temperatures can favor side reactions. Maintain a gentle reflux once the reaction is established.
Choice of Solvent Tetrahydrofuran (THF) is often preferred over diethyl ether for forming Grignard reagents from less reactive chlorides, as it can better solvate and stabilize the reagent.[8][9]

Question: I am attempting to synthesize a di-Grignard reagent from 1,4-dichlorobutane but am getting a mixture of products. How can I favor the formation of the di-Grignard?

Answer:

The formation of a di-Grignard reagent requires both chloro groups to react with magnesium. This can be challenging due to the competing side reactions mentioned above. To favor the formation of the di-Grignard reagent:

  • Use an Excess of Magnesium: A stoichiometric excess of magnesium (e.g., 2.2-2.5 equivalents) will increase the probability that both ends of the dichlorobutane molecule will react.

  • Highly Activated Magnesium: Using highly reactive magnesium, such as Rieke magnesium, can facilitate the reaction at both carbon-chlorine bonds.[9]

  • Reaction Time: A longer reaction time after the addition of the dichlorobutane may be necessary to ensure the second Grignard formation occurs.

Issue 3: Quantifying the Grignard Reagent

Question: How can I accurately determine the concentration of the Grignard reagent I have prepared before using it in a subsequent reaction?

Answer:

It is crucial to determine the concentration of your Grignard reagent, as the yield is often not quantitative. Titration is the most reliable method. A common and straightforward method is the titration with a known amount of an indicator in the presence of a titrant.

Protocol 2: Titration of a Grignard Reagent

This protocol is based on the method described by Watson and Eastham, using 1,10-phenanthroline as an indicator.[10][11]

Materials:

  • Accurately weighed sample of menthol (or another anhydrous alcohol)

  • 1,10-phenanthroline (a few crystals)

  • Anhydrous THF

  • Flame-dried flask with a stir bar and septum

  • Syringes for accurate volume measurement

  • The prepared Grignard reagent solution

Procedure:

  • To a flame-dried flask under an inert atmosphere, add an accurately weighed amount of menthol and a few crystals of 1,10-phenanthroline.

  • Add anhydrous THF to dissolve the solids.

  • Slowly add the Grignard reagent solution dropwise via a syringe.

  • The endpoint is reached when a distinct and persistent color change (typically to violet or burgundy) is observed.[12]

  • The concentration of the Grignard reagent can be calculated based on the moles of menthol used and the volume of the Grignard solution added to reach the endpoint.

Calculation: Molarity of Grignard (M) = (moles of menthol) / (Volume of Grignard solution in Liters)

General Best Practices for Grignard Reactions

  • Anhydrous Conditions are Paramount: Always flame-dry your glassware and use anhydrous solvents. Even trace amounts of water will quench the Grignard reagent.[3][4]

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon to prevent reaction with atmospheric oxygen and moisture.[9]

  • Solvent Choice Matters: Ethereal solvents like diethyl ether and THF are essential as they are aprotic and solvate the magnesium center, stabilizing the Grignard reagent.[8][13][14]

By understanding the key variables and potential pitfalls, you can effectively troubleshoot the formation of Grignard reagents from dichlorobutanes and improve the success and reproducibility of your synthetic work.

References

Technical Support Center: Managing Elimination Side Reactions with 1,2-Dichlorobutane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for managing reactions with 1,2-dichlorobutane. As a versatile C4 building block, this compound is valuable in synthetic chemistry, particularly in the development of pharmaceutical intermediates.[1][2] However, its structure—a secondary alkyl halide—places it at a crossroads of competing substitution (SN1/SN2) and elimination (E1/E2) pathways. Uncontrolled elimination reactions frequently lead to the formation of undesired butene isomers, reducing the yield of the target molecule and complicating purification.

This guide provides in-depth, field-proven insights to help you diagnose, troubleshoot, and manage these elimination side reactions effectively.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the underlying mechanisms governing elimination reactions in alkyl halides like this compound.

Q1: What are the primary elimination side reactions observed with this compound?

The primary side reactions are dehydrohalogenation events, where a molecule of hydrogen chloride (HCl) is eliminated to form a carbon-carbon double bond.[3] This process can lead to a mixture of butene isomers, primarily 1-butene, cis-2-butene, and trans-2-butene. These reactions compete directly with the desired nucleophilic substitution pathway.[4]

Q2: What are the differences between the E1 and E2 elimination mechanisms?

Understanding the distinction between E1 (unimolecular elimination) and E2 (bimolecular elimination) is critical for controlling reaction outcomes. The two pathways are influenced by different factors.[4][5]

  • E2 Mechanism: This is a single, concerted step where a base removes a proton from a carbon adjacent (beta-position) to the leaving group, and the carbon-halogen bond breaks simultaneously to form a double bond.[4][6] The rate of this reaction depends on the concentration of both the substrate (this compound) and the base.[4]

  • E1 Mechanism: This is a two-step process. First, the leaving group departs on its own to form a carbocation intermediate. In the second step, a weak base removes a beta-proton, leading to the formation of the double bond.[4][5] The rate-determining step is the formation of the carbocation, so the reaction rate depends only on the substrate concentration.[7]

G cluster_E2 E2 (Bimolecular) cluster_E1 E1 (Unimolecular) E2_Start Substrate + Strong Base E2_TS Concerted Transition State (Base-H and C-Cl bonds break simultaneously) E2_Start->E2_TS Single Step E2_End Alkene Product E2_TS->E2_End E1_Start Substrate + Weak Base E1_Carbocation Carbocation Intermediate E1_Start->E1_Carbocation Step 1: Leaving Group Departs (Slow) E1_End Alkene Product E1_Carbocation->E1_End Step 2: Base Removes Proton (Fast)

Caption: Comparison of E2 (one-step) and E1 (two-step) pathways.

Table 1: Comparison of E1 and E2 Reaction Characteristics
FeatureE2 MechanismE1 Mechanism
Kinetics Second-order: rate = k[Substrate][Base][4]First-order: rate = k[Substrate][4]
Base Requirement Requires a strong base (e.g., OH⁻, RO⁻)[7][8]Favored by weak bases (e.g., H₂O, ROH)[7][8]
Mechanism Single, concerted step[6]Two steps, via a carbocation intermediate[5]
Substrate Structure Tertiary > Secondary > Primary[6][9]Tertiary > Secondary (Primary does not occur)[8]
Solvent Less dependent, but polar aprotic is favorable[6][10]Requires a good ionizing solvent (polar protic)[8]
Stereochemistry Requires an anti-periplanar arrangement of H and Cl[6][11]No specific stereochemical requirement[12]
Q3: Which factors most strongly influence the competition between substitution and elimination?

Three primary factors allow you to "tip the scales" in favor of either substitution or elimination: the base/nucleophile, the solvent, and the temperature.[13]

  • Strength and Steric Hindrance of the Base/Nucleophile:

    • Strong, Bulky Bases: Sterically hindered (bulky) bases, such as potassium tert-butoxide (t-BuOK), heavily favor elimination.[14] Their size makes it difficult to approach the electrophilic carbon for a substitution attack (steric hindrance), but they can easily abstract a more accessible proton from the periphery of the molecule.[15][16][17]

    • Strong, Unhindered Bases: Strong but less bulky bases like hydroxide (OH⁻) or ethoxide (EtO⁻) can act as both strong bases and strong nucleophiles, often leading to a mixture of SN2 and E2 products.[18][19]

    • Weak Bases/Good Nucleophiles: Species that are weak bases but good nucleophiles (e.g., I⁻, Br⁻, RS⁻, N₃⁻) will strongly favor substitution over elimination.[7]

  • Solvent Choice:

    • Polar Protic Solvents (e.g., water, ethanol): These solvents can form hydrogen bonds. They stabilize the carbocation intermediate in E1/SN1 reactions and can cage nucleophiles, reducing their nucleophilicity and thus favoring elimination over SN2.[8][20]

    • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents do not have acidic protons and do not solvate anions well, leaving the nucleophile "naked" and highly reactive. This significantly increases the rate of SN2 reactions.[19][21] While E2 reactions can still occur, SN2 is often favored with a good nucleophile in these solvents.[6]

  • Temperature:

    • Higher Temperatures Favor Elimination. Elimination reactions result in an increase in the number of molecules in the system (one reactant molecule becomes three product molecules: alkene, base-H⁺, and leaving group anion). This leads to a positive change in entropy (ΔS).[22] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), increasing the temperature (T) makes the -TΔS term more negative, making the reaction more favorable.[22][23] Therefore, to minimize elimination, reactions should generally be run at lower temperatures.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem: My reaction has a low yield of the desired substitution product and my analytical data (GC-MS, NMR) shows a high percentage of butene isomers.

This is a classic case of the elimination pathway outcompeting the substitution pathway. The root cause can be diagnosed by examining your reaction conditions.

G Start High Elimination Observed CheckBase Analyze Base/Nucleophile Start->CheckBase CheckTemp Analyze Temperature CheckBase->CheckTemp No Sol_Base Solution: Use a weaker, non-bulky base (e.g., K₂CO₃, NaHCO₃, or a good nucleophile that is a weak base like N₃⁻) CheckBase->Sol_Base Is base strong and/or bulky? (e.g., t-BuOK, EtO⁻) CheckSolvent Analyze Solvent CheckTemp->CheckSolvent No Sol_Temp Solution: Lower the reaction temperature. Run at or below room temperature if kinetics allow. CheckTemp->Sol_Temp Is temperature elevated? (>40°C) CheckSolvent->Start Re-evaluate Sol_Solvent Solution: Switch to a polar aprotic solvent (e.g., Acetone, DMF, DMSO) to favor SN2 pathway. CheckSolvent->Sol_Solvent Is solvent polar protic? (e.g., Ethanol, Water)

Caption: Troubleshooting workflow for excessive elimination.

Experimental Protocol: Optimizing for Nucleophilic Substitution

If your goal is to synthesize a substitution product (e.g., via reaction with an amine or other nucleophile), the following protocol provides a systematic approach to minimizing the formation of butene byproducts.

Objective: To maximize the yield of the SN2 product while minimizing E2 side reactions.

Materials:

  • This compound

  • Nucleophile (e.g., Sodium Azide, an amine, a thiol)

  • Base (if required by the nucleophile, select a weak, non-nucleophilic base like K₂CO₃)

  • Solvent (High-purity, anhydrous polar aprotic solvent like Acetone or DMF)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Nitrogen or Argon)

Step-by-Step Methodology:

  • Reagent Selection (The Critical Step):

    • Base: Avoid strong alkoxide bases (e.g., NaOEt, t-BuOK) and hydroxide (NaOH, KOH).[7] If your nucleophile requires a base (e.g., deprotonation of a thiol), use a weak, non-hindered inorganic base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). These are generally poor bases for E2 elimination but are sufficient to facilitate the desired substitution.

    • Solvent: Choose a polar aprotic solvent. Acetone is an excellent starting point as it promotes SN2 reactions but is less effective at promoting E1/E2 pathways compared to protic solvents.[19] N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are other strong choices that enhance SN2 rates.[19]

  • Reaction Setup:

    • Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, condenser, and a nitrogen/argon inlet.

    • Dissolve the nucleophile and any required base in the chosen polar aprotic solvent under an inert atmosphere.

  • Temperature Control:

    • Cool the reaction mixture to 0-5°C using an ice bath. Lower temperatures significantly disfavor the elimination pathway, which has a higher activation energy.[13][22]

    • Dissolve the this compound in a small amount of the reaction solvent. Add this solution to the cooled nucleophile mixture dropwise over 30-60 minutes using an addition funnel. This slow addition helps maintain a low concentration of the electrophile and control any potential exotherm.

  • Reaction Monitoring:

    • Allow the reaction to stir at a low temperature (e.g., 0°C to room temperature). Monitor the reaction progress using a suitable analytical technique (TLC, GC-MS, or LC-MS).

    • Only if the reaction is impractically slow at low temperatures should you consider a modest increase in heat. Increase in small increments (e.g., to 40°C) and re-evaluate the ratio of substitution to elimination products.

Table 2: Influence of Reaction Conditions on Product Ratio
ConditionFavors Substitution (SN2)Favors Elimination (E2)Rationale
Base Weakly basic, good nucleophiles (I⁻, N₃⁻, CN⁻, RS⁻) or weak inorganic bases (K₂CO₃)[7]Strong, sterically hindered bases (t-BuOK, LDA)[7][14]Bulky bases cannot easily access the carbon atom for substitution but can readily abstract a proton.[15]
Solvent Polar Aprotic (Acetone, DMSO, DMF)[19]Polar Protic (Ethanol, Water)Aprotic solvents enhance nucleophilicity, accelerating the SN2 rate.[21]
Temperature Low Temperature (e.g., 0-25°C)High Temperature (e.g., >50°C)Elimination has a higher positive entropy change and is therefore favored by heat.[22][23]
Problem: How do I accurately detect and quantify butene byproducts?

Accurate analysis is key to optimizing your reaction. Butene isomers are volatile gases at room temperature, which requires specific analytical methods.

Recommended Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Carefully take an aliquot of your reaction mixture. Quench the reaction (e.g., with water or a mild acid) and extract with a volatile, low-boiling point organic solvent (e.g., diethyl ether or pentane). Ensure your extraction solvent does not co-elute with your products.

  • GC Conditions: Use a GC column with a non-polar or mid-polar stationary phase suitable for separating low-boiling point hydrocarbons. A temperature program starting at a low temperature (e.g., 35-40°C) is necessary to resolve the butene isomers.

  • Detection: The mass spectrometer can confirm the identity of the butene isomers (m/z = 56) and distinguish them from other components.[24] While cis- and trans-2-butene can have very similar mass spectra, their different retention times on the GC column will allow for their separation and quantification.[24][25] Other methods like HPLC can also be employed for the separation of related isomers, though GC is more common for volatile alkenes.[26][27]

References

Technical Support Center: Improving Regioselectivity in Reactions Involving 1,2-Dichlorobutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. As a Senior Application Scientist, I've frequently collaborated with researchers facing challenges in controlling the regiochemical outcomes of reactions involving vicinal dihalides like 1,2-dichlorobutane. This molecule, with two distinct chlorine atoms and multiple abstractable protons, presents a classic challenge in synthetic chemistry: directing a reaction to a single, desired constitutional isomer.[1]

This guide is structured to provide immediate, actionable solutions to common problems, backed by in-depth mechanistic explanations. We will move from high-level frequently asked questions to detailed, hands-on troubleshooting protocols designed to give you precise control over your reaction's regioselectivity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding the reactivity of this compound.

Q1: What are the primary competing reactions when using this compound with a base?

The primary reaction pathways are dehydrohalogenation (an elimination reaction) and nucleophilic substitution.[2] Since this compound is a secondary alkyl halide, it is susceptible to both bimolecular elimination (E2) and bimolecular nucleophilic substitution (SN2) mechanisms. The outcome is highly dependent on the nature of the reagent (is it a strong base, a good nucleophile, or both?), solvent, and temperature.[3][4]

Q2: My goal is elimination. What are the possible regioisomeric products I can expect from a double dehydrohalogenation?

A double dehydrohalogenation of this compound involves two successive E2 elimination steps to form an alkyne.[5][6][7] The initial elimination can produce different vinyl chloride intermediates, which then undergo a second elimination. Ultimately, this leads to a mixture of two main regioisomeric products: 1-butyne (a terminal alkyne) and 2-butyne (an internal alkyne). Controlling which of these is the major product is the core of improving regioselectivity in this system.

Q3: What is the difference between Zaitsev and Hofmann elimination, and how does it apply here?

These rules predict the major alkene (or in this case, alkyne) product in an elimination reaction:

  • Zaitsev's Rule: States that the more substituted (and thus more thermodynamically stable) alkene will be the major product.[8][9] This is typically favored when using a strong, sterically small base (e.g., sodium ethoxide, sodium amide). For this compound, this pathway leads to 2-butyne .

  • Hofmann's Rule: Predicts the formation of the less substituted alkene as the major product.[10][11][12] This outcome is favored when using a sterically hindered (bulky) base, such as potassium tert-butoxide. The bulk of the base makes it physically difficult to abstract the more sterically hindered internal proton, so it removes the more accessible terminal proton. This pathway leads to 1-butyne .

Q4: How can I favor nucleophilic substitution over elimination?

To favor the SN2 pathway and minimize E2 byproducts, you should employ conditions that are optimal for substitution. This involves:

  • Using a good nucleophile that is a weak base: Reagents like azide (N₃⁻), cyanide (CN⁻), or halide ions (I⁻, Br⁻) are excellent nucleophiles but poor bases, which minimizes their tendency to abstract a proton.[3]

  • Using a polar aprotic solvent: Solvents like DMSO, DMF, or acetone favor SN2 reactions.[13]

  • Keeping the temperature low: Elimination reactions have a higher activation energy than substitution reactions and are favored by heat. Running the reaction at or below room temperature can significantly favor the substitution product.[4][13]

Section 2: Troubleshooting Guides for Regioselectivity Control

This section provides detailed protocols to address specific, common experimental failures.

Problem 1: "My dehydrohalogenation of this compound yields a mixture of butynes. How can I selectively synthesize 1-butyne (Hofmann product)?"

Probable Cause: Your reaction conditions, particularly the choice of base, are favoring the thermodynamically more stable Zaitsev product (2-butyne) or providing no selectivity at all. This is common when using small bases like sodium hydroxide or sodium ethoxide.

Solution: Employ a Sterically Hindered Base to Force the Hofmann Pathway.

The key is to make the abstraction of the internal proton (at C2) more difficult than the abstraction of the terminal protons (at C3). A bulky base provides the necessary steric clash to achieve this.

dot

Caption: Hofmann elimination pathway for this compound.

Experimental Protocol: Synthesis of 1-Butyne

  • Apparatus Setup: In an oven-dried, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 100 mL of anhydrous tert-butanol.

  • Reagent Addition: Under a positive pressure of nitrogen, carefully add potassium tert-butoxide (2.5 equivalents) to the solvent. Stir the mixture until the base is fully dissolved.

  • Reaction Initiation: Cool the solution to 0 °C using an ice bath. Slowly add this compound (1.0 equivalent) dropwise over 30 minutes using a syringe pump. The slow addition is crucial to control the exotherm and prevent side reactions.

  • Reaction Execution: After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to a gentle reflux (approx. 82 °C).

  • Monitoring: Monitor the reaction progress by GC-MS. The disappearance of the starting material and the formation of the 1-butyne product should be observed.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and quench by slowly adding 50 mL of cold water. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation to isolate the crude 1-butyne.

Causality: Potassium tert-butoxide is a bulky base.[8][14] Its large size prevents it from easily accessing the internal (C2) proton of the intermediate vinyl halide. It therefore preferentially abstracts the more sterically accessible proton on the terminal carbon (C3), leading to the formation of the less substituted terminal alkyne, 1-butyne.[10]

Problem 2: "I am attempting to synthesize 2-butyne (Zaitsev product), but my yields are low and I see 1-butyne as a significant byproduct."

Probable Cause: The reaction conditions are not sufficiently optimized to favor the Zaitsev pathway exclusively. This can happen if the base is not strong enough for the second, more difficult elimination step, or if the temperature allows for isomerization of the desired internal alkyne to the terminal alkyne.[15]

Solution: Use a Strong, Non-Hindered Base under Controlled Conditions.

To favor the formation of the more stable internal alkyne, a strong but small base is required. Sodium amide (NaNH₂) in liquid ammonia is the classic and most effective reagent for this transformation.[5][6][16]

dot

Zaitsev_Pathway cluster_input Inputs cluster_process Reaction Pathway cluster_output Major Product Start This compound E2_Step1 First E2 Elimination Proton abstraction from C2 (more substituted β-carbon) Start->E2_Step1 Base Strong, Small Base (e.g., NaNH2) Base->E2_Step1 Intermediate Vinyl Halide Intermediate (More stable) E2_Step1->Intermediate E2_Step2 Second E2 Elimination Intermediate->E2_Step2 Product CH3-C≡C-CH3 (2-Butyne) E2_Step2->Product

Caption: Zaitsev elimination pathway for 2-butyne synthesis.

Experimental Protocol: Synthesis of 2-Butyne

  • Apparatus Setup: Assemble a three-necked flask with a dry ice/acetone condenser and a gas inlet.

  • Solvent Preparation: Cool the flask to -78 °C and condense approximately 100 mL of anhydrous ammonia.

  • Base Formation: Add a small piece of sodium metal and a catalytic amount of ferric nitrate. The solution will initially turn deep blue. Stir until the blue color disappears and the solution becomes grey, indicating the formation of sodium amide (NaNH₂). Repeat this process until you have added 2.2 equivalents of sodium.

  • Reaction: To the freshly prepared NaNH₂ suspension, slowly add this compound (1.0 equivalent).

  • Execution: Allow the reaction to stir at -33 °C (the boiling point of ammonia) for several hours until TLC or GC analysis indicates the consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of ammonium chloride. Allow the ammonia to evaporate overnight in a well-ventilated fume hood. Add water and extract the product with a low-boiling organic solvent like pentane. Dry the organic layer and distill to purify the 2-butyne.

Causality: Sodium amide is an extremely strong base but is sterically small.[16] It can readily access the internal proton, leading to the formation of the more thermodynamically stable, substituted internal alkyne. The reaction proceeds via two successive E2 eliminations.[5][7]

Problem 3: "My nucleophilic substitution reaction on this compound is plagued by elimination byproducts."

Probable Cause: The balance between SN2 and E2 is highly sensitive. Your conditions are likely pushing the reaction toward elimination. Common culprits include:

  • A nucleophile that is also a strong base (e.g., hydroxides, alkoxides).[3]

  • Elevated reaction temperatures. [13]

  • Use of a protic solvent , which can stabilize the transition state for elimination.

Solution: Optimize for the SN2 Pathway.

The goal is to maximize the rate of the SN2 reaction while minimizing the rate of the competing E2 reaction.

dot

SN2_vs_E2 cluster_conditions Reaction Conditions cluster_pathways Competing Pathways Temp Temperature SN2 SN2 Pathway (Substitution) Temp->SN2 Low Temp Favors E2 E2 Pathway (Elimination) Temp->E2 High Temp Favors Solvent Solvent Solvent->SN2 Polar Aprotic Favors Reagent Nucleophile/Base Reagent->SN2 Weak Base, Good Nucleophile Favors Reagent->E2 Strong, Bulky Base Favors

Caption: Decision factors for SN2 vs. E2 pathways.

Protocol Optimization for Nucleophilic Substitution

  • Reagent Selection: Choose a nucleophile with a high nucleophilicity-to-basicity ratio. For example, use sodium azide (NaN₃) or sodium cyanide (NaCN) instead of sodium hydroxide.

  • Solvent Choice: Use a polar aprotic solvent such as DMSO or DMF. These solvents solvate the cation but not the anion, leaving the nucleophile "naked" and highly reactive for the SN2 attack, while disfavoring the E2 pathway.[13]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0 °C and slowly warming to room temperature is sufficient. Avoid heating unless absolutely necessary.[4][13]

Section 3: Key Parameter Control Summary

To achieve high regioselectivity, a systematic approach to optimizing reaction parameters is essential. The following table summarizes the influence of key variables.

ParameterTo Favor Zaitsev Product (2-Butyne)To Favor Hofmann Product (1-Butyne)To Favor SN2 Product (Substitution)
Base/Nucleophile Strong, non-hindered (e.g., NaNH₂, NaOEt)[8]Strong, sterically hindered (e.g., KOC(CH₃)₃)[8][10]Good nucleophile, weak base (e.g., I⁻, CN⁻, N₃⁻)[3]
Solvent Polar protic (e.g., EtOH) or specialized (e.g., liq. NH₃)Aprotic or the conjugate acid of the base (e.g., t-BuOH)Polar aprotic (e.g., DMSO, DMF, Acetone)[13]
Temperature Moderate to highModerateLow (0 °C to Room Temp)[13]
Leaving Group Good leaving group (Cl, Br, I)Bulky leaving groups can also promote Hofmann, but not applicable here.[10]Good leaving group (Cl, Br, I)
Section 4: References
  • Preparation of Alkynes: Dehydrohalogenation - JoVE. (n.d.). Retrieved from --INVALID-LINK--

  • Alkenes To Alkynes Via Halogenation And Elimination Reactions. (2013, June 11). Master Organic Chemistry. Retrieved from --INVALID-LINK--

  • Preparation of Alkynes: Elimination Reactions of Dihalides. (n.d.). Organic Chemistry Class Notes. Retrieved from --INVALID-LINK--

  • 12.2: Preparation of Alkynes - Elimination Reactions of Dihalides. (2022, November 22). Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • 9.2 Preparation of Alkynes: Elimination Reactions of Dihalides. (n.d.). In Organic Chemistry. Retrieved from --INVALID-LINK--

  • Technical Support Center: Managing Elimination Side Reactions with Hindered Alkyl Halides. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Regioselective Factors that Affect E2 Product Prediction - Example 1. (2014, January 3). YouTube. Retrieved from --INVALID-LINK--

  • 1,4-Dichlorobut-2-ene. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--

  • The Hofmann Elimination - Why Are "Less Substituted"Alkenes Favored? (2017, October 18). Master Organic Chemistry. Retrieved from --INVALID-LINK--

  • 3,4-Dichloro-1-butene. (n.d.). PubChem. Retrieved from --INVALID-LINK--

  • Zaitsev Rule - Regioselectivity of E2 Elimination with Practice. (n.d.). Chemistry Steps. Retrieved from --INVALID-LINK--

  • E2 Reaction Mechanism - Hoffman Elimination vs Zaitsev's Rule. (2018, April 30). Video Summary and Q&A. Retrieved from --INVALID-LINK--

  • E2 Elimination Question: Zaitsev or Hoffman? (2012, September 5). Student Doctor Network Forums. Retrieved from --INVALID-LINK--

  • Regioselectivity. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--

  • 2.4: Hofmann's Rule and Zaitsev's Rule. (2024, March 27). Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • 7.9: Summary of Reactivity of Haloalkanes. (2015, July 9). Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • Alkyl Halide Reaction Map And Summary. (2014, January 10). Master Organic Chemistry. Retrieved from --INVALID-LINK--

  • Regioselectivity of dehydrohalogenation: Zaitsev rule. (2011, March 12). chemlaba - WordPress.com. Retrieved from --INVALID-LINK--

  • 7.4: Reactions of Alkyl Halides- Substitution and Elimination. (2020, May 30). Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • What will be the major product of the following dehydrohalogenation? (2020, April 17). Chemistry Stack Exchange. Retrieved from --INVALID-LINK--

References

Technical Support Center: Stability and Reactivity of 1,2-Dichlorobutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth answers and troubleshooting for common questions regarding the stability and handling of 1,2-dichlorobutane under various chemical environments. Our goal is to equip you with the foundational knowledge and practical insights necessary for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound at neutral pH and ambient temperature?

Under standard laboratory conditions (neutral pH, ambient temperature, and in the absence of strong nucleophiles or catalysts), this compound is a relatively stable compound.[1][2] It is a colorless liquid with a boiling point of approximately 124-125°C.[1][3] However, being a halogenated hydrocarbon, it is susceptible to degradation under more strenuous conditions, particularly in the presence of strong acids or bases.[4][5][6]

Q2: My experiment involves a strong base. What reactions should I anticipate with this compound?

When this compound is subjected to strongly basic conditions, you should primarily anticipate an elimination reaction , specifically a dehydrohalogenation, to occur.[6][7][8] This reaction involves the removal of a hydrogen atom and a chlorine atom from adjacent carbons to form an alkene. Due to the structure of this compound, a mixture of products is possible.

The primary mechanism is typically an E2 (bimolecular elimination) reaction, which is favored by strong, sterically hindered bases and non-polar solvents.[8][9] You may also observe a competing nucleophilic substitution reaction (SN2), where the hydroxide ion or another nucleophile replaces a chlorine atom.[5][10][11]

Q3: What are the likely products of the dehydrohalogenation of this compound?

The dehydrohalogenation of this compound can yield a mixture of butene isomers. The initial elimination of one molecule of HCl will likely produce 1-chloro-1-butene and 2-chloro-2-butene. Further elimination from these intermediates can lead to 1,3-butadiene. The exact product distribution is governed by Zaitsev's rule, which states that the more substituted (more stable) alkene is the major product.[6][9]

Troubleshooting Guide

Issue 1: Low Yield of Desired Alkene in an Elimination Reaction
  • Potential Cause 1: Competing Substitution Reaction. If you are observing the formation of alcohols or other substitution byproducts, your reaction conditions may be favoring the SN2 pathway.

    • Solution: Nucleophilic substitution is more prevalent in aqueous solutions.[5][12] To favor elimination, use a less nucleophilic, more sterically hindered base such as potassium tert-butoxide. Additionally, running the reaction in a non-polar, aprotic solvent like ethanol will favor the E2 mechanism over SN2.[7][12] Increasing the reaction temperature generally favors elimination over substitution.

  • Potential Cause 2: Incomplete Reaction. The reaction may not have gone to completion.

    • Solution: Ensure you are using a sufficiently strong base (e.g., alcoholic KOH) and adequate heating.[6][13] Monitoring the reaction progress using techniques like Gas Chromatography (GC) can help determine the optimal reaction time.

Issue 2: Unexpected Side Products Observed in an Acidic Medium
  • Potential Cause: Acid-Catalyzed Rearrangements or Alkylation. While generally more stable in acidic media than basic media, this compound can undergo reactions in the presence of strong Lewis acids like aluminum chloride (AlCl₃).[3][14] This can lead to carbocation formation and subsequent rearrangements or alkylation of other molecules in the reaction mixture.

    • Solution: If these side reactions are undesirable, avoid the use of strong Lewis acids. If an acidic environment is necessary, consider using a milder Brønsted acid and keeping the temperature as low as possible to minimize side reactions.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Basic Media

This protocol outlines a general procedure to determine the rate and products of this compound degradation under basic conditions.

Materials:

  • This compound

  • Ethanolic Potassium Hydroxide (1 M)

  • Anhydrous Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Internal standard (e.g., undecane)

Procedure:

  • To a 100 mL round-bottom flask, add 50 mL of 1 M ethanolic potassium hydroxide.

  • Add a known amount of an internal standard to the flask.

  • Place the flask in a heating mantle and fit it with a reflux condenser.

  • Heat the solution to reflux (approximately 78°C).

  • Once refluxing, inject a known quantity of this compound into the reaction mixture.

  • At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

  • Quench the reaction in the aliquot by adding a dilute acid (e.g., 1 M HCl).

  • Extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Analyze the extracted samples by GC-MS to identify and quantify the remaining this compound and any reaction products.

Data Analysis: By plotting the concentration of this compound against time, the rate of degradation can be determined. The GC-MS data will identify the butene isomers and any substitution products formed.

Time (minutes)[this compound] (M)[Product A] (M)[Product B] (M)
0Initial Concentration00
15ConcentrationConcentrationConcentration
30ConcentrationConcentrationConcentration
60ConcentrationConcentrationConcentration
120ConcentrationConcentrationConcentration
Protocol 2: Assessment of this compound Stability in Acidic Media

Materials:

  • This compound

  • Sulfuric Acid (concentrated)

  • Anhydrous solvent (e.g., dichloromethane)

  • Round-bottom flask

  • Stir plate and stir bar

  • GC-MS

Procedure:

  • In a clean, dry round-bottom flask, dissolve a known amount of this compound in an anhydrous solvent.

  • Add a catalytic amount of concentrated sulfuric acid to the solution.

  • Stir the mixture at a constant temperature (e.g., room temperature or slightly elevated).

  • Monitor the reaction over time by taking aliquots and analyzing them via GC-MS.

  • Observe for any changes in the concentration of this compound or the appearance of new peaks that might indicate degradation or rearrangement products.

Visualizing Reaction Pathways

Elimination_vs_Substitution cluster_main This compound Reactions cluster_basic Basic Conditions This compound This compound Strong Base (e.g., KOH/Ethanol) Strong Base (e.g., KOH/Ethanol) This compound->Strong Base (e.g., KOH/Ethanol) Reacts with E2 Elimination E2 Elimination Strong Base (e.g., KOH/Ethanol)->E2 Elimination Favors SN2 Substitution SN2 Substitution Strong Base (e.g., KOH/Ethanol)->SN2 Substitution Can also lead to (competing reaction) Butene Isomers Butene Isomers E2 Elimination->Butene Isomers Yields Butanediol Butanediol SN2 Substitution->Butanediol Yields

Caption: Competing E2 and SN2 pathways for this compound under basic conditions.

Acidic_Conditions cluster_main This compound in Acid cluster_acidic Acidic Conditions This compound This compound Strong Lewis Acid (e.g., AlCl3) Strong Lewis Acid (e.g., AlCl3) This compound->Strong Lewis Acid (e.g., AlCl3) Reacts with Carbocation Formation Carbocation Formation Strong Lewis Acid (e.g., AlCl3)->Carbocation Formation Leads to Rearrangement/Alkylation Products Rearrangement/Alkylation Products Carbocation Formation->Rearrangement/Alkylation Products Can yield

Caption: Potential reaction pathway of this compound with a strong Lewis acid.

References

Technical Support Center: Purification of Commercial 1,2-Dichlorobutane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of commercial-grade 1,2-dichlorobutane. The following sections address common questions and troubleshooting scenarios encountered during laboratory use, emphasizing the rationale behind each procedural step to ensure both purity and safety.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in commercial-grade this compound?

Commercial this compound is generally a colorless liquid, but its purity can vary depending on the manufacturing process and storage conditions. Key impurities can be categorized as follows:

  • Isomeric Impurities: The chlorination of butane can lead to a mixture of structural isomers. The most common are other dichlorobutanes with different chlorine atom placements (e.g., 1,1-, 1,3-, 1,4-, 2,2-, and 2,3-dichlorobutane).

  • Acidic Impurities: Residual hydrogen chloride (HCl) is a frequent impurity from the chlorination process. Furthermore, chlorinated alkanes can undergo slow dehydrochlorination, especially when exposed to heat, light, or certain metals, generating HCl over time. This is often the cause of a sharp, acidic odor and a yellowish discoloration.

  • Water: Due to storage and handling in a non-anhydrous environment, water can be present as a dissolved or separate phase (cloudiness).

  • Unreacted Starting Materials & Byproducts: Trace amounts of butene or partially chlorinated compounds like 1-chlorobutane may remain. Over-chlorinated species (e.g., trichlorobutanes) can also be present.

Q2: My bottle of this compound is yellowish and has a sharp odor. What is the cause and how can I remedy this?

Cause: A yellowish tint and a sharp, acidic odor are hallmark signs of decomposition. Chlorinated hydrocarbons can eliminate HCl, a process that can be auto-catalyzed by the acid it produces. This degradation can also lead to the formation of unsaturated compounds, which may polymerize or oxidize to form colored bodies.

Remedy: The primary issue to address is the acidity. This can be effectively neutralized by washing the this compound with a mild aqueous base.

  • Mechanism: An aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) will react with and neutralize the dissolved HCl, converting it into sodium chloride (NaCl), water (H₂O), and carbon dioxide (CO₂), all of which are readily separated from the organic layer. A saturated bicarbonate solution is often preferred as it is sufficiently basic to neutralize strong acids like HCl but not so basic as to promote other side reactions.

  • Post-Neutralization: After washing, the organic layer will be saturated with water, which must be removed. This is typically done by a subsequent wash with saturated sodium chloride solution (brine) followed by treatment with a solid drying agent. The final step for removing colored byproducts and other organic impurities is fractional distillation.

Q3: How do I efficiently remove water from this compound?

Removing water is a critical step, as its presence can interfere with many organometallic reactions and other moisture-sensitive applications. A two-stage process is standard practice in organic synthesis.[1]

  • Washing with Brine (Saturated NaCl Solution): Before adding a solid drying agent, it is highly efficient to "wash" the organic solvent with brine.[2] The high concentration of salt in the aqueous phase reduces the solubility of water in the organic layer, effectively pulling the bulk of the dissolved water into the aqueous layer.[2]

  • Treatment with a Solid Anhydrous Drying Agent: After the brine wash, residual water is removed by stirring the this compound with an anhydrous inorganic salt.

    • Common Choices: Anhydrous magnesium sulfate (MgSO₄) is a fine powder with a high capacity and fast action. Anhydrous sodium sulfate (Na₂SO₄) is a granular, neutral drying agent that is less efficient but easier to filter. Calcium chloride (CaCl₂) is also effective but can form adducts with some compounds and is generally less preferred for this reason. For routine drying, MgSO₄ is an excellent choice.[3]

Q4: My GC-MS analysis shows several isomeric impurities. What is the most effective purification method?

Fractional distillation is the gold standard for separating liquids with different boiling points. Since the various dichlorobutane isomers have distinct boiling points, this technique is highly effective for achieving high purity.

Causality: The separation relies on the principle that during the boiling of a liquid mixture, the vapor phase will be enriched in the component with the lower boiling point. By using a fractionating column, which provides a large surface area for repeated condensation and vaporization cycles, a separation gradient is established. The most volatile component (lowest boiling point) ascends the column and can be collected as a pure fraction.

To effectively plan the distillation, it is crucial to know the boiling points of the target compound and its potential isomeric impurities.

CompoundCAS NumberBoiling Point (°C)
2,2-Dichlorobutane4279-22-5104 °C[3][4][5][6][7]
1,1-Dichlorobutane541-33-3114-115 °C[8][9][10]
2,3-Dichlorobutane7581-97-7116-119 °C[11][12][13][14][15]
This compound 616-21-7 124-125 °C
1,3-Dichlorobutane1190-22-3133-134 °C[1][16][17][18]
1,4-Dichlorobutane110-56-5155-163 °C[19][20][21][22]

Table 1: Boiling Points of Dichlorobutane Isomers. This data illustrates that fractional distillation is a viable method for separating this compound from its isomers.

Q5: What precautions are necessary when distilling this compound?

Distillation, while effective, must be conducted with care due to the thermal sensitivity of chlorinated hydrocarbons.

  • Thermal Decomposition: Heating chlorinated alkanes can cause dehydrochlorination, which degrades the product and releases corrosive HCl gas.[23] To mitigate this, distillation should be performed at the lowest practical temperature. Vacuum distillation is highly recommended as it lowers the boiling point significantly.

  • Use of Stabilizers: Commercial chlorinated solvents often contain stabilizers.[23] If distilling, these non-volatile additives will be left behind in the distillation pot. While not always necessary for lab-scale purification if done quickly and under vacuum, for prolonged heating, adding a non-volatile acid scavenger or stabilizer like an epoxide or a hindered phenol can prevent decomposition. 1,4-Dioxane has also been historically used as a stabilizer for chlorinated hydrocarbons.[23]

  • Safety: this compound is flammable.[21] Distillation must be performed in a well-ventilated fume hood, away from ignition sources, using a heating mantle with a stirrer, not an open flame. Ensure all glassware joints are properly sealed.

Q6: How can I confirm the purity of my this compound after purification?

A combination of techniques should be used to verify purity:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful method. GC separates volatile components, and MS provides identification based on mass-to-charge ratio and fragmentation patterns, allowing for definitive identification and quantification of impurities. A single, sharp peak on the chromatogram at the expected retention time is a strong indicator of high purity.

  • Refractive Index: A quick and simple physical constant measurement. The purified this compound should have a refractive index (n²⁰/D) of approximately 1.4450. A deviation from this value suggests the presence of impurities.

  • Boiling Point: A constant and sharp boiling point at the correct temperature (or corrected for pressure) during distillation is a good indicator of purity.

Troubleshooting Guide

Observed Problem Probable Cause(s) Recommended Action(s)
Cloudy or hazy appearance Presence of suspended water.Wash with brine, then dry over anhydrous MgSO₄ or Na₂SO₄ and filter/decant.
Yellow discoloration Decomposition products, oxidative byproducts.Wash with NaHCO₃ solution, dry, and then perform fractional distillation.
Acidic pH (tested with wetted pH paper) Dissolved HCl from synthesis or decomposition.Wash with saturated NaHCO₃ solution until the aqueous layer is neutral or basic.
Multiple peaks in GC analysis Isomeric or other organic impurities.Perform careful fractional distillation using an efficient column (e.g., Vigreux or packed).
Product darkens in the distillation flask Thermal decomposition.Lower the heating mantle temperature. Apply a vacuum to reduce the boiling point. Ensure boiling chips or magnetic stirring is adequate to prevent bumping and superheating.
Low recovery after purification Mechanical losses; product too wet before distillation; aggressive cuts during distillation.Ensure complete phase separation. Dry the organic layer thoroughly. Collect narrower fractions during distillation around the target boiling point.

Experimental Protocols & Workflows

Workflow for Complete Purification of this compound

G cluster_0 Initial Assessment & Pre-Treatment cluster_1 Water Removal cluster_2 Final Purification & Analysis A Commercial this compound B Test pH with wetted litmus/pH paper A->B C Wash with aq. NaHCO3 (if acidic) B->C Acidic D Wash with Saturated NaCl (Brine) B->D Neutral C->D E Dry over Anhydrous MgSO4 D->E F Filter or Decant E->F G Fractional Distillation (under vacuum recommended) F->G H Collect Fraction at Correct BP G->H I Verify Purity (GC-MS, Refractive Index) H->I

Caption: General workflow for the purification of this compound.

Protocol 1: General Purification by Washing and Drying

Objective: To remove acidic impurities and water.

Materials:

  • Commercial this compound

  • Separatory funnel

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Erlenmeyer flask

  • Filter funnel and filter paper

Procedure:

  • Safety: Perform all steps in a chemical fume hood. Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Acid Neutralization: Place the commercial this compound into a separatory funnel. Add an equal volume of saturated NaHCO₃ solution.

  • Stopper the funnel and shake gently, inverting the funnel and venting frequently to release the CO₂ pressure that builds up. Continue until no more gas is evolved.

  • Allow the layers to separate completely. The lower layer is the denser this compound. Drain and discard the upper aqueous layer.

  • Brine Wash: Add a volume of brine equal to the organic layer, shake, and again discard the upper aqueous layer. This removes the bulk of dissolved water.[2]

  • Drying: Drain the this compound into a clean, dry Erlenmeyer flask. Add anhydrous MgSO₄ in small portions, swirling the flask after each addition. Add just enough so that some of the powder remains free-flowing and does not clump together.

  • Allow the mixture to stand for 15-20 minutes with occasional swirling to ensure complete drying.

  • Isolation: Remove the drying agent by gravity filtration through a fluted filter paper into a clean, dry round-bottom flask suitable for distillation or storage.

Protocol 2: Purification by Fractional Distillation

Objective: To remove isomeric and other organic impurities.

Materials:

  • Washed and dried this compound

  • Round-bottom flask, heating mantle, and magnetic stirrer/boiling chips

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser and receiving flask(s)

  • Vacuum source and manometer (recommended)

Procedure:

  • Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are lightly greased (if using a vacuum) and securely clamped.

  • Charge the Flask: Transfer the dried this compound to the round-bottom flask (do not fill more than two-thirds full). Add a magnetic stir bar or boiling chips.

  • Distillation:

    • (Atmospheric): Begin heating the flask gently. Wrap the fractionating column with glass wool or aluminum foil to ensure thermal equilibrium.

    • (Vacuum - Recommended): If using a vacuum, ensure the system is sealed, then slowly apply the vacuum. Begin heating only after the desired pressure is stable.

  • Collect Fractions: Slowly increase the temperature. Observe the thermometer at the distillation head.

    • Discard any initial low-boiling "forerun" fraction.

    • Carefully collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (124-125 °C at atmospheric pressure; adjust for vacuum).

    • Change receiving flasks if the temperature fluctuates or when a new fraction is desired.

  • Shutdown: Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and overheating of residues. Let the apparatus cool completely before disassembling.

  • Storage: Store the purified, colorless liquid in a tightly sealed bottle, protected from light.

References

Technical Support Center: Navigating Byproduct Formation in Friedel-Crafts Reactions with 1,2-Dichlorobutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing Friedel-Crafts reactions using 1,2-dichlorobutane. This document is designed for researchers, chemists, and process development professionals who are leveraging this versatile yet challenging alkylating agent. Our goal is to provide in-depth, field-proven insights to help you anticipate, identify, and mitigate common byproduct formation, ensuring higher yields and purity of your target molecules.

The use of a difunctional electrophile like this compound opens up unique synthetic possibilities but also introduces complexities not seen with simple alkyl halides. The primary challenges—carbocation rearrangement, polyalkylation, and intramolecular cyclization—stem from the fundamental mechanisms of the Friedel-Crafts reaction. This guide will dissect these challenges and offer robust, scientifically-grounded solutions.

Core Mechanistic Hurdles with this compound

The Friedel-Crafts alkylation proceeds via an electrophilic aromatic substitution (EAS) mechanism, initiated by the formation of a carbocation.[1] With this compound, the Lewis acid catalyst (e.g., AlCl₃) abstracts a chloride ion, but the resulting primary carbocation is highly unstable and prone to rearrangement.[2] This initial step is the genesis of most downstream byproduct issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered when using this compound in Friedel-Crafts alkylations.

Issue 1: My major product is sec-butylbenzene, not the expected n-butylbenzene derivative. Why?

Answer: This is a classic outcome of carbocation rearrangement, a well-documented limitation of Friedel-Crafts alkylation.[3]

  • Causality: The reaction is initiated when the Lewis acid catalyst (e.g., AlCl₃) abstracts a chloride from the C1 position of this compound. This generates an unstable primary (1°) carbocation. To achieve a more stable electronic state, a hydrogen atom from the adjacent carbon (C2) shifts with its pair of electrons (a 1,2-hydride shift) to the C1 carbon.[4] This rapid rearrangement transforms the unstable primary carbocation into a more stable secondary (2°) carbocation. The aromatic ring then attacks this secondary carbocation, leading to the formation of a sec-butyl substituent instead of the straight-chain n-butyl derivative.[4][5]

  • Troubleshooting & Optimization:

    • Lower the Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C to -20 °C) can sometimes favor the kinetic (unrearranged) product by reducing the energy available to overcome the activation barrier for the hydride shift.[2]

    • Use a Milder Lewis Acid: Strong Lewis acids like AlCl₃ vigorously promote carbocation formation and subsequent rearrangement.[5] Switching to a milder Lewis acid, such as ferric chloride (FeCl₃), can reduce the extent of rearrangement. With milder catalysts, the electrophile may exist as a more "carbocation-like" polarized complex rather than a free carbocation, making it less prone to shifting.[6]

    • The Acylation-Reduction Alternative (Recommended): The most reliable method to prevent rearrangement is to circumvent the alkylation reaction altogether.[6] Perform a Friedel-Crafts acylation using butanoyl chloride or butyric anhydride. The resulting acylium ion is resonance-stabilized and does not rearrange.[7] The subsequent ketone product can then be reduced to the desired n-butyl group via a Clemmensen or Wolff-Kishner reduction.

G cluster_alkylation Direct Alkylation Pathway cluster_acylation Acylation-Reduction Pathway A This compound + AlCl₃ B Primary (1°) Carbocation (Unstable) A->B Chloride Abstraction C 1,2-Hydride Shift B->C D Secondary (2°) Carbocation (More Stable) C->D E Attack by Benzene D->E F sec-Butylbenzene (Rearranged Product) E->F G Butanoyl Chloride + AlCl₃ H Acylium Ion (Resonance Stabilized) G->H I Attack by Benzene H->I J Butyrophenone I->J K Clemmensen or Wolff-Kishner Reduction J->K L n-Butylbenzene (Desired Product) K->L

Issue 2: I am observing significant amounts of di-substituted products (e.g., diphenylbutanes). How can I favor mono-alkylation?

Answer: This issue, known as polyalkylation, occurs because the product of the first alkylation is more reactive than the starting aromatic compound.

  • Causality: The alkyl group introduced in the first step is an electron-donating group. This activates the aromatic ring, making it more nucleophilic and thus more susceptible to a second electrophilic attack than the original, un-substituted ring.[4] The mono-substituted product, (2-chlorobutyl)benzene, can therefore react with another aromatic molecule to form diarylbutanes.

  • Troubleshooting & Optimization:

    • Use a Large Excess of the Aromatic Substrate: This is the most common and effective strategy. By making the aromatic substrate the solvent or using it in a large molar excess (e.g., 5-10 equivalents), you statistically increase the probability that the electrophile will encounter an un-substituted aromatic molecule rather than a mono-alkylated one.[4]

    • Control Stoichiometry: Carefully control the molar ratio of this compound to the aromatic substrate. Use the aromatic substrate as the limiting reagent only if you desire polyalkylation. For mono-alkylation, the alkylating agent should be the limiting reagent.

    • Slow, Controlled Addition: Add the this compound dropwise to the reaction mixture at a low temperature.[2] This keeps the instantaneous concentration of the electrophile low, reducing the rate of the second alkylation.

Issue 3: My reaction has produced cyclic byproducts like methyl-substituted indanes or tetralins. What is happening?

Answer: This is the result of a second, intramolecular Friedel-Crafts reaction.

  • Causality: The initial mono-alkylation product, such as (2-chlorobutyl)benzene, still contains a reactive C-Cl bond. In the presence of the Lewis acid, the second chloride can be abstracted to form a carbocation on the butyl chain. If this carbocation is positioned correctly, the attached aromatic ring can act as a nucleophile and attack it, leading to the formation of a new ring. This process is known as cyclialkylation. The size of the ring formed depends on which carbon the aromatic ring attacks.

  • Troubleshooting & Optimization:

    • Low Temperature: Intramolecular reactions often have a higher activation energy than their intermolecular counterparts. Running the reaction at very low temperatures (e.g., -78 °C) can significantly suppress the rate of the second chloride abstraction and subsequent cyclization.

    • Use of a Milder Lewis Acid: As with rearrangement, a milder catalyst like FeCl₃ is less effective at abstracting the second chloride, thus reducing the propensity for cyclization.

    • Solvent Choice: Using a non-polar solvent like carbon disulfide or an excess of the aromatic substrate can disfavor the intramolecular pathway compared to more polar solvents like nitrobenzene, which can better stabilize charged intermediates.

G Start Friedel-Crafts with this compound Q1 Major Product Analysis: Is it the rearranged isomer (e.g., sec-butylbenzene)? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Sol1 Cause: Carbocation Rearrangement (1,2-Hydride Shift) A1_Yes->Sol1 Q2 Product Mixture Analysis: High levels of di-substituted or poly-alkylated products? A1_No->Q2 Strat1 Strategies: 1. Lower Temperature (0 to -20°C) 2. Use Milder Lewis Acid (e.g., FeCl₃) 3. Switch to Acylation-Reduction Pathway Sol1->Strat1 Strat1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Sol2 Cause: Polyalkylation (Product is more reactive than starting material) A2_Yes->Sol2 Q3 Byproduct Analysis: Presence of cyclic compounds (indanes, tetralins)? A2_No->Q3 Strat2 Strategies: 1. Use Large Excess of Aromatic Substrate 2. Slow, Dropwise Addition of Alkylating Agent Sol2->Strat2 Strat2->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Sol3 Cause: Intramolecular Cyclization (Cyclialkylation) A3_Yes->Sol3 End Optimized Reaction A3_No->End Strat3 Strategies: 1. Lower Temperature (-20 to -78°C) 2. Use Milder Lewis Acid (e.g., FeCl₃) Sol3->Strat3 Strat3->End

Experimental Protocols

Protocol 1: Baseline Alkylation of Benzene with this compound

This protocol is a representative starting point and will likely yield a mixture of products, including the rearranged sec-butylbenzene.[2]

  • Safety Precautions: Conduct all operations in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water. Benzene is a known carcinogen. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Materials:

    • Benzene (anhydrous, 100 mL, ~1.1 mol)

    • Anhydrous Aluminum Chloride (AlCl₃) (13.3 g, 0.1 mol)

    • This compound (6.35 g, 0.05 mol)

    • Crushed ice and concentrated HCl for quench

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Set up a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂).

    • Charge the flask with anhydrous benzene (100 mL) and cool the flask in an ice/water bath to 0-5 °C.

    • With vigorous stirring, carefully add the anhydrous AlCl₃ to the cooled benzene in portions.

    • Add the this compound (0.05 mol) to the dropping funnel.

    • Add the this compound dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.[2]

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until the evolution of HCl gas subsides.

    • Workup: Slowly and carefully pour the reaction mixture into a large beaker containing a mixture of 200 g of crushed ice and 50 mL of concentrated HCl to decompose the catalyst complex.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

    • Analysis: Analyze the crude product mixture by GC-MS to determine the product distribution. Purify by fractional distillation or column chromatography.

Protocol 2: Acylation-Reduction Route to Synthesize n-Butylbenzene

This two-step method avoids rearrangement by first forming a ketone, which is then reduced.

  • Step A: Friedel-Crafts Acylation

    • Follow the setup in Protocol 1, using 100 mL of anhydrous benzene and 0.1 mol of AlCl₃.

    • In the dropping funnel, place butanoyl chloride (0.05 mol).

    • Add the butanoyl chloride dropwise at 0-10 °C.

    • After addition, allow the reaction to stir at room temperature for 1 hour, then heat to a gentle reflux for 1 hour to ensure completion.

    • Perform the same acidic ice-water workup as in Protocol 1 to isolate the crude butyrophenone.

  • Step B: Clemmensen Reduction of Butyrophenone

    • In a round-bottom flask equipped with a reflux condenser, place zinc amalgam (prepared from 0.2 mol zinc and 0.01 mol HgCl₂) and the crude butyrophenone from Step A.

    • Add a mixture of concentrated HCl (75 mL) and water (50 mL).

    • Heat the mixture to a vigorous reflux with strong stirring for 4-6 hours. Add more concentrated HCl periodically to maintain acidity.

    • After cooling, separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with water, NaHCO₃ solution, and brine. Dry over MgSO₄, filter, and remove the solvent.

    • Purify the resulting n-butylbenzene by distillation.

Data Interpretation: Identifying Products and Byproducts

Accurate identification of your product mixture is critical for troubleshooting. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) are the primary tools for this analysis.

Table 1: Key Analytical Data for Potential Products and Byproducts
CompoundStructureKey ¹H NMR Signals (CDCl₃, δ ppm)[8]Key ¹³C NMR Signals (CDCl₃, δ ppm)[8]GC-MS (m/z of Major Fragments)[9][10]
sec-Butylbenzene Ph-CH(CH₃)(CH₂CH₃)~7.1-7.3 (m, 5H, Ar-H), ~2.6 (sextet, 1H, benzylic-H), ~1.6 (quintet, 2H, -CH₂-), ~1.2 (d, 3H, -CH₃), ~0.8 (t, 3H, -CH₃)~147.4 (ipso-C), ~128.2 (ortho-C), ~126.9 (meta-C), ~125.8 (para-C), ~41.6 (benzylic-C), ~30.9 (-CH₂-), ~21.4 (-CH₃), ~11.7 (-CH₃)134 (M⁺), 105 ([M-C₂H₅]⁺), 91, 77
1,2-Diphenylbutane Ph-CH₂(CH₂)(CH-Ph)CH₃~7.1-7.3 (m, 10H, Ar-H), Multiple complex signals in the alkyl region.Multiple signals expected for aromatic and aliphatic carbons.210 (M⁺), 119, 105, 91, 77
(2-Chlorobutyl)benzene Ph-CH(CH₂Cl)CH₂CH₃~7.1-7.4 (m, 5H, Ar-H), Signals for -CHCl- and -CH₂Cl- would be key differentiators.Aromatic signals + Aliphatic signals with downfield shifts for carbons attached to Cl.168/170 (M⁺, 3:1 ratio), 133 ([M-Cl]⁺), 105, 91

Note: NMR data is sourced from the Biological Magnetic Resonance Bank (BMRB) and ChemicalBook for sec-butylbenzene.[8] Data for other compounds are predicted based on standard chemical shifts. GC-MS fragmentation patterns are based on typical benzylic and alkyl halide fragmentation rules, including the characteristic 3:1 isotopic pattern for chlorine-containing fragments.[11]

References

Technical Support Center: Optimizing Temperature and Catalyst for 1,2-Dichlorobutane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,2-dichlorobutane reactions. This guide is designed for researchers, chemists, and drug development professionals who utilize this compound as a chemical intermediate. As a versatile four-carbon building block, its reactivity is primarily centered around dehydrochlorination and nucleophilic substitution pathways.[1] However, optimizing these reactions to achieve high yield and selectivity can be challenging.

This document serves as a field-guide, synthesizing established chemical principles with practical, experience-driven advice. We will explore the causal relationships between reaction parameters—specifically temperature and catalyst choice—and experimental outcomes. Our goal is to equip you with the knowledge to troubleshoot and optimize your synthetic procedures effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that frequently arise during the experimental design phase.

Q1: What are the primary products expected from the dehydrochlorination of this compound?

A1: The dehydrochlorination of this compound typically yields a mixture of chlorinated butene isomers and, under more forcing conditions, dienes like 1,3-butadiene. The specific products, such as 1-chloro-1-butene, 2-chloro-1-butene, and various butadiene isomers, depend heavily on the reaction mechanism (e.g., E1 vs. E2) and conditions.[2][3] Controlling selectivity to favor a single product is the primary challenge and is highly dependent on catalyst selection and temperature.

Q2: What is a reasonable starting temperature for a gas-phase dehydrochlorination experiment?

A2: The optimal temperature is highly catalyst-dependent. For many solid-acid or metal-oxide catalysts, a starting temperature range of 250-400°C is appropriate for initial screening. For instance, studies on analogous compounds like 1,2-dichloroethane show that nitrogen-doped activated carbon catalysts can achieve high conversion at temperatures around 300°C.[4] It is crucial to monitor for signs of decomposition or coking (carbon deposition), which can occur at excessively high temperatures.[4]

Q3: For a nucleophilic substitution reaction on this compound with an aqueous nucleophile, what type of catalyst is most effective?

A3: Phase-Transfer Catalysis (PTC) is the methodology of choice for reactions involving water-soluble nucleophiles and organic-soluble substrates like this compound.[5] Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB) or chloride, are common and effective phase-transfer catalysts.[6][7] These catalysts work by transporting the nucleophile from the aqueous phase to the organic phase where the reaction can occur.[7]

Q4: My reaction yield is consistently low. What are the first things I should check?

A4: Consistently low yields often stem from a few common errors.[8][9] Before delving into complex optimization, verify the fundamentals:

  • Reagent Purity: Ensure your this compound and other reagents are pure and dry, as impurities can poison catalysts or cause side reactions.[8]

  • Reaction Time & Temperature: The reaction may not be reaching completion, or the product might be decomposing under the chosen conditions.

  • Workup Losses: Product may be lost during extraction or purification. Check the solubility of your product; for instance, ensure it is not partially soluble in the aqueous layer you are discarding.[10] This guide's troubleshooting section provides a more detailed, systematic approach to diagnosing and solving yield issues.

Part 2: In-Depth Troubleshooting Guide

This section provides a structured, cause-and-effect approach to resolving common experimental challenges.

Issue 1: Low Conversion or Poor Yield

Low product yield is one of the most common frustrations in synthesis. The underlying cause can range from suboptimal reaction conditions to procedural errors during product isolation.[8][10]

Q: My reaction stalls before consuming all the starting material, or the isolated yield is unacceptably low. How can I systematically identify and fix the problem?

A: A systematic approach is critical. The following workflow helps isolate the variable responsible for the low yield.

G start Low Yield Observed check_purity Step 1: Verify Purity - Starting Material - Solvents & Reagents start->check_purity purity_ok Purity Confirmed check_purity->purity_ok Clean purity_bad Impurity Found (Purify/Replace) check_purity->purity_bad Contaminated optimize_temp Step 2: Optimize Temperature (Run small-scale T-20°C, T, T+20°C) purity_ok->optimize_temp purity_bad->start temp_ok Yield Improves optimize_temp->temp_ok Success temp_no_change No Improvement optimize_temp->temp_no_change Failure end_solution Problem Solved temp_ok->end_solution eval_catalyst Step 3: Evaluate Catalyst - Use fresh catalyst - Check activation procedure temp_no_change->eval_catalyst catalyst_ok Yield Improves eval_catalyst->catalyst_ok Success catalyst_no_change No Improvement eval_catalyst->catalyst_no_change Failure catalyst_ok->end_solution review_workup Step 4: Review Workup - Check aqueous layers - Assess product volatility - Modify purification catalyst_no_change->review_workup review_workup->end_solution

Caption: A systematic workflow for troubleshooting low reaction yields.

Detailed Troubleshooting Actions:

  • Suboptimal Temperature: Reaction kinetics are highly sensitive to temperature.

    • Too Low: The reaction rate may be too slow to reach completion in a reasonable timeframe. The activation energy barrier is not being sufficiently overcome.

    • Too High: The desired product may be decomposing, or rapid side reactions (like polymerization or charring) could be consuming the starting material. In dehydrochlorination, high temperatures can reduce selectivity.[11]

    • Action: Perform a temperature screen. Run three parallel small-scale reactions: one at your current temperature, one 20°C below, and one 20°C above. This will quickly reveal the temperature dependency of the reaction.

  • Catalyst Inactivity: The catalyst is the engine of the reaction; if it is not performing, the reaction will not proceed efficiently.

    • Action: Always use a fresh batch of catalyst from a reliable supplier if deactivation is suspected. For solid catalysts used in gas-phase reactions, ensure the pre-treatment and activation protocol (e.g., drying under inert gas at a specific temperature) is followed precisely.

  • Procedural Losses During Workup: A high-yielding reaction can turn into a low isolated yield if the product is lost during purification.[10]

    • Action: Before discarding any aqueous layers, perform a TLC or run a small sample on GC-MS to ensure your product is not partitioned into it.[10] If your product is volatile, be cautious during solvent removal on a rotary evaporator.[8] Consider alternative purification methods if you suspect the product is decomposing on silica gel.

Issue 2: Poor Selectivity and Byproduct Formation

Achieving high selectivity is often more challenging than achieving high conversion. In this compound reactions, this typically manifests as an undesired mixture of isomers.

Q: My reaction produces a complex mixture of products instead of the single desired compound. How can I improve selectivity?

A: Selectivity is governed by the relative rates of competing reaction pathways. To control the product distribution, you must influence these rates by carefully choosing your catalyst and optimizing the reaction temperature.

G sub This compound path1 Dehydrochlorination (Catalyst, Heat) sub->path1 path2 Nucleophilic Substitution (Nucleophile, Catalyst) sub->path2 prod1 1-Chloro-1-butene path1->prod1 prod2 2-Chloro-1-butene path1->prod2 prod3 1,3-Butadiene path1->prod3 prod4 Mono-substituted Product path2->prod4 prod5 Di-substituted Product (Over-alkylation) path2->prod5 prod4->path2 Further Reaction

Caption: Competing reaction pathways for this compound.

Strategies for Controlling Selectivity:

  • Catalyst Selection (for Dehydrochlorination): The acid-base properties of the catalyst are paramount.

    • Lewis Acidic Catalysts (e.g., γ-Alumina): These catalysts tend to promote elimination reactions. The acidic sites can facilitate the removal of a chloride ion, leading to a carbocation intermediate, which can then eliminate a proton to form various butene isomers.[12]

    • Basic Catalysts (e.g., N-doped Carbon, MgO): Basic sites can abstract a proton first, promoting an E2-like mechanism. This can lead to a different isomer distribution compared to acid-catalyzed pathways.[4][13]

    • Action: Screen different types of catalysts. If your current catalyst gives poor selectivity, try one with opposite surface chemistry (acidic vs. basic).

  • Temperature Control:

    • Lower temperatures generally favor the most thermodynamically stable product and can increase selectivity by slowing down less-favored reaction pathways. Conversely, higher temperatures supply enough energy to overcome larger activation barriers, often leading to a mixture of kinetic and thermodynamic products or decomposition.[11]

    • Action: Once a promising catalyst is identified, perform a temperature optimization study at a finer resolution (e.g., in 10°C increments) to find the "sweet spot" that maximizes selectivity for the desired product.

  • Stoichiometry (for Substitution):

    • To prevent over-alkylation when reacting with primary or secondary amines, use a large excess of the amine. This ensures the this compound is statistically more likely to react with the starting amine rather than the mono-alkylated product.[14]

    • Action: Instead of a 1:1 ratio, try using a 5- to 10-fold excess of the nucleophile.

Problem Potential Cause Catalyst-Based Solution Temperature-Based Solution
Undesired Isomer Mix (Dehydrochlorination) Competing elimination pathwaysSwitch from an acidic catalyst (e.g., Al₂O₃) to a basic one (e.g., N-doped carbon) or vice-versa.[4][12]Lower the reaction temperature to favor the thermodynamically more stable product.[11]
Over-alkylation (Substitution) Mono-substituted product is reactiveUse a bulkier phase-transfer catalyst to sterically hinder the second substitution.Lower the temperature to reduce the rate of the second substitution reaction.
Elimination instead of Substitution Base/Nucleophile strength, solvent effectsUse a less basic, more nucleophilic reagent. In PTC, ensure the catalyst efficiently transfers the desired nucleophile.Lower temperatures generally favor substitution over elimination.
Issue 3: Rapid Catalyst Deactivation

Catalyst deactivation is a time-dependent loss of activity, a critical issue in both industrial and laboratory settings. A reaction that starts well but slows down significantly over time is a classic symptom of a dying catalyst.[15][16]

Q: My reaction rate is high initially but then drops off significantly over time. What is causing my catalyst to deactivate, and how can I prevent it?

A: Catalyst deactivation typically occurs via three primary mechanisms: coking, poisoning, or sintering.[17] Identifying the mechanism is key to finding a solution.

1. Coking or Fouling:

  • What it is: The deposition of heavy, carbon-rich materials (coke) on the catalyst surface, blocking active sites.[16][18] This is very common in high-temperature reactions involving hydrocarbons.

  • Diagnosis: The spent catalyst often appears darkened or black. A thermogravimetric analysis (TGA) can quantify the amount of coke.

  • Solution:

    • Regeneration: Coked catalysts can often be regenerated by a controlled burn-off of the carbon with air or oxygen.

    • Prevention: Lowering the reaction temperature is the most effective preventative measure. Co-feeding a stream of hydrogen during the reaction can also suppress coke formation.[18]

2. Poisoning:

  • What it is: The strong, often irreversible, chemisorption of impurities from the feed onto the active sites.[16] Common poisons include sulfur compounds, water (for some catalysts), and heavy metals.

  • Diagnosis: Poisoning can be difficult to diagnose without surface-sensitive analytical techniques. The first step is a thorough analysis of all feed streams for impurities.

  • Solution:

    • Prevention: The only reliable solution is to purify the reactants and solvents. Use guard beds to remove known impurities before the stream reaches the reactor. Poisoning is often irreversible.

3. Sintering (Aging):

  • What it is: The loss of active surface area due to the agglomeration of catalyst particles at high temperatures.[17] This is an irreversible process.

  • Diagnosis: Can be confirmed by measuring the catalyst's surface area (e.g., via BET analysis) before and after the reaction. A significant decrease indicates sintering.

  • Solution:

    • Prevention: Operate at a lower temperature. If high temperatures are required, choose a catalyst with a more thermally stable support material or one with active components that are more resistant to migration.

Deactivation Mechanism Primary Cause Diagnostic Sign Corrective Action
Coking / Fouling High temperature hydrocarbon reactionsDarkened catalyst, activity loss over timeLower reaction temperature; Co-feed H₂; Regenerate via calcination.[18]
Poisoning Impurities in feed (e.g., S, H₂O)Sudden, severe activity lossPurify all reactants and solvents; Install guard beds.[16]
Sintering / Aging Prolonged exposure to high temperatureIrreversible activity loss; Decreased surface areaOperate at lower temperature; Select a more thermally stable catalyst.[17]

Part 3: Reference Experimental Protocols

The following are generalized protocols to serve as a starting point for optimization experiments. Warning: Always conduct a thorough safety review before performing any new experiment.

Protocol 1: Screening Catalysts for Gas-Phase Dehydrochlorination
  • Reactor Setup: Assemble a fixed-bed reactor system using a quartz or stainless steel tube housed in a tube furnace.

  • Catalyst Loading: Load the reactor with a known amount (e.g., 200 mg) of the catalyst powder, supported between plugs of quartz wool.

  • Pre-treatment: Heat the catalyst to 300°C under a flow of inert gas (e.g., N₂ or Ar at 30 mL/min) for 1 hour to remove adsorbed water and impurities.

  • Reaction Initiation: Adjust the furnace to the desired reaction temperature (e.g., 250°C).

  • Feed Introduction: Use a syringe pump to introduce a solution of this compound in a suitable solvent (e.g., toluene) into a heated zone to vaporize it into the inert gas stream before it reaches the catalyst bed.

  • Product Analysis: Pass the reactor effluent through a cold trap to collect condensable products. Analyze the composition of the trapped liquid at set time intervals using Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) to determine conversion and product selectivity.

  • Screening: Repeat steps 2-6 for different catalysts and at different temperatures to map out performance.

Protocol 2: Liquid-Phase Substitution with Phase-Transfer Catalysis
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.0 eq) and the organic solvent (e.g., toluene).

  • Reagent Addition: Add an aqueous solution of the nucleophile (e.g., sodium cyanide, 1.2 eq) to the flask.

  • Catalyst Addition: Add the phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq).

  • Reaction: Heat the two-phase mixture to the desired temperature (e.g., 80°C) with vigorous stirring. The quality of stirring is critical to maximize the interfacial area between the two phases.[19]

  • Monitoring: Monitor the reaction progress by periodically taking a sample from the organic layer and analyzing it by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature, separate the organic and aqueous layers. Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., MgSO₄).

  • Isolation: Remove the solvent under reduced pressure and purify the crude product by flash chromatography or distillation.

References

Technical Support Center: Degradation Pathways of 1,2-Dichlorobutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals investigating the degradation pathways of 1,2-Dichlorobutane. This guide is designed to provide not only step-by-step protocols but also the underlying scientific principles and troubleshooting strategies to ensure the success of your experiments.

Introduction

This compound (1,2-DCB) is a chlorinated hydrocarbon that can be found as an industrial byproduct and environmental contaminant. Understanding its degradation is crucial for developing effective bioremediation strategies. This guide will walk you through the known and putative degradation pathways, experimental design, and common challenges you may encounter in your research.

Frequently Asked Questions (FAQs)

What are the primary degradation pathways for this compound?

This compound can be degraded through both biotic and abiotic pathways. Biotic degradation can occur under both aerobic and anaerobic conditions.

  • Aerobic Degradation: This pathway is primarily initiated by a hydrolytic dehalogenation step, catalyzed by haloalkane dehalogenases, to form 1-chloro-2-butanol. This is then further metabolized. Another potential aerobic pathway is oxidative degradation initiated by monooxygenases, especially in cometabolic processes.

  • Anaerobic Degradation: Under anaerobic conditions, this compound can undergo reductive dechlorination. This can occur via two main mechanisms:

    • Dihaloelimination: The simultaneous removal of two chlorine atoms to form an alkene (1-butene).

    • Hydrogenolysis: The sequential replacement of chlorine atoms with hydrogen atoms, which would lead to the formation of monochlorinated butanes and ultimately butane.

  • Abiotic Degradation: This can occur through hydrolysis, although this process is generally slow under environmental conditions. Reductive dechlorination can also be achieved abiotically using zero-valent metals like iron.

Which microorganisms are known to degrade this compound or similar compounds?

Several genera of bacteria have been identified as capable of degrading short-chain chlorinated alkanes.

  • Rhodococcus : Strains of Rhodococcus are known to possess haloalkane dehalogenases with activity towards a broad range of substrates, including longer-chain dichloroalkanes.[1]

  • Pseudomonas : Some Pseudomonas species can degrade chlorinated alkanes, often through oxidative pathways.[2]

  • Dehalococcoides and Dehalobacter : These are well-known organohalide-respiring bacteria that play a crucial role in the anaerobic reductive dechlorination of many chlorinated compounds.[3]

  • Ancylobacter and Starkeya : These genera have been enriched in aerobic microcosms showing successful removal of 1,2-dichloroethane.[4]

What are the expected end products of this compound degradation?

The final products depend on the degradation pathway:

  • Complete mineralization (aerobic): Carbon dioxide, water, and chloride ions.

  • Anaerobic degradation: Ethene, ethane, and chloride ions, with butane as a potential end product of hydrogenolysis.

  • Incomplete degradation: Accumulation of intermediates such as 1-chloro-2-butanol, butanols, or butanoic acid.

Troubleshooting Guide

This section addresses specific issues you may encounter during your this compound degradation experiments.

Issue Potential Cause(s) Troubleshooting Steps
No degradation of this compound observed. 1. Toxicity of 1,2-DCB: The initial concentration may be too high for the microbial consortium. 2. Lack of appropriate microorganisms: The inoculum may not contain microbes with the necessary degradative enzymes. 3. Sub-optimal environmental conditions: pH, temperature, or nutrient levels may be inhibiting microbial activity. 4. Low bioavailability: Due to its limited water solubility, 1,2-DCB may not be accessible to the microorganisms.[5][6]1. Perform a toxicity assay with a range of 1,2-DCB concentrations. Start experiments with a lower concentration (e.g., 1-10 mg/L). 2. Use an enriched culture known to degrade chlorinated alkanes or bioaugment with a known degrader strain (e.g., Rhodococcus sp.). 3. Optimize pH (typically 6.5-7.5), temperature (e.g., 25-30°C for mesophiles), and amend with a suitable mineral medium. 4. Add a non-ionic surfactant to increase the solubility of 1,2-DCB. Ensure vigorous shaking in liquid cultures.
Slow degradation rate. 1. Sub-optimal electron donor/acceptor: In anaerobic studies, the electron donor may be limiting. In aerobic studies, oxygen may be limited. 2. Nutrient limitation: Nitrogen, phosphorus, or trace elements may be insufficient. 3. Competitive inhibition: Presence of other chlorinated compounds that are more readily degraded.1. For anaerobic studies, ensure an adequate supply of an electron donor like lactate or hydrogen. For aerobic studies, ensure sufficient aeration. 2. Analyze the nutrient concentrations in your medium and supplement if necessary. 3. Analyze your 1,2-DCB source for impurities. If studying a mixed-contaminant scenario, be aware of preferential degradation.
Accumulation of an unknown intermediate. 1. Bottleneck in the degradation pathway: The rate of formation of an intermediate is faster than its subsequent degradation. 2. Incomplete degradation pathway: The microorganisms may lack the enzymes to further metabolize the intermediate.1. Identify the intermediate using GC-MS. 2. Provide a co-substrate that may induce the necessary enzymes for further degradation. Consider using a microbial consortium with diverse metabolic capabilities.
Abiotic losses in control experiments are high. 1. Volatility of 1,2-DCB: The compound may be escaping from the experimental setup. 2. Adsorption to materials: 1,2-DCB may be adsorbing to the vessel walls or stoppers.1. Use gas-tight vials with Teflon-lined septa and crimp seals. Minimize headspace in your vials. 2. Use glass vessels and Teflon-lined materials where possible. Run controls with killed cells to differentiate between abiotic loss and biosorption.

Experimental Protocols

Aerobic Degradation of this compound in a Microcosm Study

This protocol outlines the setup of a microcosm experiment to study the aerobic degradation of this compound.

1. Materials

  • This compound (analytical grade)

  • Basal Salts Medium (BSM)

  • Microbial inoculum (e.g., activated sludge, contaminated site soil/water, or a pure culture like Rhodococcus sp.)

  • Sterile glass serum bottles (125 mL) with Teflon-lined septa and aluminum crimp caps

  • Incubator shaker

2. Preparation of Basal Salts Medium (BSM) A typical BSM recipe per liter of deionized water:

  • K₂HPO₄: 1.0 g

  • KH₂PO₄: 1.0 g

  • (NH₄)₂SO₄: 1.0 g

  • MgSO₄·7H₂O: 0.2 g

  • FeSO₄·7H₂O: 0.01 g

  • Trace element solution: 1 mL Adjust pH to 7.0 and autoclave.

3. Microcosm Setup

  • In a sterile environment, add 50 mL of BSM to each serum bottle.

  • Inoculate the bottles with your chosen microbial source (e.g., 1 g of soil or 5 mL of water sample).

  • Spike the microcosms with this compound to the desired final concentration (e.g., 10 mg/L).

  • Seal the bottles immediately with Teflon-lined septa and aluminum crimp caps.

  • Prepare control microcosms:

    • Abiotic Control: BSM and 1,2-DCB (no inoculum).

    • Killed Control: BSM, 1,2-DCB, and autoclaved inoculum.

  • Incubate the bottles at a controlled temperature (e.g., 25°C) on a shaker (e.g., 150 rpm).

4. Sampling and Analysis

  • At regular time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), sacrifice triplicate bottles for each condition.

  • Analyze the concentration of this compound and potential metabolites using GC-MS.

  • Monitor chloride ion concentration as an indicator of dechlorination.

Anaerobic Reductive Dechlorination of this compound

This protocol describes the setup for studying anaerobic degradation.

1. Materials

  • All materials from the aerobic protocol.

  • Anaerobic mineral medium (e.g., BTZ medium).[4]

  • Electron donor (e.g., sodium lactate).

  • Resazurin (redox indicator).

  • Sodium sulfide or cysteine (reducing agent).

  • Nitrogen gas (oxygen-free).

  • Anaerobic chamber or glove box.

2. Microcosm Setup

  • Prepare the anaerobic mineral medium and dispense into serum bottles inside an anaerobic chamber.

  • Add the electron donor (e.g., to a final concentration of 10 mM lactate).

  • Add resazurin and the reducing agent. The medium should be colorless, indicating anaerobic conditions.

  • Inoculate the bottles with an anaerobic microbial source.

  • Spike with this compound.

  • Seal the bottles and incubate in the dark at a controlled temperature.

  • Prepare appropriate abiotic and killed controls.

3. Sampling and Analysis

  • Follow the sampling procedure for the aerobic experiment, performing all sample manipulations under anaerobic conditions.

  • Analyze for this compound, potential chlorinated intermediates, and final products like butene and butane using headspace GC-MS.

Visualizing Degradation Pathways and Workflows

Putative Aerobic Degradation Pathway of this compound

Aerobic_Degradation DCB This compound CHB 1-Chloro-2-butanol DCB->CHB Haloalkane dehydrogenase CBA 1-Chloro-2-butanone CHB->CBA Alcohol dehydrogenase Butanediol 1,2-Butanediol CHB->Butanediol Haloalkane dehydrogenase Metabolites Central Metabolism CBA->Metabolites Further Oxidation Butanediol->Metabolites Oxidation Anaerobic_Degradation cluster_0 Dihaloelimination cluster_1 Hydrogenolysis DCB1 This compound Butene 1-Butene DCB1->Butene + 2e- DCB2 This compound MCB Monochlorobutanes DCB2->MCB + H+ + 2e- Butane Butane MCB->Butane + H+ + 2e- Microcosm_Workflow start Start setup Microcosm Setup (Aerobic/Anaerobic) start->setup incubation Incubation setup->incubation sampling Periodic Sampling incubation->sampling sampling->incubation Continue Incubation analysis GC-MS Analysis (1,2-DCB & Metabolites) sampling->analysis data Data Interpretation analysis->data end End data->end

References

Technical Support Center: Safe Handling and Disposal of 1,2-Dichlorobutane Waste

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1,2-Dichlorobutane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety information for the handling and disposal of this compound waste. Our goal is to ensure your experiments are not only successful but also conducted with the highest degree of safety and regulatory compliance.

Core Principles of this compound Waste Management

This compound is a flammable and harmful chlorinated hydrocarbon that requires careful management to mitigate risks to personnel and the environment.[1][2][3] The fundamental principle of its waste management revolves around the "cradle-to-grave" concept, ensuring responsible handling from the moment it is generated to its final disposal. This guide provides the necessary information to achieve this.

Troubleshooting Guide: Common Issues in Handling and Disposal

This section addresses specific problems you might encounter during your work with this compound waste.

Problem Potential Cause(s) Troubleshooting Action(s)
Faint sweet or chloroform-like odor detected in the lab. - Improperly sealed waste container.- Small, undetected spill.- Inadequate ventilation.1. Immediately check the seals on all this compound waste containers. Ensure they are tightly closed.[2][4][5]2. Visually inspect the work area for any signs of a spill. If a spill is found, follow the spill response protocol outlined in Section 4.3. Verify that the laboratory's ventilation system or fume hood is functioning correctly. [6]
Visible corrosion or degradation of a waste container. - Chemical incompatibility of the container material with this compound.- Prolonged storage.1. Carefully transfer the waste to a new, compatible container. Use appropriate PPE during the transfer.2. Ensure waste containers are made of appropriate materials (e.g., glass or a compatible plastic). Avoid reactive metals like aluminum.[7]3. Label the new container clearly with "Hazardous Waste," "this compound," and the date of generation.
Uncertainty about proper waste segregation. - Lack of clear institutional guidelines.- Unfamiliarity with the specific hazards of this compound.1. Do NOT mix this compound waste with other waste streams. [4] It should be collected in a dedicated, labeled container for halogenated hydrocarbon waste.2. Consult your institution's Environmental Health and Safety (EHS) office for specific waste stream protocols.3. Review the Safety Data Sheet (SDS) for this compound to understand its incompatibilities.[5]
A small spill of this compound has occurred. - Accidental mishandling during transfer or use.1. Alert personnel in the immediate area. 2. If safe to do so, contain the spill using a chemical spill kit with absorbent materials like vermiculite or sand.[2][4] Do not use combustible materials like paper towels.3. Wear appropriate PPE , including gloves, safety goggles, and a lab coat.[4][5]4. Collect the absorbed material in a sealed, labeled container for hazardous waste disposal.[8]5. Ventilate the area.

Frequently Asked Questions (FAQs)

Handling and Storage
  • Q1: What are the essential personal protective equipment (PPE) for handling this compound?

    • A1: Always wear chemical-resistant gloves (nitrile is a common recommendation, but consult your glove manufacturer's compatibility chart), safety goggles or a face shield, a lab coat, and closed-toe shoes.[4][5][6][9] Work in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Q2: How should I properly store this compound waste?

    • A2: Store this compound waste in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][4][5] Ensure the storage area is designated for flammable liquids.

  • Q3: Can I mix this compound waste with other organic solvents?

    • A3: No. This compound is a halogenated hydrocarbon and should be segregated from non-halogenated organic waste to facilitate proper disposal and prevent potentially hazardous reactions.[4]

Disposal
  • Q4: What is the correct procedure for disposing of this compound waste?

    • A4: this compound waste is considered hazardous waste and must be disposed of through a licensed disposal company.[4] Do not pour it down the drain or dispose of it with regular trash.[10] Contact your institution's EHS office to arrange for a hazardous waste pickup.

  • Q5: How do I label a this compound waste container?

    • A5: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Flammable," "Harmful").[6] Include the accumulation start date.

Emergency Procedures
  • Q6: What should I do in case of a large spill of this compound?

    • A6: For large spills, immediately evacuate the area and alert others.[11][12] If you are trained and it is safe to do so, attempt to control the source of the leak.[12] Otherwise, contact your institution's emergency response team or local fire department.[11]

  • Q7: What are the first aid measures for exposure to this compound?

    • A7:

      • Skin contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[5][11]

      • Eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][11]

      • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[5][13]

      • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[5]

Experimental Protocols

Protocol for Segregation and Collection of this compound Waste
  • Obtain a designated waste container: Use a clean, empty, and compatible container with a secure, tight-fitting lid.

  • Label the container: Before adding any waste, label the container with "Hazardous Waste," "this compound," and appropriate hazard symbols.

  • Transfer waste: Carefully pour the this compound waste into the container, avoiding splashes. Use a funnel if necessary.

  • Secure the container: Tightly close the lid after each addition.

  • Store appropriately: Place the container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.

Protocol for Small Spill Cleanup
  • Assess the situation: Ensure the spill is small enough to be handled safely without specialized respiratory protection.

  • Don PPE: Put on chemical-resistant gloves, safety goggles, and a lab coat.

  • Contain the spill: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[2][4]

  • Collect the waste: Once the liquid is absorbed, carefully scoop the material into a labeled, sealable container.

  • Decontaminate the area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Dispose of all materials: The absorbent material, gloves, and cleaning cloths are all considered hazardous waste and must be disposed of accordingly.

Visualizations

This compound Waste Handling Workflow

A workflow for the safe handling and disposal of this compound waste.

Decision Tree for this compound Spill Response

A decision tree for responding to a this compound spill.

References

Navigating the Nuances of 1,2-Dichlorobutane: A Technical Guide to Laboratory Equipment Compatibility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the safe and effective handling of 1,2-Dichlorobutane in research and development environments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the compatibility of this chlorinated hydrocarbon with common laboratory equipment. Understanding these interactions is paramount for ensuring experimental integrity, preventing costly equipment failure, and maintaining a safe laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical properties of this compound that influence its compatibility with lab materials?

A1: this compound is a colorless, volatile, and flammable liquid.[1][2][3] Its molecular structure, featuring a four-carbon backbone with two chlorine atoms, renders it a non-polar organic solvent with limited water solubility.[2][4] This inherent non-polarity is the principal driver of its interactions with polymeric materials, such as plastics and elastomers. The presence of chlorine atoms also contributes to its reactivity, particularly in substitution reactions.[2] While stable under normal conditions, it is incompatible with strong oxidizing agents.[5]

Q2: I am planning a synthesis reaction using this compound as a solvent. What type of reaction vessel should I use?

A2: For most applications involving this compound, borosilicate glass (e.g., Pyrex®, DURAN®) is the material of choice for reaction vessels. Borosilicate glass is highly resistant to chemical attack from a wide range of organic substances and halogens like chlorine.[5] Its chemical inertness prevents leaching of contaminants into your reaction mixture, ensuring the purity of your results.[2] Furthermore, its low coefficient of thermal expansion makes it resilient to thermal shock during heating and cooling cycles.[2]

Q3: Can I use plastic containers for storing this compound?

A3: The use of plastic containers for storing this compound requires careful consideration and is generally not recommended for long-term storage. The compatibility of plastics is highly dependent on their specific composition.

  • Polytetrafluoroethylene (PTFE) and other fluorinated polymers exhibit excellent chemical resistance to a wide array of solvents, including chlorinated hydrocarbons.[1] PTFE is largely inert and will not be significantly affected by this compound.

  • Polyethylene (PE) and Polypropylene (PP) may show limited to poor compatibility. As non-polar solvents, chlorinated hydrocarbons like this compound can be absorbed by these polymers, leading to swelling, softening, and a loss of mechanical strength over time.[3][6] High-density polyethylene (HDPE) generally offers better resistance than low-density polyethylene (LDPE).[6] It is crucial to perform compatibility testing before committing to long-term storage in these materials.

Q4: What about the elastomers in my experimental setup, such as O-rings, septa, and tubing? Which materials are compatible with this compound?

A4: Elastomer compatibility is a critical consideration, as failure can lead to leaks and experimental failure.

  • Fluoroelastomers such as Viton® (FKM) and Kalrez® (FFKM) are highly recommended for applications involving this compound. These materials are engineered for excellent resistance to a broad spectrum of chemicals, including hydrocarbons and chlorinated solvents.

  • Buna-N (Nitrile) is generally not recommended for prolonged contact with this compound. While it has good resistance to oils and some fuels, it is susceptible to degradation by chlorinated hydrocarbons.

  • Silicone elastomers also exhibit poor compatibility with chlorinated solvents and should be avoided.

When selecting elastomers, always consult the manufacturer's chemical resistance guides and, if possible, perform immersion testing.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Swelling or softening of plastic labware (e.g., beakers, graduated cylinders) Incompatibility of the plastic with this compound.Immediately transfer the this compound to a borosilicate glass container. Discontinue the use of the affected plasticware with this solvent. Refer to the material compatibility table below for suitable alternatives.
Leaking from fittings or connections with elastomeric seals Degradation of the elastomer (e.g., O-ring, gasket) due to chemical attack by this compound.Safely stop the experiment and depressurize the system. Replace the failed seal with a compatible fluoroelastomer like Viton® or Kalrez®. Inspect the sealing surfaces for any damage.
Discoloration or etching of metal components Corrosion of the metal by this compound, potentially in the presence of impurities or at elevated temperatures.While stainless steel (304 and 316) is generally resistant, prolonged exposure or harsh conditions can lead to corrosion. If discoloration is observed, consider using a higher-grade alloy or a glass-lined reactor. Ensure the this compound is free from acidic impurities.
Contamination of the final product with an unknown impurity Leaching of plasticizers or other additives from incompatible plastic or elastomeric components.Use only highly inert materials such as borosilicate glass and PTFE for all wetted parts. Clean all equipment thoroughly before use.

Material Compatibility Summary

Material Category Specific Material Compatibility with this compound Rationale and Expert Insights
Glassware Borosilicate GlassExcellent Highly resistant to a wide range of organic compounds and halogens.[5] The material of choice for reaction vessels and storage.
Plastics Polytetrafluoroethylene (PTFE)Excellent Inert fluoropolymer with broad chemical resistance.[1] Ideal for tubing, liners, and coatings.
Polyethylene (HDPE, LDPE)Limited to Poor Susceptible to absorption of the solvent, leading to swelling and degradation.[6] Not recommended for long-term contact.
Polypropylene (PP)Limited to Poor Similar to polyethylene, can be affected by chlorinated hydrocarbons, especially at elevated temperatures.[3]
Elastomers Fluoroelastomers (Viton®, Kalrez®)Excellent Designed for high-performance applications with aggressive chemicals.
Buna-N (Nitrile)Poor Prone to swelling and degradation upon exposure to chlorinated solvents.
SiliconePoor Not resistant to chlorinated hydrocarbons.
Metals Stainless Steel (304, 316)Good to Excellent Generally resistant, but corrosion can occur under certain conditions (e.g., presence of water and high temperatures leading to HCl formation).
AluminumPoor Can react with chlorinated hydrocarbons, especially in the presence of water.

Experimental Protocols

Protocol 1: Gravimetric Swell Test for Elastomer Compatibility

This protocol provides a quantitative method to assess the compatibility of an elastomer with this compound.

Materials:

  • Elastomer sample (e.g., O-ring)

  • Analytical balance (readable to 0.1 mg)

  • Glass vial with a PTFE-lined cap

  • This compound

  • Forceps

  • Lint-free tissue

Procedure:

  • Initial Measurement:

    • Clean the elastomer sample with a suitable solvent (e.g., isopropanol) and dry it completely.

    • Weigh the dry elastomer sample on the analytical balance and record the initial weight (Wi).

  • Immersion:

    • Place the elastomer sample in the glass vial.

    • Add enough this compound to completely submerge the sample.

    • Seal the vial with the PTFE-lined cap to prevent evaporation.

    • Store the vial at the intended experimental temperature for a specified duration (e.g., 24, 48, or 72 hours).

  • Final Measurement:

    • After the immersion period, carefully remove the elastomer sample from the vial using forceps.

    • Quickly blot the surface of the sample with a lint-free tissue to remove excess solvent.

    • Immediately weigh the swollen elastomer sample and record the final weight (Wf).

  • Calculation:

    • Calculate the percentage of swell using the following formula: % Swell = [(Wf - Wi) / Wi] * 100

  • Interpretation:

    • A low percentage of swell (typically <5%) indicates good compatibility.

    • A high percentage of swell suggests poor compatibility and potential material degradation.

Logical Workflow for Material Selection

MaterialSelection cluster_start Start: Material Selection for this compound Application cluster_primary_contact Primary Fluid Contact Components cluster_recommendations Recommended Materials cluster_caution Materials to Use with Caution or Avoid start Identify the Application (e.g., Reaction, Storage, Tubing) reaction_vessel Reaction Vessel / Storage Container start->reaction_vessel seals_gaskets Seals / Gaskets / O-Rings start->seals_gaskets tubing Tubing / Flow Path start->tubing glass Borosilicate Glass reaction_vessel->glass Primary Choice other_plastics Other Plastics (PE, PP) reaction_vessel->other_plastics Short-term use only (Requires testing) fluoroelastomer Fluoroelastomer (Viton®, Kalrez®) seals_gaskets->fluoroelastomer Primary Choice other_elastomers Other Elastomers (Buna-N, Silicone) seals_gaskets->other_elastomers Avoid ptfe PTFE tubing->ptfe Primary Choice tubing->other_plastics Avoid for critical applications

Caption: Decision workflow for selecting compatible materials for use with this compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1,2-, 1,3-, and 1,4-Dichlorobutane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the chemical reactivity of three key isomers of dichlorobutane: 1,2-dichlorobutane, 1,3-dichlorobutane, and 1,4-dichlorobutane. Understanding the distinct reaction pathways and reactivity of these isomers is crucial for researchers and professionals in drug development and chemical synthesis, where precise control of chemical reactions is paramount. This document synthesizes fundamental principles of organic chemistry with experimental observations to provide a comprehensive reference.

Introduction: Structural Isomers and Their Inherent Differences

1,2-, 1,3-, and 1,4-dichlorobutane are structural isomers with the molecular formula C₄H₈Cl₂. While they share the same molecular weight, the positioning of the two chlorine atoms along the butane chain imparts distinct chemical properties, leading to significant differences in their reactivity, particularly in nucleophilic substitution and elimination reactions. The proximity of the electron-withdrawing chlorine atoms to each other influences bond polarities, steric hindrance, and the potential for intramolecular reactions, dictating the products formed and the rates at which they are produced.

Formation and Relative Abundance of Dichlorobutane Isomers

A common method for the synthesis of a mixture of dichlorobutane isomers is the free-radical chlorination of 1-chlorobutane.[1][2][3] The distribution of the resulting isomers is not random and provides insight into the relative reactivity of the C-H bonds within the 1-chlorobutane molecule.[4][5] Experimental data consistently shows that the formation of 1,3-dichlorobutane is favored, a direct consequence of the higher reactivity of the secondary C-H bonds at the C3 position.[3] The electron-withdrawing inductive effect of the initial chlorine atom deactivates the nearby C-H bonds, particularly at the C1 and C2 positions.[4]

Table 1: Experimental Product Distribution of Dichlorobutane Isomers from Free-Radical Chlorination of 1-Chlorobutane

IsomerPosition of ChlorinationExperimental Abundance (%)
1,1-DichlorobutaneC1 (Primary)5.8 - 7.8
This compoundC2 (Secondary)22.9 - 23.3
1,3-DichlorobutaneC3 (Secondary)46.3 - 46.4
1,4-DichlorobutaneC4 (Primary)24.4 - 25.0

Note: The ranges in abundance reflect variations in experimental conditions reported in different studies.[3][5]

This data underscores that while all three isomers can be formed, their prevalence in such mixtures varies significantly, which can be a consideration in their isolation and subsequent use.

Comparative Reactivity in Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of organic synthesis, and the dichlorobutane isomers exhibit markedly different behaviors in these reactions. The primary factors influencing their reactivity are the potential for intramolecular cyclization and the nature of the carbon-chlorine bond (primary vs. secondary).

1,4-Dichlorobutane: The Gateway to Tetrahydrofuran (THF)

The most distinct reactive pathway for 1,4-dichlorobutane is its propensity to undergo a rapid intramolecular nucleophilic substitution (a Williamson ether synthesis) to form the five-membered cyclic ether, tetrahydrofuran (THF).[6][7][8][9][10] This reaction is significantly faster than intermolecular substitution reactions under similar conditions.

In the presence of a base, such as sodium hydroxide, the initial substitution of one chlorine atom with a hydroxyl group forms 4-chlorobutan-1-ol. The resulting alkoxide ion then readily attacks the carbon bearing the second chlorine atom in an intramolecular Sₙ2 reaction, yielding THF.[6]

G cluster_0 Reaction of 1,4-Dichlorobutane 1,4-Dichlorobutane Cl-(CH₂)₄-Cl 4-Chlorobutan-1-ol HO-(CH₂)₄-Cl 1,4-Dichlorobutane->4-Chlorobutan-1-ol NaOH (aq) Alkoxide ⁻O-(CH₂)₄-Cl 4-Chlorobutan-1-ol->Alkoxide NaOH THF Tetrahydrofuran Alkoxide->THF Intramolecular Sₙ2

Caption: Intramolecular cyclization of 1,4-dichlorobutane to form THF.

This intramolecular pathway is highly favored due to the formation of a stable, five-membered ring.

1,3-Dichlorobutane: Potential for Oxetane Formation

Similar to 1,4-dichlorobutane, 1,3-dichlorobutane can also undergo intramolecular cyclization, though to a lesser extent, to form a four-membered cyclic ether, an oxetane (specifically, 2-methyl-3-chlorooxetane or substituted oxetanes depending on the nucleophile).[11] The formation of a four-membered ring is generally less favorable than a five-membered ring due to increased ring strain.[11] Consequently, intermolecular substitution and elimination reactions are more competitive for 1,3-dichlorobutane compared to the 1,4-isomer.

This compound: The Influence of Neighboring Group Participation

This compound presents a more complex scenario. The chlorine atom on the adjacent carbon can influence the reaction rate through neighboring group participation (also known as anchimeric assistance).[12] In this mechanism, the neighboring chlorine atom can act as an internal nucleophile, displacing the other chlorine atom to form a cyclic chloronium ion intermediate. This intermediate is then attacked by an external nucleophile. This two-step process with two inversions of stereochemistry results in an overall retention of configuration at the reaction center.

G cluster_1 Neighboring Group Participation in this compound This compound CH₃CH₂CHClCH₂Cl Chloronium_Ion Cyclic Chloronium Ion Intermediate This compound->Chloronium_Ion Intramolecular attack Product Substitution Product Chloronium_Ion->Product Nucleophilic attack

Caption: Neighboring group participation in this compound.

This participation can lead to an enhanced reaction rate compared to a similar secondary alkyl halide without a neighboring chlorine atom. However, the overall rate of substitution is also influenced by the inductive effect of the second chlorine atom, which deactivates the electrophilic carbon.

Comparative Reactivity in Elimination Reactions

Elimination reactions, particularly E2 reactions which are favored by strong, non-nucleophilic bases, also show differences among the dichlorobutane isomers.[13][14][15]

  • 1,4-Dichlorobutane: Due to the primary nature of the carbon-chlorine bonds and the distance between them, simple E2 elimination to form unsaturated products is a possible pathway, though it competes with the highly favorable intramolecular substitution.

  • 1,3-Dichlorobutane: This isomer has both a primary and a secondary carbon-chlorine bond. Elimination can occur to form different isomeric chlorobutenes. The regioselectivity of the elimination will be governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product.[14]

  • This compound: With two adjacent chlorine atoms, this isomer can undergo a double dehydrohalogenation with a strong base to form alkynes. The stereochemistry of the starting material can influence the geometry of the initial alkene formed in the first elimination step.[14]

Experimental Protocols for Comparative Reactivity Analysis

To empirically compare the reactivity of these isomers, a standardized experimental setup is crucial. The following protocol outlines a method for comparing the rates of hydrolysis, a common nucleophilic substitution reaction.

Protocol: Comparative Hydrolysis of Dichlorobutane Isomers

Objective: To compare the relative rates of hydrolysis of 1,2-, 1,3-, and 1,4-dichlorobutane by monitoring the formation of a silver halide precipitate.[2][4][11][16][17]

Materials:

  • This compound

  • 1,3-Dichlorobutane

  • 1,4-Dichlorobutane

  • Ethanol

  • 0.02 M Silver Nitrate (AgNO₃) solution

  • Test tubes and rack

  • Water bath

  • Stopwatch

Procedure:

  • Label three test tubes, one for each dichlorobutane isomer.

  • Add 2 mL of ethanol to each test tube. Ethanol acts as a co-solvent to ensure miscibility of the haloalkanes in the aqueous silver nitrate solution.[17]

  • Add 3-4 drops of the corresponding dichlorobutane isomer to each labeled test tube.

  • Place the test tubes in a water bath set to a constant temperature (e.g., 50 °C) to allow them to equilibrate.

  • In a separate test tube, warm 6 mL of 0.02 M silver nitrate solution in the same water bath.

  • Simultaneously add 2 mL of the warmed silver nitrate solution to each of the three test tubes containing the dichlorobutane isomers and start the stopwatch.

  • Observe the test tubes and record the time it takes for a precipitate (silver chloride, AgCl) to first appear as a distinct cloudiness.[2][11]

  • Compare the times recorded for each isomer. The shorter the time, the faster the rate of hydrolysis and the more reactive the isomer under these conditions.

G cluster_workflow Experimental Workflow A Prepare solutions of dichlorobutane isomers in ethanol B Equilibrate solutions and AgNO₃ in a water bath A->B C Mix solutions and start timing B->C D Observe and record time for precipitate formation C->D E Compare reaction times to determine relative reactivity D->E

Caption: Workflow for comparing the hydrolysis rates of dichlorobutane isomers.

Summary of Comparative Reactivity

The following table summarizes the key differences in reactivity between the three dichlorobutane isomers.

Table 2: Summary of Comparative Reactivity

IsomerKey Reaction PathwaysExpected Relative Reactivity in Nucleophilic SubstitutionFactors Influencing Reactivity
1,4-Dichlorobutane Intramolecular cyclization to form THFHighest (due to intramolecular pathway)Formation of a stable 5-membered ring.
1,3-Dichlorobutane Intermolecular substitution/elimination, intramolecular cyclization to oxetanesIntermediateCompetition between intermolecular reactions and less favorable 4-membered ring formation.
This compound Intermolecular substitution/elimination, potential for neighboring group participationVariable, can be enhanced by anchimeric assistanceInductive effect of adjacent chlorine, steric hindrance, and potential for chloronium ion intermediate formation.

Conclusion

The reactivity of 1,2-, 1,3-, and 1,4-dichlorobutane is not uniform and is dictated by the unique structural arrangement of the chlorine atoms in each isomer. 1,4-Dichlorobutane is dominated by a rapid intramolecular cyclization to form tetrahydrofuran. 1,3-Dichlorobutane exhibits a balance of intermolecular reactions and a less favorable intramolecular cyclization to form oxetanes. This compound's reactivity is more nuanced, influenced by a combination of inductive effects, steric hindrance, and the potential for neighboring group participation. A thorough understanding of these differences is essential for chemists to predict reaction outcomes, optimize synthetic routes, and control product formation in their research and development endeavors.

References

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Dichlorobutane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of structural isomers is a foundational requirement for chemical synthesis, impurity profiling, and quality control. Dichlorobutane (C₄H₈Cl₂), with its nine structural isomers, presents a classic analytical challenge. While sharing the same molecular weight and formula, their distinct atomic arrangements give rise to unique spectroscopic fingerprints. This guide provides an in-depth comparison of how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) can be expertly applied to differentiate these isomers, moving beyond mere data reporting to explain the causal relationships between structure and spectral output.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy is unparalleled in its ability to provide a detailed map of the carbon-hydrogen framework of a molecule. For dichlorobutane isomers, both ¹H and ¹³C NMR offer clear, quantitative data for differentiation based on chemical environment and molecular symmetry.

¹H NMR Spectroscopy: Probing the Proton Environment

The key differentiators in ¹H NMR are the number of unique proton signals, their chemical shifts (position on the x-axis), integration (area under the signal), and splitting patterns (multiplicity). The electronegative chlorine atoms deshield nearby protons, shifting their signals downfield to a higher ppm value. The splitting pattern, governed by the n+1 rule, reveals the number of neighboring protons, providing direct evidence of connectivity.

The structural differences between the isomers lead to vastly different spectra. For example, the high symmetry of 1,4-dichlorobutane results in a simple spectrum with only two signals, whereas the lack of symmetry in 1,2-dichlorobutane produces a much more complex pattern.

Table 1: Comparative ¹H NMR Data for Dichlorobutane Isomers

Isomer Structure No. of Signals Expected Multiplicity & Integration
1,1-Dichlorobutane CH₃CH₂CH₂CHCl₂ 4 Triplet (3H), Multiplet (2H), Multiplet (2H), Triplet (1H)
This compound CH₃CH₂CHClCH₂Cl 4 Triplet (3H), Multiplet (2H), Multiplet (1H), Multiplet (2H)
1,3-Dichlorobutane CH₃CHClCH₂CH₂Cl 4 Doublet (3H), Multiplet (1H), Multiplet (2H), Triplet (2H)
1,4-Dichlorobutane ClCH₂CH₂CH₂CH₂Cl 2 Triplet (4H), Quintet (4H)
2,2-Dichlorobutane CH₃CH₂CCl₂CH₃ 3 Triplet (3H), Quartet (2H), Singlet (3H)
2,3-Dichlorobutane CH₃CHClCHClCH₃ 2 Doublet (6H), Multiplet (2H)
1,1-Dichloro-2-methylpropane (CH₃)₂CHCHCl₂ 3 Doublet (6H), Multiplet (1H), Doublet (1H)
1,2-Dichloro-2-methylpropane (CH₃)₂CClCH₂Cl 2 Singlet (6H), Singlet (2H)

| 1,3-Dichloro-2-methylpropane | ClCH₂CH(CH₃)CH₂Cl | 3 | Doublet (3H), Multiplet (1H), Multiplet (4H) |

Note: Chemical shifts and exact multiplicities can vary with solvent and spectrometer frequency. The data presented is a generalized prediction based on structure.

¹³C NMR Spectroscopy: A Reflection of Molecular Symmetry

Proton-decoupled ¹³C NMR spectroscopy simplifies the analysis by providing a single peak for each unique carbon atom. The number of signals directly reflects the molecule's symmetry. Symmetrical isomers like 1,4-dichlorobutane will show fewer signals than their asymmetrical counterparts. The chemical shift is also highly informative; carbons bonded directly to chlorine are significantly shifted downfield.

Table 2: Comparative ¹³C NMR Data for Dichlorobutane Isomers

Isomer No. of Unique Carbons
1,1-Dichlorobutane 4
This compound 4
1,3-Dichlorobutane 4
1,4-Dichlorobutane 2
2,2-Dichlorobutane 4
2,3-Dichlorobutane 2
1,1-Dichloro-2-methylpropane 3
1,2-Dichloro-2-methylpropane 3

| 1,3-Dichloro-2-methylpropane | 3 |

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Dissolve 10-20 mg of the dichlorobutane sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[1] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.[1]

  • ¹H NMR Acquisition : Acquire the spectrum using a standard 90° pulse sequence. Set a relaxation delay of 5 seconds to ensure accurate integration.[1] Typically, 16 to 32 scans are sufficient for a clear spectrum.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled spectrum to produce singlets for each carbon. A relaxation delay of 2-5 seconds is generally adequate.[1]

  • Data Processing : Apply a Fourier transform to the raw Free Induction Decay (FID) data. Perform phase and baseline corrections. For ¹H spectra, integrate the signals to determine the relative ratios of protons.[2]

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

When coupled with Gas Chromatography (GC-MS), mass spectrometry is a powerful tool for separating the volatile dichlorobutane isomers and analyzing their mass-to-charge ratios. While all structural isomers have the same molecular weight (127.01 g/mol ), their fragmentation patterns upon electron ionization (EI) are distinct, providing a reliable method for identification.[3][4][5][6][7][8][9]

The core principle of differentiation lies in the stability of the carbocations formed during fragmentation.[10] The molecule is first ionized to a molecular ion (M⁺˙), which then breaks apart. Pathways that lead to more stable carbocations (tertiary > secondary > primary) are favored. Furthermore, the presence of two chlorine atoms creates a characteristic isotopic signature for chlorine-containing fragments, with peaks at M, M+2, and M+4, which helps confirm the presence of chlorine in a given fragment.[1]

Table 3: Key Mass Spectrometry Fragments for Dichlorobutane Isomers

Isomer Molecular Ion (m/z) Base Peak (m/z) Key Fragment Ions (m/z)
This compound 126 (low abundance) 63 90/92 ([M-HCl]⁺˙), 62/64, 55, 41
1,4-Dichlorobutane 126 (low abundance) 55 90/92 ([M-HCl]⁺˙), 62/64
2,2-Dichlorobutane 126 (low abundance) 91/93 63, 56, 41

| 2,3-Dichlorobutane | 126 (low abundance) | 63/65 | 90/92 ([M-HCl]⁺˙), 55, 41 |

Data compiled from multiple sources.[10][6][11]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution (~1 mg/mL) of the dichlorobutane sample in a volatile solvent like dichloromethane or methanol.[1][10]

  • GC Conditions :

    • Injector : Use a split/splitless injector at 250 °C in split mode (e.g., 50:1 ratio).[10]

    • Column : A non-polar 30 m x 0.25 mm ID capillary column with a 0.25 µm film thickness (e.g., 5% phenyl methylpolysiloxane) is suitable.[10]

    • Carrier Gas : Use Helium at a constant flow of 1 mL/min.[10]

    • Oven Program : Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.[1][10] This separates the isomers based on their boiling points.

  • MS Conditions :

    • Ionization : Use Electron Ionization (EI) at 70 eV.[10]

    • Temperatures : Set the ion source to 230 °C and the quadrupole to 150 °C.[10]

    • Mass Range : Scan from m/z 35 to 150.[10]

  • Data Analysis : Analyze the resulting total ion chromatogram to identify the separated isomers. Examine the mass spectrum for each peak, identifying the molecular ion and comparing the fragmentation pattern to reference spectra.[1]

Infrared (IR) Spectroscopy: The Fingerprint of Functionality

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. For alkyl halides, the most relevant vibrations are the C-Cl stretches. These absorptions are typically strong but fall within the complex "fingerprint region" (below 1500 cm⁻¹), which can make definitive assignment challenging.[12]

However, this complexity is also a source of uniqueness. The C-Cl stretching bands appear in the 850-550 cm⁻¹ range.[13][14][15] While a specific C-Cl band might be hard to isolate, the overall pattern of peaks in this region is unique to each isomer's skeletal structure. Additionally, terminal alkyl halides often show a characteristic C-H wag for the –CH₂X group between 1300-1150 cm⁻¹.[13][14] Therefore, while IR may not be the primary tool for initial identification, it serves as an excellent method for confirming the identity of a known isomer by matching its fingerprint region to a reference spectrum.

Table 4: Key Infrared Absorption Regions for Dichlorobutanes

Vibration Frequency Range (cm⁻¹) Significance
C-H Stretch (sp³) 3000-2850 Confirms the presence of an alkane backbone.
C-H Bend/Wag 1470-1350 Part of the fingerprint, varies with structure.
-CH₂Cl Wag 1300-1150 Diagnostic for isomers with a terminal chloromethyl group.[13][14]

| C-Cl Stretch | 850-550 | Highly characteristic of each isomer's unique structure.[13][14][15] |

Experimental Protocol: Liquid Phase IR Spectroscopy
  • Sample Preparation : As dichlorobutanes are liquids, a neat spectrum is easily obtained. Place one drop of the neat liquid sample between two salt (NaCl or KBr) plates.[2]

  • Background Spectrum : First, run a background scan with the clean, empty salt plates in the spectrometer beam path. This will be subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

  • Sample Spectrum : Place the sample-loaded plates into the spectrometer's sample holder.

  • Data Acquisition : Record the spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.[2] The resulting spectrum of absorbance or transmittance versus wavenumber is the compound's IR fingerprint.

An Integrated Strategy for Unambiguous Identification

While each technique provides valuable information, their combined application creates a self-validating system for identifying any dichlorobutane isomer with high confidence. The logical workflow below illustrates how these methods are synergistically employed.

G cluster_0 Initial Analysis & Separation cluster_1 Definitive Structural Elucidation cluster_2 Confirmatory Analysis GCMS GC-MS Analysis TIC Total Ion Chromatogram (Separates Isomers) GCMS->TIC Yields MS Mass Spectrum (Provides MW & Fragmentation) TIC->MS For each peak NMR NMR Spectroscopy (¹H and ¹³C) MS->NMR Hypothesize Structure H_NMR ¹H NMR (Connectivity & Proton Ratios) NMR->H_NMR C_NMR ¹³C NMR (Symmetry & Carbon Environments) NMR->C_NMR IR IR Spectroscopy NMR->IR Confirm Structure Fingerprint Fingerprint Region Match (Confirms Identity) IR->Fingerprint FinalID Unambiguous Isomer Identification Fingerprint->FinalID Start Unknown Dichlorobutane Isomer Mixture Start->GCMS

Caption: Workflow for the integrated spectroscopic differentiation of dichlorobutane isomers.

This workflow begins with GC-MS to separate the isomers and provide initial data on molecular weight and fragmentation. Based on a hypothesized structure, NMR is then used for definitive elucidation of the carbon-hydrogen framework. Finally, IR spectroscopy serves as a rapid and effective confirmation by matching the unique fingerprint region to a known standard.

References

A Comparative Guide to the Reactivity of 1,2-Dichlorobutane and 1,2-Dibromobutane

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical synthesis and drug development, the choice of a starting material is a critical decision that dictates reaction pathways, conditions, and ultimately, the viability of a synthetic route. Vicinal dihalides like 1,2-Dichlorobutane and 1,2-Dibromobutane are valuable intermediates, but their reactivity profiles differ significantly. This guide provides an in-depth, objective comparison of their performance in common organic reactions, grounded in fundamental chemical principles and supported by experimental frameworks.

Executive Summary

Under analogous conditions, 1,2-dibromobutane is significantly more reactive than this compound in both nucleophilic substitution (S_N2) and elimination (E2) reactions. This heightened reactivity is overwhelmingly attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. The carbon-bromine (C-Br) bond is weaker and more polarizable than the carbon-chlorine (C-Cl) bond, facilitating an easier departure of the leaving group and lowering the activation energy of the rate-determining step in these reactions.

Theoretical Framework: The Decisive Role of the Leaving Group

The reactivity of alkyl halides in substitution and elimination reactions is governed by a few key factors: the structure of the alkyl group, the strength of the nucleophile or base, solvent effects, and the nature of the leaving group. When comparing this compound and 1,2-dibromobutane, the alkyl structure is identical, allowing for a direct assessment of the halogen's influence.

Leaving Group Ability

A good leaving group is a species that is stable on its own after detaching from the substrate. The stability of the leaving group is inversely related to its basicity; weaker bases make better leaving groups.[1][2] Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), which means that the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻).[3] This fundamental difference is the primary driver of the observed reactivity gap. The larger ionic radius of bromide also allows the negative charge to be dispersed over a greater volume, further enhancing its stability in solution.[3]

The general trend for halide leaving group ability is: I⁻ > Br⁻ > Cl⁻ > F⁻.[1]

Carbon-Halogen Bond Strength

The rate of S_N2 and E2 reactions is dependent on the breaking of the carbon-halogen bond in the transition state. A weaker bond requires less energy to break, leading to a faster reaction. The C-Br bond has a lower bond dissociation energy than the C-Cl bond, making it kinetically more favorable to cleave.[4][5]

BondAverage Bond Energy (kJ/mol)
C-Cl339[6]
C-Br276[6]

This ~63 kJ/mol difference in bond energy represents a significant energetic barrier for the chlorosubstituted compound to overcome compared to its bromo-analogue.

Reactivity in Nucleophilic Substitution (S_N2) Reactions

Bimolecular nucleophilic substitution (S_N2) is a concerted, one-step mechanism where a nucleophile attacks the electrophilic carbon from the backside, displacing the leaving group simultaneously.[7][8] The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.[9][10]

dot

Caption: Generalized S_N2 mechanism showing backside attack and inversion of configuration.

Given the superior leaving group ability of bromide, 1,2-dibromobutane will react significantly faster in S_N2 reactions than this compound. For example, in a Finkelstein reaction with sodium iodide in acetone, the formation of sodium bromide precipitate would be observed much more rapidly than the formation of sodium chloride.[11] This is because 1-bromobutane reacts approximately 167 times faster than 1-chlorobutane under these conditions, and a similar trend is expected for the 1,2-dihalo derivatives.[5]

Reactivity in Elimination (E2) Reactions

Bimolecular elimination (E2) is also a concerted, one-step process where a base abstracts a proton from a carbon adjacent (beta) to the leaving group, leading to the formation of a double bond and the simultaneous departure of the leaving group.[12] The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base.[13]

dot

E2_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Workup cluster_analysis Product Analysis start Dissolve Substrate (1,2-dihalobutane) in an appropriate solvent (e.g., t-butanol) add_base Add a strong, sterically hindered base (e.g., KOtBu) start->add_base 1. reflux Heat the mixture (reflux) to promote elimination add_base->reflux 2. quench Quench the reaction (e.g., with water) reflux->quench 3. extract Extract organic products into a suitable solvent (e.g., ether) quench->extract 4. dry Dry the organic layer (e.g., with MgSO₄) extract->dry 5. gcms Analyze product mixture using Gas Chromatography (GC) to determine product distribution dry->gcms 6. compare Compare reaction rates and alkene isomer ratios gcms->compare 7.

Caption: Experimental workflow for a comparative E2 elimination study.

Similar to the S_N2 reaction, the rate-determining step of the E2 reaction involves the cleavage of the C-X bond. Therefore, 1,2-dibromobutane will undergo E2 elimination more readily than this compound. The use of a strong, sterically hindered base like potassium tert-butoxide (KOtBu) is crucial to favor the E2 pathway over the competing S_N2 reaction.

Experimental Protocol: Comparative S_N2 Reactivity via Halide Exchange

This protocol provides a self-validating system to qualitatively and quantitatively compare the reactivity of the two dihalides. The choice of acetone as the solvent is strategic: sodium iodide (NaI) is soluble in acetone, while the resulting sodium chloride (NaCl) and sodium bromide (NaBr) are not. Their precipitation provides a visual indicator of reaction progress and drives the equilibrium toward the products.

Materials:

  • This compound

  • 1,2-Dibromobutane

  • 15% Sodium Iodide in Acetone solution

  • Test tubes and rack

  • Water bath

  • Stopwatch

Procedure:

  • Preparation: Label two clean, dry test tubes, one for each dihalide.

  • Substrate Addition: Add 1 mL of this compound to the first test tube and 1 mL of 1,2-dibromobutane to the second.

  • Reaction Initiation: Simultaneously add 2 mL of the 15% NaI in acetone solution to each test tube. Start the stopwatch immediately.

  • Observation at Room Temperature: Agitate both tubes to ensure mixing. Observe them against a dark background, looking for the formation of a cloudy precipitate (NaBr or NaCl). Record the time it takes for the first visible sign of a precipitate to appear in each tube.

  • Observation with Heating (if necessary): If no reaction is observed in the this compound tube after 5-10 minutes, place both tubes in a warm water bath (approx. 50°C). Continue to monitor and record the time to precipitation. This step demonstrates the higher activation energy required for the chloro-compound.

Expected Results & Interpretation:

SubstrateTime to Precipitate (Room Temp)Time to Precipitate (50°C)Relative Reactivity
1,2-Dibromobutane~1-2 minutes< 30 secondsHigh
This compound> 10 minutes (or no reaction)~3-5 minutesLow

A precipitate of NaBr will form significantly faster in the test tube containing 1,2-dibromobutane.[11] This provides direct, compelling evidence of its higher reactivity in S_N2 reactions. The much slower (or non-existent) reaction with this compound at room temperature validates the theoretical principles of leaving group ability and bond strength.

Conclusion for the Synthetic Chemist

For researchers, scientists, and drug development professionals, the choice between these two substrates carries significant practical implications:

  • 1,2-Dibromobutane: As the more reactive electrophile, it is the preferred substrate for achieving rapid S_N2 or E2 reactions. It allows for the use of milder reaction conditions (lower temperatures, less reactive nucleophiles/bases) and generally results in shorter reaction times and higher yields.

  • This compound: Its lower reactivity can be an advantage in specific scenarios. It may be used to achieve greater selectivity in molecules with multiple reactive sites or when a more controlled, slower reaction is desired to minimize side-product formation. However, forcing it to react often requires more stringent conditions, such as higher temperatures or the use of a catalyst.

Ultimately, understanding the fundamental principles governing the reactivity of these dihalides empowers the scientist to make informed decisions, optimizing synthetic strategies to achieve their desired molecular targets efficiently and effectively.

References

Navigating the Chlorinated Solvent Landscape: A Comparative Guide to 1,2-Dichlorobutane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a cornerstone of successful chemical synthesis and purification in the pharmaceutical and chemical industries. For decades, chlorinated solvents like dichloromethane (DCM), chloroform, and 1,2-dichloroethane have been favored for their excellent solvating power and relative inertness. However, growing concerns over their environmental impact and health and safety profiles have necessitated a search for viable alternatives. This guide offers an in-depth comparison of 1,2-dichlorobutane as a potential alternative, providing a critical analysis of its performance, safety, and environmental credentials against these established solvents.

The Imperative for Alternatives: Acknowledging the Downsides of Common Chlorinated Solvents

Chlorinated solvents, while effective, come with significant drawbacks. Dichloromethane is a suspected human carcinogen and is subject to increasingly stringent regulations.[1][2][3] Chloroform is also a suspected carcinogen and can be toxic to the liver and kidneys.[4][5] 1,2-Dichloroethane is flammable, toxic, and a suspected carcinogen.[6][7][8][9] The drive towards greener and safer laboratory practices has made the identification and validation of suitable replacements a key priority for the scientific community.[10][11]

A Head-to-Head Comparison: Physicochemical Properties

The performance of a solvent is intrinsically linked to its physical and chemical properties. Understanding these parameters is the first step in evaluating a potential substitute.

PropertyThis compoundDichloromethane (DCM)Chloroform1,2-Dichloroethane (EDC)
CAS Number 616-21-775-09-2[12]67-66-3107-06-2[7]
Molecular Formula C₄H₈Cl₂[13]CH₂Cl₂[14]CHCl₃[4]C₂H₄Cl₂[7]
Molecular Weight ( g/mol ) 127.0184.93[14]119.38[4]98.96[8]
Boiling Point (°C) 124.1[15]39.6[14]61.2[5]83.5
Density (g/mL at 25°C) 1.1121.326[14]1.481.253
Water Solubility Insoluble[15][16]Slightly soluble[2]Slightly solubleInsoluble[8]
Vapor Pressure (mmHg) 20.9[15]435[14]192[4]87[8]
Flash Point (°C) 26.7NoneNone13[6]

Analysis of Properties:

This compound presents a significantly higher boiling point and lower vapor pressure compared to DCM and chloroform. This translates to reduced volatility, which can be a significant advantage in terms of minimizing solvent loss through evaporation and reducing worker exposure to harmful vapors. Its lower density is also a practical consideration for phase separations. While its insolubility in water is similar to other chlorinated solvents, its overall property profile suggests it could be a suitable replacement in applications where a higher reaction temperature is desired or where reduced volatility is a key safety and handling concern.

Performance in Application: Where Does this compound Stand?

While direct, peer-reviewed comparative studies on the performance of this compound against other chlorinated solvents in specific synthetic reactions are not abundant, its utility has been noted in several areas of organic synthesis.

This compound is recognized as a solvent and an intermediate in organic synthesis.[13][16][17] It has been specifically mentioned for its use in the alkylation of benzene.[18] Its solubility in non-polar organic solvents like hexane and toluene makes it suitable for reactions in such environments.[16]

Inference on Performance:

Given its chemical structure and physical properties, this compound can be expected to perform well in reactions requiring a non-polar, aprotic medium with a higher boiling point. This could be advantageous for reactions that are sluggish at the boiling points of DCM or chloroform, potentially leading to faster reaction times or improved yields. However, without direct comparative experimental data, this remains an area requiring further investigation by researchers considering its adoption.

For extraction purposes, the principle of "like dissolves like" is paramount.[16] The slightly less polar nature of this compound compared to DCM, inferred from its structure, suggests it would be effective for extracting non-polar to moderately polar compounds from aqueous solutions. A systematic evaluation of 1-chlorobutane (a related monochlorinated alkane) for liquid-liquid extraction of a wide range of drugs demonstrated its high efficiency, particularly for basic and lipophilic compounds.[19] While not a direct comparison, this suggests that this compound could also be a competent extraction solvent.

Environmental, Health, and Safety Profile: A Critical Evaluation

The primary driver for seeking alternatives to traditional chlorinated solvents is their adverse environmental and health impacts. A thorough comparison is therefore essential.

ParameterThis compoundDichloromethane (DCM)Chloroform1,2-Dichloroethane (EDC)
GHS Hazard Statements Flammable liquid and vapor, Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[15]Suspected of causing cancer, Causes skin irritation, Causes serious eye irritation, May cause drowsiness or dizziness, May cause damage to organs through prolonged or repeated exposure.[1][14]Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, Suspected of causing cancer, May cause damage to organs (liver, kidneys) through prolonged or repeated exposure.[5][20]Flammable liquid and vapor, Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Suspected of causing cancer, May cause damage to organs through prolonged or repeated exposure.[7][9]
Carcinogenicity Not classified as a probable or confirmed human carcinogen by IARC.[21]Probable human carcinogen (EPA); Possible human carcinogen (IARC).[1][2]Probable human carcinogen.[5][20]Probable human carcinogen (EPA); Possible human carcinogen (IARC).[7][8]
Toxicity Neurotoxin, potential hepatotoxin.[15]Neurotoxin, metabolizes to carbon monoxide.[1][2]Highly toxic by inhalation, ingestion, and skin absorption, affecting the central nervous system, liver, and kidneys.[5]Toxic, especially by inhalation.[7]
Environmental Fate Persistence is unlikely based on information available; low water solubility suggests it is not likely to be mobile in the environment.[22]Volatile, with an expected atmospheric lifetime of 130 days; not expected to bioaccumulate.[2]Decomposes slowly in air and light; can form toxic phosgene gas.[5]Persistent in the atmosphere (30-300 days); can leach into groundwater.
Global Warming Potential (GWP) Data not readily available9150 (for HCFC-22, a related compound)Data not readily available
Ozone Depletion Potential (ODP) Expected to be very low to negligible0.02Data not readily availableExpected to be very low to negligible

Safety and Environmental Analysis:

The most significant advantage of this compound from this comparison is the absence of a "probable" or "possible" human carcinogen classification by major regulatory bodies, a stark contrast to DCM, chloroform, and 1,2-dichloroethane.[21] While it is still a hazardous substance with its own set of risks, including flammability and irritation[15], the reduced cancer risk is a substantial point in its favor.

Experimental Protocols

To facilitate the evaluation of this compound as a potential solvent replacement, the following general experimental protocols are provided.

Protocol 1: General Procedure for Solvent Screening in a Chemical Reaction
  • Reaction Setup: In separate, identical reaction vessels, set up the desired chemical reaction using the standard solvent (e.g., DCM) and the alternative solvent (this compound). Ensure all other reaction parameters (reagent concentrations, temperature, stirring speed) are kept constant.

  • Monitoring: Monitor the progress of each reaction over time using an appropriate analytical technique (e.g., TLC, GC, LC-MS).

  • Work-up: Upon completion, quench the reactions and perform the standard work-up and purification procedures.

  • Analysis: Analyze the yield and purity of the isolated product from each reaction. Compare the results to determine the efficacy of this compound as a substitute.

Protocol 2: Comparative Liquid-Liquid Extraction Efficiency
  • Sample Preparation: Prepare a standard aqueous solution containing a known concentration of the analyte of interest.

  • Extraction: In separate separatory funnels, extract equal volumes of the aqueous solution with equal volumes of the standard solvent (e.g., DCM) and this compound.

  • Phase Separation and Collection: Allow the layers to separate and collect the organic phase.

  • Analysis: Analyze the concentration of the analyte in each organic extract using a suitable analytical method (e.g., UV-Vis spectroscopy, GC, HPLC).

  • Calculation: Calculate the extraction efficiency for each solvent as the percentage of the analyte recovered in the organic phase.

Visualizing the Decision-Making Process

The selection of a suitable solvent is a multi-faceted decision that involves balancing performance, safety, and environmental impact.

Solvent_Selection_Workflow cluster_0 Performance Evaluation cluster_1 Safety & Handling cluster_2 Environmental Impact Solubility Solubility of Reactants & Products Decision Solvent Selection Solubility->Decision Performance Metrics Reaction_Kinetics Reaction Kinetics & Yield Reaction_Kinetics->Decision Performance Metrics Extraction_Efficiency Extraction Efficiency Extraction_Efficiency->Decision Performance Metrics Purification Ease of Purification Purification->Decision Performance Metrics Toxicity Toxicity & Carcinogenicity Toxicity->Decision EHS Criteria Flammability Flammability Flammability->Decision EHS Criteria Volatility Volatility & Exposure Risk Volatility->Decision EHS Criteria Handling Handling & Storage Handling->Decision EHS Criteria GWP_ODP GWP & ODP GWP_ODP->Decision Environmental Factors Biodegradability Biodegradability Biodegradability->Decision Environmental Factors Waste_Disposal Waste Disposal Waste_Disposal->Decision Environmental Factors

Caption: A logical workflow for solvent selection, balancing performance, safety, and environmental considerations.

Conclusion

This compound emerges as a noteworthy alternative to traditional chlorinated solvents, particularly dichloromethane, chloroform, and 1,2-dichloroethane. Its most compelling advantage lies in its more favorable toxicological profile, notably the absence of a carcinogenicity classification that plagues its more common counterparts. Its lower volatility is a significant practical benefit for reducing solvent loss and minimizing inhalation exposure in a laboratory setting.

While its performance in specific applications requires case-by-case experimental validation, its physicochemical properties suggest it is a capable solvent for a range of organic reactions and extractions, especially those benefiting from a higher boiling point. As the chemical and pharmaceutical industries continue to embrace the principles of green chemistry, a thorough evaluation of promising alternatives like this compound is not just beneficial, but essential for fostering a safer and more sustainable scientific enterprise.

References

A Senior Application Scientist's Guide to Validating the Structure of 1,2-Dichlorobutane Synthesis Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural validation of synthetic products is a cornerstone of scientific rigor. The synthesis of seemingly simple molecules like 1,2-dichlorobutane can often yield a mixture of isomers and byproducts, necessitating a robust analytical strategy to confirm the identity and purity of the target compound. This guide provides an in-depth comparison of analytical techniques and supporting experimental data to definitively validate the structure of this compound.

The Synthetic Challenge: More Than One Path, More Than One Product

The synthesis of this compound can be approached through several routes, each with its own profile of potential impurities. Understanding the reaction mechanism is the first step in anticipating the analytical challenges ahead.

Two common synthetic pathways include:

  • Electrophilic Addition of Chlorine to 1-Butene: This is a classic method where chlorine gas is bubbled through 1-butene, typically in an inert solvent. The reaction proceeds through a cyclic chloronium ion intermediate, which is then attacked by a chloride ion.[1] While this method predominantly yields this compound, side reactions can occur.[1][2]

  • Conversion of 1,2-Butanediol: This nucleophilic substitution reaction often employs reagents like thionyl chloride (SOCl₂) or hydrochloric acid to replace the hydroxyl groups with chlorine atoms. This method can be quite clean but is dependent on the purity of the starting diol.

Regardless of the chosen route, the primary validation challenge lies in distinguishing the desired this compound from its structural isomers, which have the same molecular formula (C₄H₈Cl₂) and molecular weight (127.01 g/mol ).[3] The most probable isomeric impurities include:

  • 1,1-Dichlorobutane

  • 1,3-Dichlorobutane

  • 1,4-Dichlorobutane

  • 2,3-Dichlorobutane

Additionally, in the case of 1-butene chlorination, reaction conditions can influence the formation of other byproducts. For instance, high temperatures or the presence of UV light can favor a free-radical substitution mechanism, leading to the formation of allylic chlorides like 3-chloro-1-butene and 1-chloro-2-butene. The presence of water can also lead to the formation of 1-chloro-2-butanol.[4]

A Multi-Faceted Approach to Structural Validation

A single analytical technique is rarely sufficient for complete structural elucidation. A combination of chromatographic and spectroscopic methods provides a self-validating system, where the results from each technique corroborate the others.

Gas Chromatography-Mass Spectrometry (GC-MS): The First Line of Attack

Given the volatile nature of dichlorobutanes, GC-MS is an indispensable tool for both separating the components of the reaction mixture and providing initial structural information.

The Logic Behind the Separation:

Gas chromatography separates compounds based on their boiling points and their interactions with the stationary phase of the GC column. For dichlorobutane isomers, which have similar polarities, separation on a non-polar column is primarily governed by their boiling points. The elution order generally follows the boiling points of the isomers.

Table 1: Comparison of Dichlorobutane Isomer Boiling Points and Expected GC Elution Order

IsomerBoiling Point (°C)Expected Elution Order (Non-Polar Column)
1,1-Dichlorobutane114-1151
This compound 121-123 2
1,3-Dichlorobutane131-1333
1,4-Dichlorobutane161-1634

Note: Actual retention times will vary based on the specific instrument, column, and analytical parameters.

Mass Spectrometry for Isomer Differentiation:

While all dichlorobutane isomers have the same molecular weight, their fragmentation patterns upon electron ionization (EI) in the mass spectrometer can be distinct, providing crucial clues to their structure. The presence of chlorine is readily identified by the characteristic isotopic pattern of chlorine-containing fragments (peaks at m/z and m/z+2 in an approximate 3:1 ratio for fragments with one chlorine atom).

Table 2: Key Mass Spectral Fragments for Differentiating Dichlorobutane Isomers

IsomerKey Fragment Ions (m/z) and their Relative AbundanceProposed Fragment Structure
1,1-Dichlorobutane63 (Base Peak), 90, 91[C₂H₄³⁵Cl]⁺, [C₃H₃³⁵Cl]⁺, [C₃H₄³⁵Cl]⁺
This compound 77 (~95%), 65 (~30%), 90 [C₃H₆³⁷Cl]⁺, [C₂H₄³⁷Cl]⁺, [C₃H₃³⁵Cl]⁺
1,3-Dichlorobutane63 (Base Peak), 65, 90[C₂H₄³⁵Cl]⁺, [C₂H₄³⁷Cl]⁺, [C₃H₃³⁵Cl]⁺
1,4-Dichlorobutane90 (~18%), 91[C₃H₃³⁵Cl]⁺, [C₃H₄³⁵Cl]⁺
2,3-Dichlorobutane90 (~30%), 65 (~35%)[C₃H₃³⁵Cl]⁺, [C₂H₄³⁷Cl]⁺

Note: The data presented is a compilation from various sources and relative abundances can vary. The base peak is the most intense peak in the spectrum.

GCMS_Workflow cluster_synthesis Synthesis & Workup cluster_analysis GC-MS Analysis cluster_data Data Interpretation synthesis This compound Synthesis workup Crude Product Mixture synthesis->workup injection GC Injection workup->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection separation->detection chromatogram Analyze Chromatogram (Retention Times) detection->chromatogram mass_spectra Analyze Mass Spectra (Fragmentation) detection->mass_spectra identification Identify Isomers & Impurities chromatogram->identification mass_spectra->identification

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides the most definitive data for structural confirmation by probing the chemical environment of each carbon and hydrogen atom in the molecule.

¹H NMR Spectroscopy: A Detailed Look at the Protons

The ¹H NMR spectrum of this compound is complex due to the presence of a chiral center at the second carbon, which makes the protons on the first and third carbons diastereotopic. This results in more complex splitting patterns than simple n+1 rule predictions.

Table 3: Predicted ¹H NMR Spectral Data for this compound and Key Isomers

IsomerProton EnvironmentApprox. Chemical Shift (δ, ppm)Predicted Splitting Pattern
This compound -CH₂Cl ~3.7 Multiplet (dd-like)
-CHCl- ~4.0 Multiplet
-CH₂- ~1.7-2.1 Multiplet
-CH₃ ~1.1 Triplet
1,1-Dichlorobutane-CHCl₂~5.8Triplet
-CH₂-~2.1Sextet
-CH₂-~1.5Sextet
-CH₃~1.0Triplet
1,3-Dichlorobutane-CH₂Cl~3.7Multiplet
-CHCl-~4.3Multiplet
-CH₂-~2.2Multiplet
-CH₃~1.6Doublet
1,4-Dichlorobutane-CH₂Cl~3.6Triplet
-CH₂-~2.0Quintet
2,3-Dichlorobutane-CHCl-~4.1-4.2Multiplet
-CH₃~1.6Doublet

Note: Chemical shifts are approximate and can vary with solvent and instrument.

¹³C NMR Spectroscopy: Counting the Carbons

Proton-decoupled ¹³C NMR spectroscopy is a powerful tool for distinguishing isomers based on the number of unique carbon environments, which is determined by molecular symmetry.

Table 4: Comparison of ¹³C NMR Signals for Dichlorobutane Isomers

IsomerNumber of Unique CarbonsExpected Number of ¹³C NMR Signals
1,1-Dichlorobutane44
This compound 4 4
1,3-Dichlorobutane44
1,4-Dichlorobutane22
2,3-Dichlorobutane2 (meso), 2 (dl-pair)2

From this data, 1,4- and 2,3-dichlorobutane can be readily distinguished from the other isomers by the number of signals in their ¹³C NMR spectra. For this compound, the expected chemical shifts are approximately:

  • -CH₂Cl: ~50-55 ppm

  • -CHCl-: ~60-65 ppm

  • -CH₂-: ~25-30 ppm

  • -CH₃: ~10-15 ppm

NMR_Validation_Logic cluster_13C ¹³C NMR Analysis cluster_1H ¹H NMR Analysis start Product Mixture c13_nmr Acquire ¹³C NMR Spectrum start->c13_nmr num_signals Count Number of Signals c13_nmr->num_signals result_4_signals 4 Signals num_signals->result_4_signals = 4 result_2_signals 2 Signals num_signals->result_2_signals = 2 h1_nmr Acquire ¹H NMR Spectrum splitting Analyze Splitting Patterns & Chemical Shifts h1_nmr->splitting result_12_dichloro Confirmed: This compound splitting->result_12_dichloro result_4_signals->h1_nmr result_other_isomers Potential Isomers: 1,4- or 2,3-Dichlorobutane result_2_signals->result_other_isomers

Experimental Protocols

Synthesis of this compound from 1,2-Butanediol (Representative Protocol)

This protocol is adapted from established methods for converting diols to dichlorides using thionyl chloride.

  • Apparatus Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. The top of the condenser should be connected to a gas trap to neutralize the HCl and SO₂ byproducts.

  • Reaction Setup: To the flask, add 1,2-butanediol and a catalytic amount of pyridine. Cool the flask in an ice bath.

  • Reagent Addition: Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 2-3 hours.

  • Workup: Cool the reaction mixture and carefully pour it over crushed ice. Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Wash the combined organic extracts with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude this compound can be further purified by fractional distillation.

GC-MS Analysis Protocol

  • Sample Preparation: Dilute a small amount of the purified product in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 µg/mL.

  • Instrumentation: Use a GC-MS system equipped with a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness with a 5% phenyl methylpolysiloxane stationary phase).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 35-150

NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher NMR spectrometer.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum.

    • A greater number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

Conclusion

The structural validation of this compound requires a systematic and multi-technique approach. By combining the separation power of gas chromatography with the detailed structural information from mass spectrometry and both ¹H and ¹³C NMR spectroscopy, researchers can confidently identify the target compound and characterize any isomeric impurities. This guide provides the foundational data and protocols to establish a self-validating system for ensuring the scientific integrity of your synthetic work.

References

A Comparative Guide to the Experimental and Theoretical Spectra of 1,2-Dichlorobutane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular analysis, the convergence of experimental spectroscopy with theoretical predictions provides a powerful framework for structural elucidation and the confirmation of chemical identity. This guide offers an in-depth comparison of the experimental and theoretical spectra of 1,2-Dichlorobutane, a halogenated alkane of interest in various chemical and pharmaceutical contexts. By examining the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to provide a comprehensive resource that not only presents the data but also delves into the underlying principles guiding spectral interpretation and computational modeling.

The Synergy of Experiment and Theory

The characterization of a molecule like this compound is a multi-faceted process. Experimental techniques provide a direct measurement of a molecule's physical properties, while theoretical methods offer a predictive lens based on the principles of quantum mechanics. The true analytical power lies in the synergy of these two approaches. Experimental spectra serve to validate and refine theoretical models, while theoretical predictions can aid in the interpretation of complex experimental data and help to resolve ambiguities.

This guide will navigate through the key spectroscopic techniques, presenting experimental data for this compound and discussing how theoretical predictions would be generated and what they would be expected to show.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental ¹H NMR Spectrum of this compound

The proton NMR (¹H NMR) spectrum of this compound is characterized by distinct signals corresponding to the different sets of non-equivalent protons in the molecule. An experimental spectrum, typically recorded in a solvent like deuterated chloroform (CDCl₃), would exhibit complex splitting patterns due to the coupling between adjacent protons.[1]

Table 1: Experimental ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.9 - 4.1Multiplet1HH-2
~3.6 - 3.8Multiplet2HH-1
~1.8 - 2.0Multiplet2HH-3
~1.1Triplet3HH-4

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR spectrometer.

The downfield shifts of the protons on C-1 and C-2 are a direct consequence of the deshielding effect of the electronegative chlorine atoms. The complexity of the multiplets for H-1, H-2, and H-3 arises from the spin-spin coupling between these non-equivalent protons.

Theoretical ¹H NMR Spectrum Prediction

The theoretical ¹H NMR spectrum of this compound can be predicted using computational chemistry software.[2] These predictions are typically based on calculations that determine the magnetic shielding of each proton. The process generally involves:

  • Geometry Optimization: The 3D structure of the this compound molecule is optimized to find its most stable conformation.

  • Shielding Calculation: Using methods like Density Functional Theory (DFT) or Hartree-Fock (HF), the magnetic shielding tensor for each proton is calculated.

  • Chemical Shift Prediction: The calculated shielding values are then converted into chemical shifts by referencing them against a standard, typically tetramethylsilane (TMS).

The predicted spectrum would show four distinct signals with chemical shifts and coupling constants that can be compared to the experimental data. Discrepancies between the predicted and experimental spectra can often be attributed to factors like solvent effects and conformational averaging, which may not be fully accounted for in the theoretical model.

Experimental ¹³C NMR Spectrum of this compound

The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon backbone of the molecule. For this compound, four distinct signals are expected, corresponding to the four unique carbon environments.[3]

Table 2: Experimental ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~65C-2
~50C-1
~25C-3
~10C-4

Note: Chemical shifts are approximate and can vary based on experimental conditions.

The carbons directly attached to the chlorine atoms (C-1 and C-2) are significantly shifted downfield due to the electron-withdrawing nature of the halogens.

Theoretical ¹³C NMR Spectrum Prediction

Similar to ¹H NMR, the ¹³C NMR spectrum can be predicted computationally. The same general workflow of geometry optimization and shielding calculation is employed. The predicted chemical shifts for the four carbon atoms would be compared to the experimental values to confirm the structural assignment.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational and rotational transitions. It is particularly useful for identifying the presence of specific functional groups.

Experimental IR Spectrum of this compound

The experimental IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its various bonds.[4][5]

Table 3: Key Experimental IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration Type
2850-3000C-H stretching (alkane)
1450-1470C-H bending (alkane)
650-850C-Cl stretching

The C-H stretching and bending vibrations are typical for an alkane. The most diagnostic peaks for this compound are the C-Cl stretching vibrations, which appear in the fingerprint region of the spectrum. The exact position of these bands can be influenced by the conformation of the molecule.[6]

Theoretical IR Spectrum Prediction

Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule.[7] This is typically done through:

  • Geometry Optimization: Finding the minimum energy structure of the molecule.

  • Frequency Calculation: Calculating the second derivatives of the energy with respect to the atomic positions. This yields the vibrational frequencies and their corresponding IR intensities.

The predicted spectrum would show a series of peaks corresponding to the calculated vibrational modes. Comparing the theoretical and experimental spectra can help in assigning the observed absorption bands to specific molecular vibrations.

Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ionized molecules. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation.

Experimental Mass Spectrum of this compound

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and a series of fragment ion peaks.[8][9][10] A key feature of chlorine-containing compounds is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. This results in characteristic M+2 peaks for chlorine-containing ions.

Table 4: Key Ions in the Experimental Mass Spectrum of this compound

m/zProposed FragmentNotes
126/128[C₄H₈Cl₂]⁺˙Molecular ion (M⁺˙) with isotopic pattern
91/93[C₄H₈Cl]⁺Loss of a Cl radical
77/79[C₃H₆Cl]⁺Fragmentation with loss of CH₂Cl
63/65[C₂H₄Cl]⁺Fragmentation
55[C₄H₇]⁺Loss of two Cl atoms and a proton

The fragmentation of this compound is governed by the stability of the resulting carbocations and radicals.[8]

Theoretical Mass Spectrum Prediction

Predicting a mass spectrum from first principles is a complex task due to the intricate nature of ionization and fragmentation processes. However, computational tools and databases can be used to predict fragmentation patterns.[11] Machine learning algorithms are also being increasingly used to predict mass spectra based on molecular structure.[12]

A theoretical prediction would aim to identify the most likely fragmentation pathways and the relative abundances of the resulting ions. This would be based on factors such as bond dissociation energies and the stability of the resulting fragments.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts for both ¹H and ¹³C spectra.

IR Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup: Place the salt plates in the sample holder of the FTIR spectrometer.

  • Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Data Processing: Perform a background subtraction to remove the spectral contributions of atmospheric water and carbon dioxide.

  • Analysis: Identify the characteristic absorption bands and compare them to known correlation charts.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute the this compound sample in a suitable volatile solvent (e.g., dichloromethane).[8]

  • GC Separation: Inject the sample into a gas chromatograph (GC) to separate it from any impurities. The GC column and temperature program should be optimized for the separation of volatile organic compounds.[8]

  • MS Detection: The separated components from the GC are introduced into the mass spectrometer. An electron ionization (EI) source is commonly used.[8]

  • Data Acquisition: The mass spectrometer scans a range of mass-to-charge ratios to detect the molecular ion and fragment ions.

  • Analysis: Analyze the resulting mass spectrum to identify the molecular weight and fragmentation pattern.

Visualizing the Workflow

Spectroscopic Analysis Workflow Workflow for Spectroscopic Analysis of this compound cluster_experimental Experimental Analysis cluster_theoretical Theoretical Prediction cluster_comparison Data Comparison and Analysis Sample This compound Sample NMR_Exp NMR Spectroscopy Sample->NMR_Exp IR_Exp IR Spectroscopy Sample->IR_Exp MS_Exp Mass Spectrometry Sample->MS_Exp Compare_NMR Compare NMR Spectra NMR_Exp->Compare_NMR Compare_IR Compare IR Spectra IR_Exp->Compare_IR Compare_MS Compare MS Spectra MS_Exp->Compare_MS Structure Molecular Structure NMR_Theo NMR Prediction (DFT) Structure->NMR_Theo IR_Theo IR Prediction (Frequency Calc.) Structure->IR_Theo MS_Theo MS Prediction (Fragmentation Rules) Structure->MS_Theo NMR_Theo->Compare_NMR IR_Theo->Compare_IR MS_Theo->Compare_MS Elucidation Structural Elucidation Compare_NMR->Elucidation Compare_IR->Elucidation Compare_MS->Elucidation

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Conclusion

The comprehensive analysis of this compound through the integration of experimental and theoretical spectroscopy provides a robust methodology for its unambiguous identification and structural characterization. This guide has outlined the key spectral features observed in NMR, IR, and Mass Spectrometry, and has provided a framework for how theoretical predictions can be generated and utilized. For researchers in chemistry and drug development, this dual approach is indispensable for ensuring the integrity and purity of chemical entities, ultimately contributing to the advancement of scientific discovery.

References

A Comparative Guide to C-H Bond Reactivity in the Formation of Dichlorobutanes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, understanding the nuances of C-H functionalization is paramount. While seemingly simple, the free-radical chlorination of alkanes like butane is a classic example of competitive reactivity that holds valuable lessons for predicting and controlling reaction outcomes. This guide provides an in-depth analysis of the relative reactivity of primary versus secondary carbon-hydrogen bonds in the context of dichlorobutane synthesis, grounded in mechanistic principles and supported by experimental data.

The Principle of Reactivity: Why Not All C-H Bonds Are Equal

The free-radical halogenation of alkanes is a chain reaction initiated by an input of energy, typically UV light or heat. The reaction proceeds via a three-step mechanism: initiation, propagation, and termination.

The selectivity of the reaction—which C-H bond is preferentially halogenated—is determined during the hydrogen abstraction step of the propagation phase. A halogen radical (Cl•) abstracts a hydrogen atom from the alkane, forming an alkyl radical intermediate. The rate of this step, and thus the major product, is dictated by the stability of the alkyl radical being formed.

Alkyl radical stability follows the order: tertiary > secondary > primary > methyl . This stability trend is primarily attributed to two factors:

  • Hyperconjugation: Alkyl groups are electron-donating and can stabilize the electron-deficient carbon radical by overlapping their C-H or C-C σ-bonds with the half-filled p-orbital of the radical. A secondary radical has two adjacent alkyl groups, offering more hyperconjugative stabilization than a primary radical, which has only one.

  • Bond Dissociation Energy (BDE): The energy required to homolytically cleave a C-H bond is lower for bonds that lead to more stable radicals. Consequently, secondary C-H bonds have a lower BDE than primary C-H bonds, making them easier to break and more reactive in free-radical chlorination.

For n-butane, there are two distinct types of hydrogens: six primary (1°) hydrogens on the terminal methyl groups (C1 and C4) and four secondary (2°) hydrogens on the internal methylene groups (C2 and C3). Based on radical stability, we can predict that abstraction of a secondary hydrogen to form a secondary butyl radical is energetically more favorable than the abstraction of a primary hydrogen.

The Free-Radical Chlorination Mechanism

The chlorination of n-butane provides a clear illustration of this competitive process. The initial monochlorination yields a mixture of 1-chlorobutane and 2-chlorobutane.

G cluster_initiation Initiation cluster_propagation Propagation cluster_pathA Pathway A: Primary H Abstraction cluster_pathB Pathway B: Secondary H Abstraction (Major) cluster_termination Termination (Examples) i1 Cl₂ i2 2 Cl• i1->i2 UV light (hν) pA1 n-Butane + Cl• pB1 n-Butane + Cl• pA2 Primary Butyl Radical + HCl pA1->pA2 pA3 1-Chlorobutane + Cl• pA2->pA3 + Cl₂ pA3->pA1 Chain continues... pB2 Secondary Butyl Radical + HCl pB1->pB2 pB3 2-Chlorobutane + Cl• pB2->pB3 + Cl₂ pB3->pB1 Chain continues... t1 Cl• + Cl• → Cl₂ t2 Butyl Radical + Cl• → Chlorobutane t3 Butyl Radical + Butyl Radical → Octane

Figure 1: Mechanism of the free-radical monochlorination of n-butane.

From Monochlorination to Dichlorination: The Influence of a Substituent

While chlorination is more selective for secondary C-H bonds, it is not highly selective. The reaction yields a mixture of products, and further chlorination leads to a complex array of dichlorobutanes. To simplify the analysis and better illustrate the principles of reactivity, we can examine the subsequent chlorination of one of the monochlorinated products, such as 1-chlorobutane.

The pre-existing chlorine atom on 1-chlorobutane exerts a strong electron-withdrawing inductive effect, strengthening the nearby C-H bonds and deactivating them towards radical abstraction. This effect is strongest at C1 and diminishes with distance. Therefore, the relative reactivity of the C-H bonds in 1-chlorobutane is altered compared to n-butane.

Experimental Determination of Relative Reactivity

A robust method to quantify the relative reactivity of C-H bonds is to perform the chlorination reaction, analyze the product distribution via gas chromatography (GC), and normalize the results based on the number of available hydrogens at each position.

Experimental Protocol: Free-Radical Chlorination of 1-Chlorobutane
  • Setup: A three-necked flask is equipped with a reflux condenser, a dropping funnel, and a thermometer. The flask is charged with 1-chlorobutane and a radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN).

  • Initiation: The reaction mixture is heated to reflux (approximately 80°C for AIBN) to initiate the homolytic cleavage of the initiator, which in turn generates chlorine radicals from a chlorinating agent like sulfuryl chloride (SO₂Cl₂).

  • Reaction: Sulfuryl chloride is added dropwise to the refluxing solution. The reaction is typically carried out under inert atmosphere and initiated with UV light or heat.

  • Workup: After the addition is complete, the reaction is allowed to proceed for a set time. The mixture is then cooled, and the remaining acid is neutralized with a weak base (e.g., sodium bicarbonate solution). The organic layer is separated, dried, and prepared for analysis.

  • Analysis: The product mixture is analyzed by Gas Chromatography (GC). The relative peak areas of the different dichlorobutane isomers correspond to their relative abundance in the product mixture.

Data Analysis & Expected Results

The percentage of each isomer obtained from the GC analysis is divided by the number of hydrogens at the position of substitution (the statistical factor) to yield the relative reactivity for that position.

Product IsomerPosition of ChlorinationProduct % (Experimental Example)Statistical Factor (# of H's)Relative Reactivity (% Product / # of H's)
1,1-DichlorobutaneC16%23.0
1,2-DichlorobutaneC228%214.0
1,3-DichlorobutaneC344%222.0
1,4-DichlorobutaneC422%37.3

Note: The product percentages are representative values based on typical experimental outcomes for the chlorination of 1-chlorobutane and serve to illustrate the calculation.

From this data, several key insights emerge:

  • Deactivation by Chlorine: The hydrogens at C1 are significantly deactivated by the inductive effect of the adjacent chlorine, showing low relative reactivity despite being adjacent to a radical-stabilizing alkyl chain.

  • Peak Reactivity at C3: The secondary hydrogens at C3 exhibit the highest reactivity. They benefit from being secondary (leading to a more stable radical) and are sufficiently far from the electron-withdrawing chlorine atom to avoid significant deactivation.

  • Intermediate Reactivity at C2 and C4: The secondary hydrogens at C2 are more reactive than the primary ones at C1 but are somewhat deactivated by the nearby chlorine compared to C3. The primary hydrogens at C4 are the least sterically hindered and least electronically deactivated of the primary positions, showing moderate reactivity.

Conclusion and Outlook

The formation of dichlorobutanes via free-radical chlorination is a powerful case study in competitive C-H bond reactivity. While the inherent stability of the resulting alkyl radical (secondary > primary) is the primary driver of selectivity, the electronic effects of existing substituents can significantly modulate this reactivity.

For professionals in drug development, where selective C-H functionalization is a key goal, understanding these fundamental principles is crucial. While free-radical chlorination is often too unselective for complex molecule synthesis, the underlying concepts of radical stability and electronic influence are universally applicable to more modern and selective C-H activation methodologies. This guide serves as a foundational reference for predicting reaction pathways and designing more efficient synthetic strategies.

A Comparative Guide to 1,2-Dichlorobutane and Dichloromethane as Solvents in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the choice of solvent is a critical decision that profoundly influences reaction kinetics, product purity, and process safety. This guide provides an in-depth, objective comparison of 1,2-Dichlorobutane and the widely used Dichloromethane (DCM), offering a comprehensive analysis of their performance characteristics supported by physicochemical data and established chemical principles. This document aims to empower you with the technical insights necessary to make informed solvent selections for your specific applications.

At a Glance: A Tale of Two Chlorinated Solvents

Dichloromethane has long been a workhorse solvent in organic synthesis and purification, prized for its excellent solvency and volatility.[1][2] However, growing concerns over its environmental impact and health risks are prompting a search for viable alternatives.[3][4] this compound, a less common chlorinated hydrocarbon, presents an interesting point of comparison. While not a direct "drop-in" replacement for all of DCM's applications, understanding its unique properties is key to identifying niche areas where it may offer advantages. This guide will dissect the nuances of each solvent, moving beyond simple physical properties to explore their practical implications in a laboratory setting.

Physicochemical Properties: The Foundation of Performance

A solvent's behavior is fundamentally dictated by its physical and chemical properties. The following table summarizes the key physicochemical parameters for this compound and Dichloromethane, providing the basis for our subsequent performance analysis.

PropertyThis compoundDichloromethaneReferences
Molecular Formula C₄H₈Cl₂CH₂Cl₂[5][6]
Molecular Weight ( g/mol ) 127.0184.93[5][6]
Boiling Point (°C) 124.1 - 12539.6 - 40[6][7][8]
Melting Point (°C) -70.34 (estimate)-96.7[6][8]
Density (g/mL at 25°C) 1.1121.3255 (at 20°C)[6][8]
Vapor Pressure (mmHg) 28 (at 32°C)350 (at 20°C)[6][9]
Water Solubility InsolubleSlightly soluble[6][7]
Solubility in Organic Solvents Soluble in ether, chloroform, carbon tetrachlorideMiscible with many organic solvents[6][7]

Key Insights from Physicochemical Data:

  • Volatility and Ease of Removal: Dichloromethane's significantly lower boiling point makes it far more volatile than this compound. This is a distinct advantage in applications requiring easy solvent removal post-reaction or extraction, such as in the purification of active pharmaceutical ingredients (APIs).[1] The higher boiling point of this compound, conversely, makes it more suitable for reactions requiring elevated temperatures where solvent loss through evaporation needs to be minimized.

  • Density and Phase Separation: Dichloromethane is denser than water, which is a convenient property in liquid-liquid extractions as it forms the lower organic layer, simplifying separation.[10] this compound also has a density greater than water, suggesting it too would form the lower layer in aqueous extractions.

  • Solvency: Both are chlorinated hydrocarbons and are generally soluble in a range of organic compounds.[5][11] Dichloromethane is known for its ability to dissolve a wide array of organic molecules, making it a versatile solvent in many chemical processes.[1] this compound is soluble in non-polar organic solvents like hexane and toluene, indicating its utility in non-polar reaction environments.[11]

Performance in Key Applications: A Head-to-Head Comparison

While direct comparative studies are limited, we can extrapolate the performance of these two solvents in common laboratory applications based on their properties and known uses.

Liquid-Liquid Extraction

Dichloromethane is a stalwart in liquid-liquid extractions due to its immiscibility with water, high density, and ability to dissolve a broad spectrum of organic compounds.[1] This makes it highly effective for isolating APIs from crude reaction mixtures or natural products.[1]

Experimental Protocol: Generalized Liquid-Liquid Extraction with Dichloromethane

This protocol outlines the fundamental steps for a typical extraction process using dichloromethane.

G cluster_prep Preparation cluster_extraction Extraction cluster_workup Work-up prep1 Dissolve crude product in an appropriate solvent (e.g., water). prep2 Transfer the aqueous solution to a separatory funnel. prep1->prep2 ext1 Add a measured volume of Dichloromethane to the separatory funnel. prep2->ext1 ext2 Stopper the funnel and shake vigorously, venting frequently to release pressure. ext1->ext2 ext3 Allow the layers to separate. Dichloromethane will be the bottom layer. ext2->ext3 ext4 Drain the lower organic layer into a clean flask. ext3->ext4 ext5 Repeat the extraction with fresh Dichloromethane for optimal recovery. ext4->ext5 work1 Combine the organic extracts. ext5->work1 work2 Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄). work1->work2 work3 Filter to remove the drying agent. work2->work3 work4 Evaporate the Dichloromethane under reduced pressure to yield the purified product. work3->work4 G cluster_setup Reaction Setup cluster_reaction Reaction cluster_isolation Product Isolation setup1 To a round-bottom flask, add the substrate and nucleophile. setup2 Add the chlorinated solvent (this compound or Dichloromethane). setup1->setup2 setup3 Equip the flask with a condenser and magnetic stirrer. setup2->setup3 react1 Heat the reaction mixture to the desired temperature. setup3->react1 react2 Monitor the reaction progress by TLC or GC. react1->react2 iso1 Cool the reaction mixture. react2->iso1 iso2 Perform an aqueous work-up to remove salts and water-soluble impurities. iso1->iso2 iso3 Extract the product with an organic solvent. iso2->iso3 iso4 Dry and evaporate the solvent to obtain the crude product. iso3->iso4 iso5 Purify the product by chromatography or distillation. iso4->iso5

References

economic and environmental comparison of dichlorobutane isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Economic and Environmental Profiles of Dichlorobutane Isomers

Introduction

Dichlorobutanes, a group of chlorinated hydrocarbons with the chemical formula C₄H₈Cl₂, represent a fascinating case study in industrial chemistry, where the specific arrangement of chlorine atoms on a butane backbone dictates not only their chemical utility but also their economic viability and environmental footprint. With nine structural isomers, the dichlorobutanes serve as crucial intermediates in the synthesis of polymers, pharmaceuticals, and other specialty chemicals.[1] However, their utility is counterbalanced by environmental and health concerns typical of halogenated organic compounds. This guide provides a comparative analysis of the key dichlorobutane isomers, focusing on the economic drivers of their production and the environmental implications of their use and disposal. We will delve into the synthesis routes that govern their availability, their primary industrial applications, and the critical environmental parameters such as toxicity, persistence, and biodegradability. This document is intended for researchers, chemical engineers, and environmental scientists seeking a deeper understanding of the structure-function and structure-impact relationships within this important class of chemicals.

Economic Comparison of Dichlorobutane Isomers

The economic landscape of dichlorobutane isomers is primarily shaped by two factors: the cost and selectivity of their synthesis and the market demand for their specific applications. Not all isomers are created equal in the eyes of the chemical industry; some, like 1,4-dichlorobutane, have well-established, high-volume applications, while others remain laboratory curiosities.

Synthesis Routes and Economic Implications

The industrial production of dichlorobutanes is not a simple matter of choosing an isomer and manufacturing it. The synthesis method often dictates which isomers are produced and in what ratios, which in turn affects the purification costs and overall economic feasibility.

  • Free-Radical Chlorination of Butane/Chlorobutane : This is a common method for producing a mixture of chlorinated alkanes. For instance, the photochlorination of butane will produce both 1-chlorobutane and 2-chlorobutane, which upon further chlorination, yield a variety of dichlorobutane isomers.[2] Similarly, the free-radical chlorination of 1-chlorobutane produces a mixture of 1,1-, 1,2-, 1,3-, and 1,4-dichlorobutane.[3][4] Experimental data shows that the reaction favors the formation of 1,3-dichlorobutane (around 44-46%) due to the higher reactivity of the secondary hydrogens on the third carbon, which are less sterically hindered and electronically influenced by the existing chlorine atom.[3][5]

    • Economic Causality : While this method uses inexpensive starting materials (butane and chlorine), the production of a mixture of isomers necessitates costly and energy-intensive separation processes, such as fractional distillation. The economic viability of this route depends on finding markets for all the major isomers produced.

  • Electrophilic Addition to Butenes : A more selective route to specific vicinal dichlorides (where the chlorine atoms are on adjacent carbons) is the electrophilic addition of chlorine to butenes.[1]

    • 1-Butene + Cl₂ → 1,2-Dichlorobutane [6][7]

    • 2-Butene + Cl₂ → 2,3-Dichlorobutane [6]

    • Economic Causality : This method offers high selectivity to the desired vicinal dichloride, minimizing separation costs. The cost is then primarily dependent on the price of the corresponding butene feedstock. This makes it an attractive route for producing 1,2- and 2,3-dichlorobutane if a specific need for these isomers exists.

  • From Butadiene : 1,4-dichlorobutane can be synthesized via the chlorination of 1,3-butadiene, which initially produces a mixture of 1,4-dichloro-2-butene and 3,4-dichloro-1-butene.[8][9] Subsequent hydrogenation of 1,4-dichloro-2-butene yields 1,4-dichlorobutane. This is a significant industrial route due to the large-scale application of 1,4-dichlorobutane.

  • From 1,4-Butanediol : 1,4-Dichlorobutane can also be synthesized from 1,4-butanediol, for example, by reaction with thionyl chloride or hydrochloric acid.[10] This is a common laboratory method and can be used industrially, though it may be more expensive than routes starting from hydrocarbons.

SynthesisPathways cluster_feedstocks Feedstocks cluster_processes Synthesis Processes cluster_products Dichlorobutane Isomers butane Butane / 1-Chlorobutane free_radical Free-Radical Chlorination butane->free_radical butene1 1-Butene electrophilic Electrophilic Addition butene1->electrophilic butene2 2-Butene butene2->electrophilic butadiene 1,3-Butadiene hydrog Chlorination then Hydrogenation butadiene->hydrog bdo 1,4-Butanediol substitution Nucleophilic Substitution bdo->substitution dcb_mix Mixture: 1,1-DCB 1,2-DCB 1,3-DCB 1,4-DCB free_radical->dcb_mix dcb12 This compound electrophilic->dcb12 dcb23 2,3-Dichlorobutane electrophilic->dcb23 dcb14 1,4-Dichlorobutane hydrog->dcb14 substitution->dcb14

Caption: Synthesis pathways to dichlorobutane isomers.
Applications and Market Significance

The demand for specific isomers is a major driver of their production economics.

IsomerKey ApplicationsMarket Significance & Economic Outlook
1,4-Dichlorobutane Primary precursor for adiponitrile, which is then used to produce nylon 6,6.[10][11][12] Also used in the synthesis of tetrahydrofuran (THF) and as an intermediate for pharmaceuticals and pesticides.[13]High. The market for 1,4-dichlorobutane is substantial and driven by the global demand for nylon in the automotive and textile industries. The market was valued at approximately USD 250 million in 2023 and is projected to grow at a CAGR of 5.2%.[14]
This compound Used as a solvent and an intermediate in the synthesis of other organic compounds and agrochemicals.[15]Moderate. Its use as a solvent and intermediate provides a steady but smaller market compared to 1,4-dichlorobutane. It is often produced as part of a mixture, which can make its isolation for specific high-purity applications more costly.
1,3-Dichlorobutane Used as an intermediate in organic synthesis.Moderate to Low. While it is the major product in the free-radical chlorination of 1-chlorobutane, its specific large-scale applications are less defined than those of 1,4-dichlorobutane. Pricing information is available, suggesting a commercial market.[16]
2,3-Dichlorobutane Primarily of academic interest in stereochemistry. Limited industrial applications.Low. It is not produced on a large industrial scale, and its market is limited to research and specialty chemicals.
Other Isomers (1,1-, 2,2-, etc.)Limited to no significant industrial applications. They are typically byproducts of non-selective synthesis routes.Very Low. These isomers have minimal commercial value and are often treated as impurities.

Environmental Impact Comparison

The environmental profile of dichlorobutane isomers is a critical consideration for their sustainable use. Key factors include their toxicity to humans and ecosystems, their persistence in the environment (resistance to degradation), and their potential to bioaccumulate in living organisms.

Environmental Fate: Persistence and Degradation

The fate of dichlorobutanes in the environment is governed by processes such as biodegradation, hydrolysis, and photodegradation.

  • Biodegradation : As with other chlorinated hydrocarbons, the biodegradability of dichlorobutanes is expected to be limited. Aerobic biodegradation pathways, often initiated by oxygenase enzymes, are known for some lower chlorinated compounds.[17] Anaerobic degradation via reductive dechlorination is also a possibility, though it can be slow.[17]

  • Hydrolysis : The carbon-chlorine bond in dichlorobutanes can be broken by hydrolysis. The rate of this reaction is influenced by the structure of the isomer (tertiary > secondary > primary).[18][19] This suggests that isomers like 2-chloro-2-methylpropane (a related C4 isomer) would hydrolyze faster than primary isomers like 1,4-dichlorobutane.

  • Photodegradation : In the atmosphere, chlorinated organics can be degraded by UV radiation, although this is a slower process.[20]

EnvironmentalFate cluster_pathways Degradation & Transport Pathways cluster_products Environmental Endpoints Dichlorobutanes Dichlorobutane Isomers in the Environment Biodegradation Biodegradation (Aerobic/Anaerobic) Dichlorobutanes->Biodegradation Hydrolysis Hydrolysis Dichlorobutanes->Hydrolysis Photodegradation Atmospheric Photodegradation Dichlorobutanes->Photodegradation Bioaccumulation Bioaccumulation (in Organisms) Dichlorobutanes->Bioaccumulation Leaching Leaching to Groundwater Dichlorobutanes->Leaching Metabolites Metabolites Biodegradation->Metabolites CO2_H2O CO₂ + H₂O + Cl⁻ Biodegradation->CO2_H2O Hydrolysis->Metabolites Photodegradation->Metabolites Food_Web Accumulation in Food Web Bioaccumulation->Food_Web Contamination Water & Soil Contamination Leaching->Contamination Persistent_Residues Persistent Residues Metabolites->Persistent_Residues

Caption: Environmental fate pathways for dichlorobutane isomers.
Toxicity and Ecotoxicity

The available data, primarily from safety data sheets and toxicological databases, indicates that dichlorobutane isomers are hazardous substances.

IsomerHuman Health Hazards (GHS)Aquatic ToxicityPersistence & Bioaccumulation
1,4-Dichlorobutane Flammable liquid and vapor (H226). Causes skin irritation (H315). Causes serious eye irritation (H319). May cause respiratory irritation (H335). Harmful to aquatic life with long-lasting effects (H412).[10]LC50 (fathead minnow): 51.6 mg/L (96h). Harmful to aquatic life with long-lasting effects.[21]Does not significantly accumulate in organisms.[8] Considered to be persistent but not meeting the criteria for "very persistent".
This compound Flammable liquid and vapor (H226). Causes skin irritation (H315). Causes serious eye irritation (H319). May cause respiratory irritation (H335).Data not readily available, but expected to be toxic to aquatic life.No specific data found, but as a chlorinated alkane, it has the potential for bioaccumulation.[22]
1,3-Dichlorobutane Flammable liquid and vapor (H226). Causes serious eye irritation (H319). May cause respiratory irritation (H335).[18]Data not readily available, but expected to be toxic to aquatic life.WGK 3 (highly hazardous to water).[16] Suggests significant environmental concern.
2,3-Dichlorobutane Flammable liquid and vapor. Likely irritant.No specific data available.No specific data available.

Experimental Protocols

To provide a practical context for the synthesis and environmental assessment of dichlorobutanes, the following experimental protocols are described.

Protocol 1: Synthesis via Free-Radical Chlorination of 1-Chlorobutane

This protocol is based on common laboratory procedures for free-radical halogenation and is designed to produce a mixture of dichlorobutane isomers for subsequent analysis.[3][23]

Materials:

  • 1-Chlorobutane

  • Sulfuryl chloride (SO₂Cl₂)

  • Azobisisobutyronitrile (AIBN) as a radical initiator

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • 5% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Set up the reaction apparatus in a fume hood. To a round-bottom flask, add 1-chlorobutane and a catalytic amount of AIBN.

  • Heat the mixture to reflux (approximately 79°C).

  • Slowly add sulfuryl chloride to the refluxing mixture dropwise over 30-60 minutes. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.

  • After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with 5% sodium bicarbonate solution to neutralize any remaining acidic byproducts (HCl, SO₂).

  • Wash with water, then with brine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter to remove the drying agent. The resulting liquid is a mixture of the dichlorobutane isomers.

  • Self-Validation: Analyze the product mixture using gas chromatography to determine the relative percentages of 1,1-, 1,2-, 1,3-, and 1,4-dichlorobutane. The results should be consistent with the known relative reactivities of the hydrogens in 1-chlorobutane (C3 > C4 > C2 > C1).[5]

Protocol 2: Comparative Rate of Hydrolysis

This protocol provides a method to compare the rate of hydrolysis of different dichlorobutane isomers, which is an indicator of their persistence in aqueous environments.[18][19]

Materials:

  • This compound, 1,4-Dichlorobutane, and 2-chloro-2-methylpropane (as a tertiary haloalkane for comparison)

  • Ethanol (as a common solvent)

  • Aqueous silver nitrate solution (0.05 M)

  • Test tubes and a water bath set to 50°C

Procedure:

  • Place 2 mL of ethanol in three separate test tubes. To each test tube, add 5 drops of one of the halogenated alkanes.

  • Place the test tubes in the water bath to equilibrate to 50°C.

  • In three other test tubes, place 2 mL of the aqueous silver nitrate solution and allow them to equilibrate in the water bath.

  • To start the reaction, add the silver nitrate solution to one of the test tubes containing a dichlorobutane isomer, start a stopwatch, and shake to mix.

  • Record the time it takes for a precipitate (silver chloride) to form. The appearance of turbidity indicates the formation of the halide ion through hydrolysis.

  • Repeat the process for the other isomers.

  • Self-Validation: The rate of precipitate formation should correlate with the stability of the carbocation intermediate formed during hydrolysis (tertiary > secondary > primary). Therefore, 2-chloro-2-methylpropane should react fastest, followed by the secondary dichlorobutanes (1,2- and 1,3-), with the primary dichlorobutane (1,4-) reacting the slowest. This provides a direct, albeit qualitative, measure of their relative hydrolysis rates.

Conclusion

The reveals a clear divergence driven by their chemical structure. 1,4-Dichlorobutane stands out as the most economically significant isomer due to its role as a high-volume precursor for nylon 6,6. Its production routes are well-established to maximize its yield. In contrast, isomers like 1,2- and 1,3-dichlorobutane have more niche applications and are often co-produced, leading to a different economic calculus that depends on the value of the entire product stream.

From an environmental perspective, all dichlorobutanes present hazards. They are flammable, irritants, and harmful to aquatic life. The limited available data suggests they are persistent in the environment. While subtle differences in their rates of degradation and toxicity likely exist due to their isomeric structures, they are all substances that require careful management throughout their lifecycle.

Future research should focus on developing more selective and cost-effective synthesis routes to desired isomers to minimize the production of less valuable and potentially problematic byproducts. Furthermore, detailed comparative studies on the biodegradability and long-term environmental fate of all major isomers are needed to conduct comprehensive life cycle assessments and inform regulatory decisions.

References

A Comparative Guide to the Cross-Reactivity of 1,2-Dichlorobutane with Diverse Functional Groups

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of the cross-reactivity of alkylating agents is paramount for predicting potential interactions, designing robust synthetic routes, and ensuring the specificity of therapeutic agents. This guide provides an in-depth comparative analysis of the cross-reactivity of 1,2-dichlorobutane, a bifunctional alkylating agent, with key biological and chemical functional groups: amines, thiols, alcohols, and carboxylates. By delving into the underlying reaction mechanisms and providing detailed experimental protocols, this document serves as a practical resource for anticipating and controlling the reactivity of this versatile chemical entity.

Mechanistic Underpinnings of this compound's Reactivity

This compound possesses two electrophilic carbon centers (C1 and C2) susceptible to nucleophilic attack. The reactivity of these centers is primarily governed by the bimolecular nucleophilic substitution (S(_N)2) mechanism.[1][2] This is due to the primary and secondary nature of the carbon-chlorine bonds, which disfavors the formation of unstable primary or secondary carbocation intermediates required for a unimolecular (S(_N)1) pathway.[2]

The S(_N)2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside of the leaving group (a chloride ion in this case), leading to an inversion of stereochemistry at the reaction center.[1] The rate of this reaction is dependent on the concentrations of both the this compound and the nucleophile.[3]

Several factors dictate the rate of the S(_N)2 reaction and thus the cross-reactivity of this compound with different functional groups:

  • Nucleophilicity: The inherent reactivity of the nucleophile is a primary determinant. A more potent nucleophile will react more rapidly with this compound.

  • Steric Hindrance: The S(_N)2 transition state is sterically demanding. Bulky nucleophiles or significant steric hindrance around the electrophilic carbons of this compound will slow the reaction rate.

  • Leaving Group Ability: The chloride ions in this compound are reasonably good leaving groups, facilitating the substitution reaction.

  • Solvent: Polar aprotic solvents are generally preferred for S(_N)2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating and deactivating the nucleophile.

The following diagram illustrates the generalized S(_N)2 reaction of this compound with a generic nucleophile (Nu:).

A generalized S(_N)2 reaction pathway for this compound.

Comparative Reactivity with Key Functional Groups

Based on established principles of nucleophilicity, the expected order of reactivity of the selected functional groups with this compound is:

Thiols > Amines > Carboxylates > Alcohols

The following sections delve into the specifics of each interaction.

Thiols: The Most Potent Nucleophiles

Thiols (R-SH) and their corresponding thiolates (R-S⁻) are excellent nucleophiles.[4] Sulfur is a large, polarizable atom, making its lone pair of electrons highly available for donation to an electrophile.[5] Thiolates are significantly more nucleophilic than their corresponding alkoxides and are less basic, which minimizes the competing elimination (E2) reactions.

The reaction of this compound with a thiol or thiolate will proceed rapidly via an S(_N)2 mechanism to form a thioether. Given the bifunctional nature of this compound, both mono- and di-substituted products are possible, depending on the stoichiometry of the reactants.

Amines: Strong Nucleophiles with a Caveat

Amines (R-NH₂) are also strong nucleophiles due to the lone pair of electrons on the nitrogen atom. They readily react with alkyl halides in an S(_N)2 fashion.[6] However, a significant drawback in the reaction of amines with alkyl halides is the potential for overalkylation.[6] The primary amine initially reacts to form a secondary amine, which is often more nucleophilic than the starting primary amine. This secondary amine can then react further with another molecule of this compound, leading to the formation of a tertiary amine and ultimately a quaternary ammonium salt. This often results in a complex mixture of products and can lead to low yields of the desired mono- or di-substituted product.

Carboxylates: Moderate Nucleophilicity Leading to Esters

Carboxylate anions (R-COO⁻) are moderately good nucleophiles and will react with this compound via an S(_N)2 mechanism to form esters.[2] This reaction is a common method for ester synthesis. The reactivity of the carboxylate will be influenced by the nature of the R-group and the reaction conditions.

Alcohols: The Weakest Nucleophiles in the Series

Alcohols (R-OH) are weak nucleophiles. Their direct reaction with alkyl halides is generally very slow.[7] To facilitate the reaction, the alcohol often needs to be deprotonated with a strong base to form the more nucleophilic alkoxide (R-O⁻). Alternatively, the reaction can be carried out under acidic conditions, which protonates the hydroxyl group of the alcohol, making it a better leaving group in a potential S(_N)1 reaction; however, this is not the preferred pathway for a primary/secondary alkyl halide like this compound. For the purpose of this comparative study under neutral or basic conditions, alcohols are expected to show the lowest reactivity.

Experimental Comparison of Cross-Reactivity

To quantitatively assess the cross-reactivity of this compound with these functional groups, a series of kinetic experiments can be performed under standardized conditions. The disappearance of this compound and the appearance of products can be monitored over time using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Proposed Experimental Design

The following table outlines a proposed experimental design for a comparative kinetic study.

ParameterConditionRationale
Substrate This compoundThe electrophile of interest.
Nucleophiles n-Butylamine, 1-Butanethiol, Sodium butanoate, 1-ButanolRepresentative primary amine, thiol, carboxylate, and alcohol with similar chain lengths to minimize steric differences.
Solvent AcetonitrileA polar aprotic solvent that is suitable for S(_N)2 reactions.
Temperature 50 °CA moderately elevated temperature to ensure reasonable reaction rates for all nucleophiles.
Concentrations Equimolar concentrations of this compound and each nucleophile (e.g., 0.1 M)To allow for a direct comparison of second-order rate constants.
Monitoring GC-MS and/or in-situ NMRFor quantitative analysis of reactants and products over time.
Detailed Experimental Protocols

Protocol 1: Reaction Setup and Sampling

  • Prepare 0.1 M stock solutions of this compound, n-butylamine, 1-butanethiol, sodium butanoate, and 1-butanol in acetonitrile.

  • For each reaction, add the appropriate volumes of the this compound and nucleophile stock solutions to a sealed reaction vessel equipped with a magnetic stirrer and maintained at 50 °C in a temperature-controlled bath.

  • At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Immediately quench the reaction in the aliquot by diluting it in a known volume of a suitable solvent (e.g., dichloromethane) containing an internal standard (e.g., undecane) for GC-MS analysis.

Protocol 2: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector: Split/splitless injector at 250 °C.

  • Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-300.

  • Quantification: Generate calibration curves for this compound and the expected products using the internal standard method.

Protocol 3: In-situ NMR Monitoring

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a variable temperature probe.

  • Sample Preparation: In an NMR tube, mix the this compound and nucleophile solutions in a deuterated solvent (e.g., acetonitrile-d3).

  • Data Acquisition: Acquire proton (¹H) NMR spectra at regular intervals directly from the reaction mixture maintained at the desired temperature inside the NMR probe.

  • Analysis: Monitor the decrease in the integral of characteristic peaks of this compound and the increase in the integrals of product peaks over time.

Expected Quantitative Data

The following table presents the expected relative second-order rate constants (k) for the reaction of this compound with the selected nucleophiles, based on established principles of nucleophilicity.

NucleophileFunctional GroupExpected Relative Rate Constant (k)
1-ButanethiolThiolVery High
n-ButylamineAmineHigh
Sodium butanoateCarboxylateModerate
1-ButanolAlcoholLow

Visualization of the Comparative Reactivity

The following diagram provides a conceptual workflow for the proposed comparative cross-reactivity study.

Cross_Reactivity_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_monitoring Reaction Monitoring cluster_data Data Analysis cluster_comparison Comparative Reactivity DCB This compound Conditions Acetonitrile 50 °C Equimolar DCB->Conditions Amine n-Butylamine Amine->Conditions Thiol 1-Butanethiol Thiol->Conditions Carboxylate Sodium Butanoate Carboxylate->Conditions Alcohol 1-Butanol Alcohol->Conditions GCMS GC-MS Analysis Conditions->GCMS Aliquots NMR In-situ NMR Conditions->NMR Direct Kinetics Kinetic Plots (Concentration vs. Time) GCMS->Kinetics NMR->Kinetics Rate_Constants Calculation of Rate Constants (k) Kinetics->Rate_Constants Comparison Thiol > Amine > Carboxylate > Alcohol Rate_Constants->Comparison

Workflow for the comparative cross-reactivity study.

Conclusion

This guide provides a comprehensive framework for understanding and evaluating the cross-reactivity of this compound. The reactivity is dominated by the S(_N)2 mechanism, with the rate of reaction being highly dependent on the nucleophilicity of the functional group it encounters. The expected order of reactivity is thiols > amines > carboxylates > alcohols.

The provided experimental protocols offer a robust methodology for obtaining quantitative kinetic data to validate these principles. For researchers in drug development and organic synthesis, this understanding is crucial for predicting potential off-target effects, optimizing reaction conditions to favor desired products, and minimizing the formation of unwanted byproducts. By applying the principles and methods outlined in this guide, scientists can harness the reactivity of this compound with greater precision and control.

References

A Comparative Analysis of Alkylation Efficiency Using Dichlorobutane Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of an alkylating agent is a critical decision that profoundly influences reaction outcomes. Dichlorobutane, with its various structural isomers, presents a versatile yet nuanced toolkit for the introduction of a four-carbon chain into a molecule. The seemingly subtle shift in the positions of the two chlorine atoms across the butane backbone dramatically alters the reactivity, reaction mechanism, and ultimately, the synthetic utility of each isomer.

This comprehensive guide provides an in-depth comparative analysis of the alkylation efficiency of different dichlorobutane isomers. Moving beyond a simple recitation of protocols, this document delves into the mechanistic underpinnings that govern their reactivity, offering field-proven insights to inform your experimental design. Every protocol herein is designed as a self-validating system, ensuring technical accuracy and reproducibility.

The Isomers of Dichlorobutane: A Tale of Differential Reactivity

The constitutional isomers of dichlorobutane (C₄H₈Cl₂) offer distinct electrophilic profiles, largely dictated by the location of the chlorine atoms. This, in turn, dictates their suitability for different types of alkylation reactions. The primary isomers of interest in organic synthesis include:

  • 1,4-Dichlorobutane: A symmetrical primary dichloroalkane, it is the quintessential precursor for the synthesis of five-membered rings, most notably N-substituted pyrrolidines, via a sequential double nucleophilic substitution (SN2) mechanism.[1]

  • 1,2-Dichlorobutane: This isomer features both a primary and a secondary chloride. Its utility is prominent in Friedel-Crafts alkylations of aromatic compounds.[2] The reaction proceeds through a carbocation intermediate, which is susceptible to rearrangements, leading to a potential mixture of products.[2]

  • 1,3-Dichlorobutane: Possessing a primary and a secondary chloride at more distant positions, its reactivity can be selectively harnessed. The secondary carbon is generally more reactive towards nucleophilic substitution than the primary one.

  • 2,3-Dichlorobutane: A vicinal dichloride with two secondary chlorides, this isomer is a classic substrate in stereochemistry for demonstrating the concepts of enantiomers and meso compounds.[3] Its use as an alkylating agent is less common but can be employed in specific synthetic strategies.

The reactivity of the carbon-hydrogen bonds in the parent alkane can provide some predictive power for the reactivity of the corresponding dichlorobutane isomer. For instance, in the free-radical chlorination of 1-chlorobutane, the formation of 1,3-dichlorobutane is the most favored, indicating the higher reactivity of the hydrogens on the third carbon.[4][5] This suggests a greater stability of the radical at this position, which can be a factor in certain alkylation reaction pathways.

Comparative Alkylation Efficiency: A Mechanistic Perspective

The efficiency of an alkylation reaction is a composite of reaction rate, yield, and selectivity. For dichlorobutane isomers, these parameters are intrinsically linked to the reaction mechanism they favor.

N-Alkylation: The Power of 1,4-Dichlorobutane in Heterocyclic Synthesis

In the realm of N-alkylation, particularly for the synthesis of N-substituted pyrrolidines, 1,4-dichlorobutane is the reagent of choice.[1] The reaction with a primary amine proceeds via a robust and predictable sequential SN2 mechanism.[1]

Mechanism:

  • Intermolecular SN2 Attack: The primary amine acts as a nucleophile, attacking one of the electrophilic primary carbons of 1,4-dichlorobutane and displacing a chloride ion. This forms an N-(4-chlorobutyl) substituted amine intermediate.[1]

  • Intramolecular Cyclization: The secondary amine of the intermediate then undergoes an intramolecular SN2 attack on the remaining electrophilic carbon, displacing the second chloride ion to form the stable five-membered pyrrolidine ring.[1] A base is typically required to neutralize the HCl generated.[1]

N_Alkylation_Mechanism cluster_step1 Step 1: Intermolecular Nucleophilic Substitution cluster_step2 Step 2: Intramolecular Cyclization amine R-NH₂ intermediate R-NH-(CH₂)₄-Cl amine->intermediate Sɴ2 Attack dcb Cl-(CH₂)₄-Cl dcb->intermediate pyrrolidine N-R-Pyrrolidine intermediate->pyrrolidine Intramolecular Sɴ2 Attack hcl HCl

The efficiency of this reaction is generally high, with microwave-assisted protocols offering significantly reduced reaction times and often cleaner conversions.[1]

C-Alkylation: The Complexity of Friedel-Crafts Reactions with this compound

For C-alkylation of aromatic rings, this compound is a common, albeit complex, alkylating agent in Friedel-Crafts reactions.[2] The reaction is catalyzed by a Lewis acid, such as AlCl₃, and proceeds via an electrophilic aromatic substitution mechanism.[2]

Mechanism:

  • Formation of the Electrophile: The Lewis acid abstracts a chloride ion from this compound to generate a primary carbocation.[2]

  • Carbocation Rearrangement: This primary carbocation is highly prone to a 1,2-hydride shift to form a more stable secondary carbocation.[2][6]

  • Electrophilic Attack: The aromatic ring attacks the carbocation, forming an arenium ion intermediate.[7]

  • Deprotonation: A weak base removes a proton from the arenium ion, restoring aromaticity and regenerating the catalyst.[2]

Due to the presence of the second chlorine atom, the initial product can undergo a second Friedel-Crafts reaction, leading to di-substituted or cyclized products.[2]

Friedel_Crafts_Mechanism cluster_step1 Step 1 & 2: Electrophile Formation & Rearrangement cluster_step2 Step 3 & 4: Electrophilic Attack & Deprotonation dcb This compound primary_carbocation Primary Carbocation dcb->primary_carbocation + AlCl₃ alcl3 AlCl₃ secondary_carbocation Secondary Carbocation primary_carbocation->secondary_carbocation 1,2-Hydride Shift arenium Arenium Ion secondary_carbocation->arenium aromatic Aromatic Ring aromatic->arenium product Alkylated Aromatic arenium->product - H⁺

The efficiency of this reaction is often moderate, and the product distribution can be complex, necessitating careful optimization of reaction conditions and purification of the desired product.

Experimental Protocols

The following protocols are provided as a starting point for the comparative analysis of dichlorobutane isomers in alkylation reactions.

Protocol 1: Microwave-Assisted Synthesis of N-Benzylpyrrolidine using 1,4-Dichlorobutane

This protocol details a rapid and efficient synthesis of an N-substituted pyrrolidine.[1]

Materials:

  • 1,4-Dichlorobutane

  • Benzylamine

  • Potassium Carbonate (K₂CO₃)

  • Deionized Water

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Microwave reactor

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 10 mL microwave reaction vessel, add 1,4-dichlorobutane (1.0 mmol), benzylamine (1.2 mmol), and potassium carbonate (2.5 mmol).

  • Add 3 mL of deionized water to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150°C for 20 minutes with stirring.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Extract the aqueous mixture with diethyl ether (3 x 15 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Microwave_Synthesis_Workflow start Start reactants Combine Reactants: 1,4-Dichlorobutane Benzylamine K₂CO₃ Water start->reactants microwave Microwave Irradiation (150°C, 20 min) reactants->microwave cool Cool to Room Temperature microwave->cool extract Extract with Diethyl Ether cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify (Column Chromatography) concentrate->purify end End purify->end

Protocol 2: Friedel-Crafts Alkylation of Benzene with this compound

This protocol provides a general method for the C-alkylation of an aromatic ring.[2] Safety Precaution: Anhydrous aluminum chloride is corrosive and reacts violently with water. Conduct the reaction in a well-ventilated fume hood.[2]

Materials:

  • Benzene (or other aromatic substrate)

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Ice

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a dry three-necked flask with a stirrer, reflux condenser, and dropping funnel in a fume hood.

  • Add the aromatic substrate (e.g., 100 mL of benzene) to the flask and cool it in an ice bath to 0-5 °C.

  • Carefully and in portions, add anhydrous aluminum chloride (e.g., 0.1 mol) to the cooled aromatic substrate with stirring.

  • Place this compound (e.g., 0.05 mol) in the dropping funnel.

  • Add the this compound dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature between 0-10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for a specified time, monitoring the progress by TLC or GC.

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Remove the solvent by rotary evaporation.

  • Purify the crude product mixture by fractional distillation or column chromatography.

Data Summary and Comparative Analysis

The following table summarizes the key comparative aspects of alkylation using 1,4-dichlorobutane and this compound.

Feature1,4-DichlorobutaneThis compound
Primary Application N-Alkylation for synthesis of five-membered heterocycles (e.g., pyrrolidines)[1]C-Alkylation of aromatic compounds (Friedel-Crafts)[2]
Typical Nucleophile Primary amines[1]Aromatic rings[2]
Reaction Mechanism Sequential SN2[1]Electrophilic Aromatic Substitution (via carbocation)[2]
Key Intermediates N-(4-chlorobutyl) substituted amine[1]Primary carbocation, rearranged secondary carbocation, arenium ion[2]
Potential for Rearrangement NoHigh (1,2-hydride shift)[2]
Selectivity Generally high for cyclized productCan be low, potential for mono-, di-alkylation, and cyclization products[2]
Typical Yields Good to excellent, especially with microwave assistance[1]Moderate, dependent on conditions and substrate
Key Experimental Controls Stoichiometry, temperature, reaction time[8]Temperature, catalyst purity, dropwise addition of alkylating agent[2]

Conclusion

The choice between dichlorobutane isomers for alkylation is a strategic one, guided by the desired synthetic outcome. For the clean and efficient synthesis of N-substituted pyrrolidines, 1,4-dichlorobutane is the superior choice due to its predictable sequential SN2 mechanism. In contrast, for the Friedel-Crafts alkylation of aromatic rings, this compound can be employed, but researchers must be cognizant of the potential for carbocation rearrangements and the formation of multiple products. A thorough understanding of the underlying reaction mechanisms is paramount to optimizing reaction conditions and achieving the desired alkylation efficiency.

References

A Comparative Guide to the Validation of Analytical Methods for Dichlorobutane Isomer Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of dichlorobutane isomers is a critical analytical challenge. These isomers—1,1-dichlorobutane, 1,2-dichlorobutane, 1,3-dichlorobutane, and 1,4-dichlorobutane—are often present as a mixture in chemical syntheses and can be found as environmental contaminants.[1] Differentiating and quantifying these structurally similar compounds is essential for process monitoring, quality control, and safety assessment.[1]

This guide provides an in-depth comparison of analytical methodologies for the validation of dichlorobutane isomer quantification, with a primary focus on Gas Chromatography (GC). We will explore the principles of method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), and provide practical, step-by-step protocols and supporting experimental data to inform your method selection and implementation.

The Analytical Challenge: Separating a Quartet of Isomers

The primary difficulty in analyzing dichlorobutane isomers lies in their similar physical properties. The separation of these isomers is largely dependent on their boiling points and their interaction with the stationary phase of the analytical column.[1] Gas chromatography is the most powerful and widely adopted technique for this purpose due to the volatile nature of these compounds.[1]

While High-Performance Liquid Chromatography (HPLC) is a versatile technique, its application to nonpolar, volatile compounds like dichlorobutane isomers is challenging. Developing a validated HPLC method would require significant effort to find a suitable stationary phase and mobile phase combination to achieve adequate separation, and sensitivity with a standard UV detector may be limited. Therefore, GC remains the workhorse for this analysis.

Pillars of Method Validation: A Regulatory Overview

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[2][3] The ICH Q2(R2) and FDA guidelines provide a comprehensive framework for this process, emphasizing a lifecycle approach to analytical methods.[4][5][6] The core validation parameters that must be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.[5]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]

Comparative Analysis of GC Methods for Dichlorobutane Isomers

The choice of GC column is paramount for the successful separation of dichlorobutane isomers. Two main types of capillary columns are typically employed: non-polar and polar.

  • Non-Polar Stationary Phases: These columns, often with a 5% phenyl methylpolysiloxane stationary phase, separate compounds primarily based on their boiling points.[1][7] The elution order generally follows the increasing boiling points of the isomers.[1]

  • Polar Stationary Phases: Columns with a polyethylene glycol (wax) stationary phase offer a different selectivity based on the polarity of the isomers.[1] This can be advantageous if co-elution with matrix components is an issue on a non-polar column.[1]

For detection, a Flame Ionization Detector (FID) provides robust and linear quantification over a wide range, making it a common choice.[1] A Mass Spectrometer (MS) offers higher sensitivity and specificity, providing confident identification based on the mass-to-charge ratio and fragmentation patterns of the isomers.[7]

Workflow for GC-FID Analysis of Dichlorobutane Isomers

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing start Sample dissolve Dissolve in Volatile Solvent start->dissolve injection Inject into GC dissolve->injection separation Separation on Capillary Column injection->separation detection FID Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification via Calibration Curve integration->quantification

Caption: A generalized workflow for the GC-FID analysis of dichlorobutane isomers.

Experimental Protocol: GC-FID Method Validation

This protocol outlines the steps for validating a GC-FID method for the quantification of 1,1-, 1,2-, 1,3-, and 1,4-dichlorobutane.

1. Instrumentation and Conditions (Non-Polar Column)

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a Flame Ionization Detector (FID).[1]

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness with a 5% phenyl methylpolysiloxane stationary phase.[7]

    • Rationale: This column provides good separation based on the boiling points of the isomers.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min for Helium).[7]

  • Injector: Split mode (e.g., 50:1 split ratio) at 250 °C.[7]

    • Rationale: Split injection is suitable for analyzing samples that are not highly diluted, preventing column overload.

  • Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.[7]

    • Rationale: A temperature ramp allows for the separation of volatile compounds with different boiling points.

  • Detector (FID): Temperature set to 280 °C.[1]

    • Rationale: The detector temperature should be higher than the final oven temperature to prevent condensation of the analytes.

2. Preparation of Standards and Samples

  • Stock Solutions: Prepare individual stock solutions of each dichlorobutane isomer (1,1-, 1,2-, 1,3-, and 1,4-) in a suitable volatile solvent like methanol or dichloromethane.

  • Calibration Standards: Prepare a series of mixed calibration standards by diluting the stock solutions to cover the expected concentration range of the samples. A typical range might be 1-100 µg/mL.[8]

  • Sample Preparation: Dissolve the sample containing the dichlorobutane isomers in the same solvent used for the standards to a concentration within the calibration range.[8]

3. Validation Experiments

  • Specificity: Inject individual isomer solutions to determine their retention times. Analyze a blank solvent and a sample matrix without the analytes to ensure no interfering peaks are present at the retention times of the dichlorobutane isomers.

  • Linearity: Inject the calibration standards in triplicate. Plot the peak area versus concentration for each isomer and perform a linear regression analysis. The correlation coefficient (R²) should be > 0.99.[8]

  • Accuracy: Analyze a sample with a known concentration of each isomer (or a spiked placebo) at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percent recovery.[5]

  • Precision (Repeatability): Analyze a single standard solution six times and calculate the relative standard deviation (%RSD) of the peak areas.

  • Precision (Intermediate): Repeat the precision experiment on a different day with a different analyst or on a different instrument to assess intermediate precision.

  • LOD & LOQ: Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve, or by signal-to-noise ratio.

  • Robustness: Introduce small, deliberate changes to the method parameters (e.g., oven temperature ramp rate ±1 °C/min, carrier gas flow rate ±0.1 mL/min) and assess the impact on the results.[5]

Quantitative Performance Data Comparison

The following table summarizes the expected performance characteristics of a validated GC-FID method for the quantification of dichlorobutane isomers. These values are based on typical performance for this type of analysis.[8]

Validation Parameter1,1-DichlorobutaneThis compound1,3-Dichlorobutane1,4-Dichlorobutane
Linearity (R²) > 0.99> 0.99> 0.99> 0.99
Accuracy (% Recovery) 95 - 105%95 - 105%95 - 105%95 - 105%
Precision (%RSD) < 5%< 5%< 5%< 5%
LOD (ng/mL) 0.5 - 500.5 - 500.5 - 500.5 - 50
LOQ (ng/mL) 1 - 1001 - 1001 - 1001 - 100

Logical Flow of Analytical Method Validation

The validation process follows a structured, logical progression from defining the method's purpose to its routine use.

Validation_Flow cluster_planning Planning & Development cluster_execution Execution cluster_reporting Reporting & Lifecycle atp Define Analytical Target Profile (ATP) method_dev Method Development & Optimization atp->method_dev protocol Write Validation Protocol method_dev->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report lifecycle Method Lifecycle Management report->lifecycle

Caption: Logical flow of the analytical method validation process.

Conclusion

The validation of an analytical method for the quantification of dichlorobutane isomers is a systematic process that ensures the reliability and accuracy of the results. Gas chromatography, particularly with a non-polar column and FID detection, is a robust and well-suited technique for this application. By following the principles outlined in the ICH and FDA guidelines, researchers can develop and validate a method that is fit for its intended purpose, whether for quality control in manufacturing or for environmental monitoring. The key to a successful validation lies in a well-defined protocol, careful execution of experiments, and thorough documentation of the results.

References

A Comparative Guide to the Green Chemistry Metrics of Syntheses Utilizing 1,2-Dichlorobutane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel chemical entities and more efficient manufacturing processes, the principles of green chemistry have become an indispensable compass guiding synthetic strategy. The choice of solvents and reagents profoundly influences the environmental footprint, safety, and overall sustainability of a chemical synthesis. This guide provides an in-depth technical assessment of syntheses involving 1,2-dichlorobutane, a halogenated hydrocarbon, and objectively compares its performance against greener alternatives through the lens of established green chemistry metrics. By examining specific reaction classes, this document aims to equip researchers, scientists, and drug development professionals with the data and insights necessary to make more informed and environmentally conscious decisions in their synthetic endeavors.

The Environmental Profile of Chlorinated Solvents: A Necessary Pretext

This compound belongs to the family of chlorinated solvents, a class of compounds that has long been valued for its versatile solvating power and utility as a synthetic building block.[1] However, their use is increasingly scrutinized due to significant environmental and health concerns. Chlorinated solvents are often persistent in the environment, contributing to soil and groundwater contamination.[2][3] Many are classified as volatile organic compounds (VOCs) and can be toxic or carcinogenic, posing risks to both human health and ecosystems.[4] These inherent drawbacks necessitate a critical evaluation of their role in modern synthesis and a thorough exploration of safer, more sustainable alternatives.

Assessing the "Greenness" of a Reaction: Key Metrics

To move beyond qualitative assessments, the principles of green chemistry are quantified using a set of metrics that evaluate the efficiency and environmental impact of a chemical process. The most pertinent metrics for this guide include:

  • Atom Economy (AE): A theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants.[5] A higher atom economy signifies that a larger proportion of the reactant atoms are incorporated into the final product, minimizing waste.

  • E-Factor (Environmental Factor): A simple yet powerful metric that quantifies the amount of waste generated per unit of product. It is calculated as the total mass of waste divided by the mass of the product.[6] An ideal E-factor is zero.

  • Process Mass Intensity (PMI): A holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of product.[7] It provides a comprehensive measure of the overall efficiency of a process.

  • Reaction Mass Efficiency (RME): This metric relates the mass of the desired product to the total mass of the reactants.[8]

By calculating and comparing these metrics for syntheses involving this compound and its alternatives, a clearer, data-driven picture of their relative "greenness" emerges.

Comparative Analysis of Key Synthetic Transformations

This section delves into specific synthetic applications where this compound is or could be employed and evaluates them against greener alternatives.

Friedel-Crafts Alkylation: The Synthesis of sec-Butylbenzene

The Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction in organic synthesis. The reaction of benzene with 1-chlorobutane (a constitutional isomer of this compound) in the presence of a Lewis acid catalyst like aluminum chloride typically yields sec-butylbenzene as the major product due to carbocation rearrangement.[9][10] A similar outcome would be expected with this compound, with the potential for di-alkylation products.

Traditional Approach: Friedel-Crafts Alkylation with a Chloroalkane

A general protocol for the Friedel-Crafts alkylation of benzene with this compound involves the use of a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride.[3] This reaction is often carried out in an excess of the aromatic substrate, which also serves as the solvent.

Experimental Protocol: Friedel-Crafts Alkylation of Benzene with 1-Chlorobutane (Illustrative)

  • To a cooled (0-5 °C) and stirred mixture of anhydrous aluminum chloride (0.12 mol) in dry benzene (1.25 mol), add 1-chlorobutane (0.5 mol) dropwise.

  • After the addition is complete, continue stirring at room temperature for 2 hours.

  • Pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and again with water.

  • Dry the organic layer over anhydrous calcium chloride and distill to obtain a mixture of n-butylbenzene and sec-butylbenzene.

Note: This is an illustrative protocol based on the reaction with 1-chlorobutane. Specific yields for the reaction with this compound would require experimental determination. A textbook example of the reaction with 1-chlorobutane reports a 49% yield of sec-butylbenzene and a 29% yield of n-butylbenzene.[10]

Greener Alternative: Zeolite-Catalyzed Alkylation with Butene

A more environmentally benign approach to synthesizing sec-butylbenzene involves the use of solid acid catalysts, such as zeolites, and an alkene as the alkylating agent.[11] This method avoids the use of corrosive and water-sensitive Lewis acids and minimizes waste generation.

Experimental Protocol: Zeolite-Catalyzed Alkylation of Benzene with Butene (Illustrative)

  • A mixture of benzene and a butene-containing stream is passed through a fixed-bed reactor containing a zeolite catalyst (e.g., MCM-49) at elevated temperature and pressure (e.g., 160 °C).[11]

  • The reaction products are then separated by distillation.

Green Chemistry Metrics Comparison: sec-Butylbenzene Synthesis

MetricFriedel-Crafts with 1-Chlorobutane (Estimated)Zeolite-Catalyzed Alkylation with Butene (Conceptual)
Atom Economy Lower (HCl is a byproduct)100% (addition reaction)
E-Factor High (due to stoichiometric AlCl₃, solvent loss, and workup)Low (catalytic, minimal workup)
Process Mass Intensity HighLow
Catalyst Stoichiometric, non-recoverable Lewis acidCatalytic, reusable solid acid
Solvent Excess benzene (reactant and solvent)Can be run with stoichiometric reactants
Waste Acidic aqueous waste, aluminum saltsMinimal

Analysis: The zeolite-catalyzed process is demonstrably greener. The 100% atom economy, use of a reusable catalyst, and avoidance of a hazardous workup procedure result in a significantly lower E-Factor and PMI.

Logical Workflow for Friedel-Crafts Alkylation Assessment

cluster_traditional Traditional Friedel-Crafts cluster_green Greener Alternative T_Reactants Benzene + this compound T_Reaction Reaction T_Reactants->T_Reaction T_Catalyst Stoichiometric AlCl₃ T_Catalyst->T_Reaction T_Workup Aqueous Quench & Extraction T_Reaction->T_Workup T_Product sec-Butylbenzene (and byproducts) T_Workup->T_Product T_Waste High Volume of Acidic & Aluminum Waste T_Workup->T_Waste G_Reactants Benzene + Butene G_Reaction Reaction G_Reactants->G_Reaction G_Catalyst Catalytic Zeolite G_Catalyst->G_Reaction G_Separation Distillation G_Reaction->G_Separation G_Product sec-Butylbenzene G_Separation->G_Product G_Catalyst_Recycle Catalyst Recycle G_Separation->G_Catalyst_Recycle G_Catalyst_Recycle->G_Reaction cluster_traditional Traditional Synthesis cluster_green Greener Alternative T_Reactants 1,4-Dichlorobutane + Benzylamine T_Reaction Double Nucleophilic Substitution T_Reactants->T_Reaction T_Base K₂CO₃ T_Base->T_Reaction T_Workup Extraction & Chromatography T_Reaction->T_Workup T_Product N-Benzylpyrrolidine T_Workup->T_Product T_Waste Inorganic Salts & Solvent Waste T_Workup->T_Waste G_Reactants Succinaldehyde + Benzylamine G_Reaction Reductive Amination G_Reactants->G_Reaction G_Catalyst Catalytic H₂/Pd-C G_Catalyst->G_Reaction G_Separation Catalyst Filtration G_Reaction->G_Separation G_Product N-Benzylpyrrolidine G_Separation->G_Product cluster_established Established Synthesis cluster_alternative Hypothetical Alternative E_Reactants 1,4-Butanediol + Methanesulfonyl Chloride E_Reaction Esterification E_Reactants->E_Reaction E_Base Pyridine E_Base->E_Reaction E_Solvent Dichloromethane E_Solvent->E_Reaction E_Workup Washing & Crystallization E_Reaction->E_Workup E_Product Busulfan E_Workup->E_Product A_Reactants 1,4-Dichlorobutane + Sodium Methanesulfonate A_Reaction Nucleophilic Substitution A_Reactants->A_Reaction A_Solvent Polar Aprotic Solvent A_Solvent->A_Reaction A_Workup Extraction & Purification A_Reaction->A_Workup A_Product Busulfan A_Workup->A_Product

References

Safety Operating Guide

A Guide to the Safe Disposal of 1,2-Dichlorobutane for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical waste, such as 1,2-Dichlorobutane, is not merely a regulatory obligation but a cornerstone of responsible laboratory practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in scientific principles to ensure the protection of personnel and the environment.

Understanding the Risks: The Chemical Profile of this compound

This compound (C₄H₈Cl₂) is a chlorinated hydrocarbon characterized as a flammable liquid and vapor.[1] It poses several hazards that necessitate meticulous handling and disposal procedures. Exposure can cause skin, eye, and respiratory irritation.[1][2] High concentrations of its vapor can lead to central nervous system depression, cardiac dysrhythmias, and potential liver damage.[2]

PropertyValue
Physical State Colorless liquid[2]
Flammability Flammable liquid and vapor[1]
Boiling Point Not specified
Flash Point 27 °C[3]
Density 1.112 g/cm³ at 20 °C[3]
Water Solubility Limited solubility[4][5]
Vapor Pressure 20.9 mm Hg[2]

Given its chemical nature, this compound is incompatible with strong oxidizing agents and strong bases.[6] Contact with these substances can lead to vigorous, exothermic reactions, posing a significant safety risk.

Core Principles of this compound Waste Management

The fundamental principle governing the disposal of this compound is the prevention of harm to human health and the environment. This is achieved through a multi-faceted approach encompassing waste characterization, segregation, safe handling, and final disposal by certified professionals. All procedures must comply with local, regional, and national hazardous waste regulations.[7]

Step-by-Step Disposal Protocol

This protocol is designed to provide clear, actionable steps for the safe management of this compound waste from the point of generation to its final disposal.

Step 1: Waste Characterization and Segregation

The "Why": Proper characterization is a legal requirement and the foundation of safe disposal.[8] Segregating waste streams prevents dangerous chemical reactions and ensures that the waste is managed in the most appropriate and environmentally sound manner.

  • Waste Identification: All waste containing this compound must be classified as hazardous waste.[9]

  • Labeling: Containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".[10]

  • Segregation: Do not mix this compound waste with other chemical waste, particularly incompatible materials like strong oxidizing agents or bases.[10] It should be kept in its original container or a designated, compatible container.[10][11]

Step 2: Personal Protective Equipment (PPE)

The "Why": this compound can cause skin and eye irritation, and its vapors are harmful if inhaled.[1] Appropriate PPE creates a barrier between the handler and the chemical, minimizing the risk of exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield.[11]

  • Hand Protection: Use chemical-resistant gloves.[11]

  • Body Protection: A flame-retardant lab coat or protective clothing is essential.[12]

  • Respiratory Protection: If working in an area with inadequate ventilation, a NIOSH-approved respirator is necessary.[10]

Step 3: Waste Collection and Storage

The "Why": Safe storage practices are crucial to prevent accidental spills, fires, and exposure to personnel. The flammability of this compound necessitates storage away from ignition sources.

  • Container Integrity: Use containers that are in good condition, compatible with chlorinated hydrocarbons, and can be securely sealed.[13] The original product container is often the most suitable.[11][13]

  • Storage Location: Store waste containers in a cool, dry, and well-ventilated area designated for hazardous waste.[6][11] This area should be away from heat, sparks, and open flames.[6]

  • Grounding: To prevent the buildup of static electricity, which can ignite flammable vapors, ensure containers are properly grounded and bonded during transfer.[3]

cluster_generation Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal Lab_Experiment Laboratory Experiment Generates Waste Waste_Container Labeled, Sealed, & Grounded Hazardous Waste Container Lab_Experiment->Waste_Container Collect Waste Designated_Storage Cool, Dry, Well-Ventilated Hazardous Waste Area Waste_Container->Designated_Storage Store Securely Licensed_Disposal Licensed Hazardous Waste Disposal Company Designated_Storage->Licensed_Disposal Scheduled Pickup

Caption: Workflow for this compound Waste Management.

Step 4: Spill Management

The "Why": Accidental spills pose immediate health and safety risks. A well-rehearsed spill response plan can significantly mitigate these dangers.

  • Immediate Action: In the event of a spill, evacuate all non-essential personnel from the area.[11]

  • Ventilation: Ensure the area is well-ventilated to disperse flammable and harmful vapors.

  • Ignition Sources: Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces.[9]

  • Containment: Prevent the spill from entering drains or waterways.[11]

  • Absorption: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain and absorb the spill.[11]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated, sealed container for hazardous waste.[9][14]

  • Decontamination: Clean the spill area thoroughly.

Step 5: Final Disposal

The "Why": this compound is a hazardous waste that requires specialized treatment and disposal methods to render it non-hazardous.[9] Improper disposal can lead to environmental contamination and legal penalties.

  • Professional Disposal: The final disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal company.[11] These companies have the expertise and equipment to manage such waste safely and in compliance with all regulations.

  • Incineration: High-temperature incineration is a common and effective method for the disposal of chlorinated hydrocarbons.[15][16] This process breaks down the chemical into less harmful components.

  • Do Not: Never dispose of this compound by pouring it down the drain or mixing it with general laboratory trash.[3][17] This can lead to the contamination of water systems and pose a significant environmental hazard.

Conclusion

The responsible management of this compound waste is a critical aspect of laboratory safety and environmental protection. By adhering to the principles of proper characterization, segregation, safe handling, and professional disposal, we can ensure that our scientific pursuits do not come at the cost of our well-being or the health of our planet. This guide provides the necessary framework for achieving these goals, and it is incumbent upon every researcher to implement these procedures diligently.

References

Mastering the Handling of 1,2-Dichlorobutane: A Guide to Personal Protective Equipment and Safe Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. 1,2-Dichlorobutane, a flammable and hazardous chlorinated hydrocarbon, demands a comprehensive understanding of its properties and the requisite safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.

Understanding the Risks: Properties and Hazards of this compound

This compound is a colorless liquid that presents several significant hazards. It is classified as a flammable liquid and vapor.[1][2] The primary health concerns associated with this chemical are skin irritation, serious eye irritation, and potential respiratory irritation.[3][4] Exposure to high concentrations of its vapor can lead to more severe health effects, including central nervous system (CNS) depression, cardiac dysrhythmias, and potential liver injury.[5] Therefore, the implementation of stringent safety measures and the use of appropriate personal protective equipment (PPE) are non-negotiable.

PropertyValue
CAS Number 616-21-7
Molecular Formula C4H8Cl2
Appearance Colorless liquid
Boiling Point 125 °C (lit.)[6]
Flash Point 27 °C (80.6 °F) - closed cup[1][6]
Density 1.112 g/mL at 25 °C (lit.)[6]
Vapor Pressure 20.9 mm Hg[5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound to prevent contact and inhalation. The selection of each component should be deliberate and based on the specific tasks being performed.

Eye and Face Protection

Given that this compound can cause serious eye irritation, robust eye and face protection is mandatory.[3][4]

  • Chemical Splash Goggles: These should be worn at all times when handling the liquid. They provide a seal around the eyes, protecting against splashes and vapors.

  • Face Shield: For operations with a higher risk of splashing, such as transferring large volumes or carrying out reactions under pressure, a face shield should be worn in conjunction with chemical splash goggles to provide full-face protection.

Skin and Body Protection

Preventing skin contact is critical to avoid irritation.[3][4] The choice of protective clothing and gloves should be based on the potential for exposure.

  • Laboratory Coat: A flame-resistant or 100% cotton lab coat should be worn to protect against accidental splashes.[7] Synthetic materials should be avoided as they can melt if ignited.

  • Chemical-Resistant Apron: When handling larger quantities or when there is a significant risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Gloves: The selection of appropriate gloves is one of the most critical decisions. While disposable nitrile gloves may be suitable for incidental contact, more robust options are necessary for extended contact or immersion.[4][8] Based on data for similar chlorinated hydrocarbons, the following glove materials are recommended:

    • Viton®: Offers excellent resistance to many chlorinated hydrocarbons.[9][10][11]

    • Butyl Rubber: Provides good protection against a wide range of chemicals, although its performance with halogenated hydrocarbons can vary.[12]

    • Nitrile Rubber: Suitable for splash protection but should be changed immediately upon contamination.[4][8] Thin gauge nitrile gloves are not intended for prolonged chemical exposure.[4][6]

It is imperative to inspect gloves for any signs of degradation, such as swelling or discoloration, before and during use. Always consult the glove manufacturer's specific chemical resistance data.

Respiratory Protection

To prevent respiratory irritation and the potential for more severe systemic effects from vapor inhalation, all work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7] If the concentration of vapors may exceed occupational exposure limits, or if work is being performed in an area with inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is required.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol minimizes the risk of exposure and accidents.

Preparation and Handling
  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.

  • Work in a Ventilated Area: All handling of this compound must be performed inside a properly functioning chemical fume hood.

  • Don Appropriate PPE: Put on all required PPE as outlined in the previous section before handling the chemical.

  • Grounding and Bonding: Due to its flammable nature, it is crucial to ground and bond containers when transferring this compound to prevent the buildup of static electricity, which can serve as an ignition source.[13][14]

  • Use Compatible Equipment: Ensure all equipment, including containers and transfer lines, is made of materials compatible with this compound.

  • Keep Containers Closed: Keep containers of this compound tightly sealed when not in use to minimize the release of flammable vapors.[7][13]

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Review_SDS Review SDS Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Ground_Bond Ground & Bond Containers Work_in_Hood->Ground_Bond Use_Compatible_Equipment Use Compatible Equipment Ground_Bond->Use_Compatible_Equipment Keep_Closed Keep Containers Closed Use_Compatible_Equipment->Keep_Closed Segregate_Waste Segregate Halogenated Waste Keep_Closed->Segregate_Waste Label_Container Label Waste Container Segregate_Waste->Label_Container Dispose_PPE Dispose of Contaminated PPE Label_Container->Dispose_PPE Licensed_Disposal Transfer to Licensed Disposal Company Dispose_PPE->Licensed_Disposal

Caption: Workflow for Safe Handling and Disposal of this compound.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations. As a halogenated solvent, it requires specific disposal procedures.

Waste Segregation and Collection
  • Dedicated Waste Container: Collect all this compound waste in a clearly labeled, dedicated container for halogenated organic waste.[5]

  • Avoid Mixing: Never mix halogenated solvent waste with non-halogenated organic waste, as this can significantly increase disposal costs and complexity.[4][5]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard warnings (e.g., "Flammable," "Toxic").

Decontamination and Disposal of PPE

Proper decontamination and disposal of used PPE are essential to prevent secondary contamination.

  • Disposable PPE:

    • Gloves: Remove gloves using a technique that avoids touching the outer contaminated surface with bare hands. Dispose of them in the designated hazardous waste container.

    • Other Disposable Items: Any other disposable items, such as absorbent pads used for spills, should also be placed in the hazardous waste container.

  • Reusable PPE:

    • Gross Decontamination: Begin by physically removing as much of the contaminant as possible.[3][15]

    • Washing and Rinsing: Wash the exterior of reusable items like face shields and chemical-resistant aprons with soap and water.[15] Surfactants can help dissolve and remove the chemical.[15] A thorough rinse with clean water should follow.

    • Drying: Allow all decontaminated items to air dry completely before storage or reuse.

G Start Contaminated Reusable PPE Gross_Decon Gross Decontamination (Physical Removal) Start->Gross_Decon Wash Wash with Soap & Water Gross_Decon->Wash Rinse Thorough Rinse with Water Wash->Rinse Dry Air Dry Completely Rinse->Dry Store Store for Reuse Dry->Store

Caption: Decontamination Protocol for Reusable PPE.

Final Disposal

All hazardous waste, including the collected this compound and contaminated disposable PPE, must be disposed of through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.

By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their critical work, ensuring a secure laboratory environment for all.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dichlorobutane
Reactant of Route 2
1,2-Dichlorobutane

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.